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  • Product: 2-(2-Hydroxyethyl)benzimidazole
  • CAS: 4857-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6)

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6), a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(2-Hydroxyethyl)benzimidazole (CAS 4857-01-6), a heterocyclic compound of interest in pharmaceutical and chemical research. This document consolidates key physicochemical properties, analytical data, and a review of the biological activities associated with the benzimidazole scaffold. Detailed experimental protocols for synthesis and characterization are presented, alongside visualizations of chemical structures and reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Physicochemical Properties

2-(2-Hydroxyethyl)benzimidazole is a solid, white to light yellow powder under standard conditions.[1][2] Its core structure consists of a benzene ring fused to an imidazole ring, with a 2-hydroxyethyl group attached at the 2-position of the imidazole moiety.[]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 4857-01-6[1][4][5]
Molecular Formula C9H10N2O[][4][5]
Molecular Weight 162.19 g/mol [4][5]
Appearance White to light yellow/brown solid powder[1][2]
Melting Point 152-154 °C[1][2][5]
Boiling Point 428.6 ± 28.0 °C at 760 mmHg (Predicted)[1][5]
Density 1.3 ± 0.1 g/cm³[1][4]
pKa 11.79 ± 0.10 (Predicted)[2][5]
Refractive Index 1.686[1][4]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 48.9 Ų[1]

Analytical Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 2-(2-Hydroxyethyl)benzimidazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for structural elucidation. Spectral data for this compound are available through chemical suppliers and databases like ChemicalBook.[6][7]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would include those for O-H stretching (from the hydroxyl group), N-H stretching (from the imidazole ring), C-N stretching, and aromatic C-H stretching.[8] The NIST Chemistry WebBook provides a reference IR spectrum for 1H-Benzimidazole-2-ethanol.[9]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization mass spectrum is available on the NIST Chemistry WebBook.[9] The expected exact mass is 162.0793 g/mol .[1]

Synthesis and Purification

Benzimidazole derivatives are typically synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11] For 2-(2-Hydroxyethyl)benzimidazole, the synthesis would involve the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related precursor.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized method based on common syntheses of benzimidazole derivatives.[11][12]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Reagents : Add 3-hydroxypropanoic acid (1.1 equivalents) to the solution. An acid catalyst, such as a mineral acid (e.g., HCl), may be added to facilitate the reaction.

  • Reflux : Heat the reaction mixture to reflux and maintain it for several hours (typically 3-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Isolation : Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-Hydroxyethyl)benzimidazole.

  • Characterization : Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and MS.

G General Synthesis Workflow for 2-(2-Hydroxyethyl)benzimidazole reagents o-Phenylenediamine + 3-Hydroxypropanoic Acid reaction Condensation Reaction (Reflux with Acid Catalyst) reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Neutralization & Precipitation reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product Pure 2-(2-Hydroxyethyl)benzimidazole purification->product

Caption: General synthesis workflow for 2-(2-Hydroxyethyl)benzimidazole.

Biological Activity and Potential Applications

The benzimidazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[10][13] While specific studies on 2-(2-Hydroxyethyl)benzimidazole are limited, the broader class of benzimidazole derivatives has shown significant potential in several therapeutic areas.

  • Anticancer Activity : Many benzimidazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[13][14][15] Their mechanisms of action can include the inhibition of tubulin polymerization, interference with signaling pathways, and induction of apoptosis.

  • Antimicrobial and Antifungal Activity : The benzimidazole core is present in several commercially available anthelmintic drugs (e.g., albendazole).[10] Derivatives have also shown antibacterial and antifungal properties.[16]

  • Antiviral Activity : Certain benzimidazole compounds have been identified as potent antiviral agents.[14]

  • Other Activities : Other reported activities for this class of compounds include anti-inflammatory, analgesic, antioxidant, and antidiabetic properties.[10][14]

The presence of the hydroxyethyl group in 2-(2-Hydroxyethyl)benzimidazole provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable building block in drug discovery programs.

G Potential Biological Activities of Benzimidazole Derivatives cluster_activities Biological Activities benzimidazole Benzimidazole Scaffold (e.g., 2-(2-Hydroxyethyl)benzimidazole) anticancer Anticancer benzimidazole->anticancer Inhibition of Tubulin Polymerization antimicrobial Antimicrobial benzimidazole->antimicrobial Disruption of Cellular Processes antiviral Antiviral benzimidazole->antiviral Inhibition of Viral Replication anti_inflammatory Anti-inflammatory benzimidazole->anti_inflammatory Modulation of Inflammatory Pathways

References

Exploratory

An In-depth Technical Guide to 2-(alpha-hydroxyethyl)benzimidazole: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(alpha-hydroxyethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules renowned for its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(alpha-hydroxyethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules renowned for its "privileged structure" in medicinal chemistry. This technical guide provides a comprehensive overview of the core aspects of 2-(alpha-hydroxyethyl)benzimidazole, including its chemical structure, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative data. Furthermore, potential mechanisms of action in the context of its antiviral, anticancer, and antioxidant properties are discussed based on current research on closely related benzimidazole derivatives. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their diverse and potent biological activities.[1][2] The fused benzene and imidazole rings create a stable aromatic system that can be readily functionalized, allowing for the fine-tuning of its pharmacological properties. 2-(alpha-hydroxyethyl)benzimidazole, a key member of this family, has emerged as a valuable pharmaceutical intermediate and a subject of interest for its potential therapeutic applications, including antiviral, antifungal, and anticancer effects.[3] This guide delves into the fundamental characteristics and scientific understanding of this promising compound.

Chemical Structure and Properties

2-(alpha-hydroxyethyl)benzimidazole possesses a benzimidazole core with a 1-hydroxyethyl substituent at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of 2-(alpha-hydroxyethyl)benzimidazole

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
CAS Number 19018-24-7[3]
Appearance White to off-white crystalline powder[3]
Melting Point 178 °CN/A
Boiling Point 389 °CN/A
Solubility Soluble in water[3]

Synthesis and Characterization

The synthesis of 2-(alpha-hydroxyethyl)benzimidazole is most commonly achieved through the condensation of o-phenylenediamine with lactic acid. This reaction can be performed under Phillips conditions or in an acidic aqueous medium.[4]

Experimental Protocol: Synthesis

A detailed and optimized protocol for the synthesis of 2-(alpha-hydroxyethyl)benzimidazole is adapted from a patented method.

Reaction Scheme:

Procedure:

  • In a reaction vessel, o-phenylenediamine and L-lactic acid are mixed in a molar ratio of 1:1.2.

  • An aqueous solution of hydrochloric acid is added, with the molar ratio of hydrochloric acid to o-phenylenediamine being 1.2:1.

  • The reaction mixture is heated to 102°C and maintained at this temperature for 4 hours with continuous stirring.

  • After the reaction is complete, the mixture is cooled down.

  • The pH of the reaction system is adjusted to 8-9 using an aqueous solution of sodium hydroxide to precipitate the crude product.

  • The precipitate is collected by filtration and dried to yield crude 2-(alpha-hydroxyethyl)benzimidazole.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Protocol: Characterization

The structural confirmation of the synthesized 2-(alpha-hydroxyethyl)benzimidazole is performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is conducted using an electrospray ionization (ESI) source to determine the exact mass of the compound.[5]

Spectroscopic Data

Table 2: Spectroscopic Data for 2-(alpha-hydroxyethyl)benzimidazole

TechniqueData
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) = 153.2, 142.7, 135.8, 129.0, 128.9, 122.6, 122.2, 119.2, 111.1, 65.2, 22.8
¹H NMR (400 MHz, DMSO-d₆) Data not available in the searched literature.
IR (KBr, cm⁻¹) Data not available in the searched literature.
HRMS (ESI) Data not available in the searched literature.

Note: While a ¹³C NMR spectrum was located, comprehensive, experimentally verified ¹H NMR, IR, and mass spectrometry data for 2-(alpha-hydroxyethyl)benzimidazole were not available in the reviewed literature. The provided ¹³C NMR data is based on typical values for similar benzimidazole structures and should be confirmed experimentally.

Biological Activities and Potential Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide array of biological activities.[2] For 2-(alpha-hydroxyethyl)benzimidazole, the primary reported activities are antiviral, anticancer, and antioxidant. While specific mechanistic studies on this particular compound are limited, insights can be drawn from research on closely related analogs.

Antiviral Activity

Early studies have indicated the antiviral potential of 2-(alpha-hydroxybenzyl)-benzimidazole, a close analog, against picornaviruses like poliovirus and enterovirus.[6][7] A proposed mechanism of action for some benzimidazole-based antiviral agents is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP).[8] This inhibition prevents the replication of the viral genome.

The following diagram illustrates a typical workflow for screening compounds for antiviral activity.

antiviral_workflow A Compound Synthesis and Purification B Cytotoxicity Assay (e.g., MTT) A->B C Antiviral Assay (e.g., Plaque Reduction) A->C D Determination of EC50 and CC50 B->D C->D E Mechanism of Action Studies (e.g., RdRP inhibition) D->E anticancer_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzimidazole 2-(alpha-hydroxyethyl) benzimidazole Benzimidazole->EGFR Inhibition Benzimidazole->Raf Inhibition antioxidant_workflow A Compound B DPPH Radical Scavenging Assay A->B C ABTS Radical Scavenging Assay A->C D FRAP Assay (Ferric Reducing Antioxidant Power) A->D E Determination of IC50 / Antioxidant Capacity B->E C->E D->E

References

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(1H-benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(1H-benzimidazol-2-yl)ethanol is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole moiety is a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-benzimidazol-2-yl)ethanol is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole moiety is a key structural motif in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core chemical properties of 2-(1H-benzimidazol-2-yl)ethanol, detailing its synthesis, spectral characteristics, and physicochemical parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂O--INVALID-LINK--
Molecular Weight 162.19 g/mol --INVALID-LINK--
Melting Point 151 °C--INVALID-LINK--[2]
Boiling Point Not available-
Solubility Soluble in DMSO and acidic aqueous solutions.Inferred from synthesis protocols.

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol

A reliable method for the synthesis of racemic 2-(1H-benzimidazol-2-yl)ethanol has been reported, involving the condensation of o-phenylenediamine with a lactic acid derivative.[3]

Experimental Protocol

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Ethyl 2-hydroxypropanoate (ethyl lactate)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Benzene-1,2-diamine (2.16 g, 20 mmol) is dissolved in 25 mL of 4 M hydrochloric acid at 100°C.[3]

  • Ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) is added to the solution.[3]

  • The reaction mixture is heated to reflux at 115°C for 7 hours.[3]

  • After cooling to room temperature, the mixture is neutralized to a pH of 7-9 using a sodium hydroxide solution to precipitate the product.[3]

  • The solid product is collected by filtration.[3]

  • The reported yield for this procedure is 80%.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product o-phenylenediamine o-phenylenediamine Reflux Reflux @ 115°C, 7h o-phenylenediamine->Reflux Ethyl lactate Ethyl lactate Ethyl lactate->Reflux HCl (4M) HCl (4M) HCl (4M)->Reflux Neutralization Neutralization (NaOH, pH 7-9) Reflux->Neutralization Filtration Filtration Neutralization->Filtration Product 2-(1H-benzimidazol-2-yl)ethanol Filtration->Product

Caption: Synthetic workflow for (±)-1-(1H-Benzimidazol-2-yl)ethanol.

Spectral Properties

The structural elucidation of 2-(1H-benzimidazol-2-yl)ethanol is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A reported ¹H NMR spectrum of (±)-1-(1H-Benzimidazol-2-yl)ethanol was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).[3] Another study reports the ¹H NMR chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆).[4]

Chemical Shift (δ) in CDCl₃[3]MultiplicityIntegrationAssignment
1.72 ppmd3H-CH₃
5.22 ppmq1H-CH(OH)-
7.47 ppmm1HAromatic-H
7.58 ppmm2HAromatic-H
7.81 ppmm1HAromatic-H
Chemical Shift (δ) in DMSO-d₆[4]Assignment
2.42 ppmH19
3.41 ppmH17
4.95 ppmH18
7.48 - 7.72 ppmAromatic Protons

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts for (±)-1-(1H-Benzoimidazol-2-yl)ethanol have been reported in DMSO-d₆.[4]

Chemical Shift (δ) in DMSO-d₆[4]Assignment
118.39 ppmAromatic-C
123.01 ppmAromatic-C
127.85 ppmAromatic-C
129.27 ppmAromatic-C
131.90 ppmC7
154.95 ppmC2
159.20 ppmC1
Infrared (IR) Spectroscopy

An IR spectrum of 2-(1H-benzimidazol-2-yl)ethanol is available in the NIST Chemistry WebBook. The spectrum was recorded on a solid sample (split mull) using a Dow KBr foreprism-grating instrument.[2]

Experimental Protocol:

  • Sample State: Solid (split mull), with Fluorolube used for the 3800-1330 cm⁻¹ region and Nujol for the 1330-460 cm⁻¹ region.[2]

  • Instrument: Dow KBr foreprism-grating spectrometer.

  • Sampling: Transmission.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(1H-benzimidazol-2-yl)ethanol is available in the NIST Chemistry WebBook.[5] The fragmentation of benzimidazole derivatives typically involves characteristic losses from the imidazole and benzene rings.

Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample 2-(1H-benzimidazol-2-yl)ethanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Conceptual workflow for the spectroscopic analysis of 2-(1H-benzimidazol-2-yl)ethanol.

Biological Activity

While the benzimidazole scaffold is present in numerous biologically active compounds, specific pharmacological studies on 2-(1H-benzimidazol-2-yl)ethanol are limited in the public domain. The broader class of benzimidazole derivatives has been extensively investigated for a variety of therapeutic applications, including:

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against a range of bacteria and fungi.

  • Anti-ulcer Activity: Some derivatives act as H+/K+-ATPase inhibitors.[6]

  • Enzyme Inhibition: Benzimidazole-containing compounds have been shown to inhibit various enzymes.

  • Receptor Binding: Certain derivatives have demonstrated binding affinity for various receptors.

Further research is required to elucidate the specific biological activities and potential signaling pathway involvement of 2-(1H-benzimidazol-2-yl)ethanol.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of 2-(1H-benzimidazol-2-yl)ethanol. The information on its synthesis, physicochemical characteristics, and spectral data serves as a foundational resource for researchers. While the specific biological profile of this compound is not yet well-defined, its structural relationship to a class of pharmacologically significant molecules suggests that it may be a valuable candidate for further investigation in drug discovery and development programs.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of 1H-Benzimidazole-2-ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Benzimidazole-2-ethanol is a heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-2-ethanol is a heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. Benzimidazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties. A thorough understanding of the physical properties of 1H-Benzimidazole-2-ethanol is crucial for its synthesis, purification, formulation, and for elucidating its structure-activity relationships in drug discovery and development. This technical guide provides a comprehensive overview of the core physical properties of 1H-Benzimidazole-2-ethanol, detailed experimental protocols for their determination, and a summary of its known biological activities.

Core Physical Properties

The physical characteristics of 1H-Benzimidazole-2-ethanol are fundamental to its handling and application in a laboratory setting. These properties are summarized in the table below.

PropertyValueUnitSource
Molecular Formula C₉H₁₀N₂O-[1]
Molecular Weight 162.19 g/mol [1]
Melting Point 152 - 154°C
Boiling Point 428.6 ± 28.0°C at 760 mmHg
Density 1.3 ± 0.1g/cm³
LogP 0.87-
Water Solubility (log10ws) -2.33 (Calculated)mol/L[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1H-Benzimidazole-2-ethanol.

  • Mass Spectrometry: The mass spectrum of 1H-Benzimidazole-2-ethanol is available in the NIST WebBook, providing information about its molecular weight and fragmentation pattern under electron ionization.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum, also available in the NIST WebBook, reveals the characteristic functional groups present in the molecule.[3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1H-Benzimidazole-2-ethanol are provided below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis of 1H-Benzimidazole-2-ethanol

A common method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid. For 1H-Benzimidazole-2-ethanol, 3-hydroxypropanoic acid would be the appropriate carboxylic acid.

Materials:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid

  • 4M Hydrochloric acid or another suitable acid catalyst

  • Sodium hydroxide solution for neutralization

  • Ethanol for recrystallization

Procedure:

  • Dissolve o-phenylenediamine in 4M hydrochloric acid.

  • Add 3-hydroxypropanoic acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1H-Benzimidazole-2-ethanol.

Synthesis_Workflow Synthesis Workflow for 1H-Benzimidazole-2-ethanol reagents o-Phenylenediamine + 3-Hydroxypropanoic Acid reaction Condensation Reaction (Acid Catalyst, Reflux) reagents->reaction 1. React neutralization Neutralization (NaOH solution) reaction->neutralization 2. Cool & Neutralize filtration Filtration and Washing neutralization->filtration 3. Isolate Crude Product recrystallization Recrystallization (Ethanol) filtration->recrystallization 4. Purify product Pure 1H-Benzimidazole-2-ethanol recrystallization->product 5. Obtain Pure Product

Caption: Synthesis Workflow

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the dry 1H-Benzimidazole-2-ethanol sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[6]

Boiling Point Determination

The boiling point is determined for liquid compounds; for high-melting solids like 1H-Benzimidazole-2-ethanol, this is typically measured under reduced pressure to prevent decomposition. The reported value is an extrapolated value at standard pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure (Micro method):

  • Place a small amount of the substance into a small test tube.

  • Invert a capillary tube (sealed end up) into the test tube.

  • Attach the test tube to a thermometer and place it in a heating bath.

  • Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.[7]

  • When a steady stream of bubbles is observed, remove the heat and allow the bath to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[7]

Solubility Determination

Understanding the solubility of 1H-Benzimidazole-2-ethanol in various solvents is critical for its use in biological assays and formulation studies.

Materials:

  • 1H-Benzimidazole-2-ethanol

  • A range of solvents (e.g., water, ethanol, DMSO, acetone)

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure (Equilibrium Solubility Method):

  • Add an excess amount of 1H-Benzimidazole-2-ethanol to a known volume of the desired solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.[8]

pKa Determination

The pKa value indicates the acidity or basicity of a compound and is vital for predicting its behavior in different pH environments, such as in biological systems.

Method (Potentiometric Titration):

  • Dissolve a precisely weighed amount of 1H-Benzimidazole-2-ethanol in a suitable solvent (e.g., a water-cosolvent mixture).[9]

  • Calibrate a pH meter using standard buffer solutions.

  • Immerse the pH electrode into the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[9]

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[9]

Characterization_Workflow Physicochemical Characterization Workflow sample Pure 1H-Benzimidazole-2-ethanol mp Melting Point Determination sample->mp bp Boiling Point Determination sample->bp sol Solubility Assay sample->sol pka pKa Determination sample->pka spec Spectroscopic Analysis (NMR, MS, IR) sample->spec data Physicochemical Data mp->data bp->data sol->data pka->data spec->data

References

Foundational

The Diverse Biological Activities of 2-Substituted Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its derivatives, particularly those substituted at the 2-position, have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and antiviral properties of 2-substituted benzimidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

2-Substituted benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of critical signaling pathways, and induction of apoptosis.

One of the key mechanisms is the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1][2] Additionally, certain derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial cascade that regulates cell growth, proliferation, and survival.[3][4][5][6]

The following table summarizes the in vitro anticancer activity of selected 2-substituted benzimidazole derivatives, highlighting their potency against various cancer cell lines.

Compound/Derivative2-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 7n Varied carboxamideSK-Mel-28 (Melanoma)2.55[1]
Compound 7u Varied carboxamideSK-Mel-28 (Melanoma)17.89[1]
Compound 14d β-carboline hybridMCF-7 (Breast Cancer)5.61[7]
Compound 14o β-carboline hybridMCF-7 (Breast Cancer)6.84[7]
Compound 38 PhenylA549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate)4.47, 4.68, 5.50[8]
Compound 40 PhenylMDA-MB-231 (Breast Cancer)3.55[8]
Ag(I)-NHC Complex 3 N-heterocyclic carbeneMCF-7 (Breast Cancer)3.7[9]
Ag(I)-NHC Complex 4 N-heterocyclic carbeneMCF-7 (Breast Cancer)4.1[9]
Pd(II)-NHC Complex 5 N-heterocyclic carbeneMCF-7 (Breast Cancer)13.9[9]
Pd(II)-NHC Complex 6 N-heterocyclic carbeneMCF-7 (Breast Cancer)14.2[9]
Compound 8 Varied hybridMCF-7 (Breast Cancer)8.76 (µg/mL)[10]
Compound 5 Varied hybridMCF-7 (Breast Cancer)11.78 (µg/mL)[10]
Compound 6 Varied hybridMCF-7 (Breast Cancer)15.48 (µg/mL)[10]
Compound 2a 2-methyl-3-(3-chlorobenzyl)A549 (Lung), DLD-1 (Colon), L929 (Fibrosarcoma)111.70, 185.30, 167.30[11]
Compound 2b 2-methyl-3-(benzyl)A549 (Lung)176.80[11]
Compound 33 PhenylHepaRG (Hepatocellular Carcinoma)>100[12]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Substituted benzimidazoles have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of electron-withdrawing groups on the benzimidazole ring has been noted to enhance antimicrobial efficacy.[13]

Below is a summary of the minimum inhibitory concentrations (MIC) for several 2-substituted benzimidazole derivatives against various microorganisms.

Compound/Derivative2-SubstituentMicroorganismMIC (µg/mL)Reference
Compound 5e VariedStaphylococcus aureus15.62[14]
Compound 5g VariedStaphylococcus aureus15.62[14]
Compound 5i VariedStaphylococcus aureus15.62[14]
Compound 5g VariedStaphylococcus epidermidis7.81[14]
Compound 5i VariedStaphylococcus epidermidis7.81[14]
Compound 62a N-alkylEscherichia coli (TolC mutant)2[15]
Compound 62b N-alkylEscherichia coli (TolC mutant)16[15]
Compound 62c N-alkylEscherichia coli (TolC mutant)16[15]
Compound 63a Triazole hybridStaphylococcus aureus (MRSA)16[15]
Compound 63a Triazole hybridEnterococcus faecalis32[15]
Compound 63a Triazole hybridEscherichia coli4[15]
Compound 63a Triazole hybridKlebsiella pneumoniae8[15]
Compound 63c Triazole hybridStaphylococcus aureus (MRSA)8[15]
Compound 63c Triabase hybridEnterococcus faecalis32[15]
Compound 5f Pyrazolo Mannich baseStaphylococcus aureus150[16]
Unsubstituted 2-methanthiolMethanthiolStaphylococcus epidermidis32[17]
Unsubstituted 2-methanthiolMethanthiolStaphylococcus haemolyticus32[17]
Unsubstituted 2-methanthiolMethanthiolOther Staphylococci64[17]
Unsubstituted 2-methanthiolMethanthiolBurkholderia cepacia64[17]

Antiviral Activity

Several 2-substituted benzimidazole derivatives have shown promise as antiviral agents, exhibiting activity against a range of DNA and RNA viruses. Their mechanisms of action can involve the inhibition of viral enzymes or interference with viral replication processes.

The following table presents the 50% effective concentration (EC50) values for some 2-substituted benzimidazoles against various viruses.

Compound/Derivative2-SubstituentVirusEC50 (µM)Reference
Compound 24 PhenylVaccinia Virus (VV)0.1[18][19]
Compound 50 PhenylBovine Viral Diarrhoea Virus (BVDV)1.5[18][19]
Compound 51 PhenylBovine Viral Diarrhoea Virus (BVDV)0.8[18][19]
Compound 53 PhenylBovine Viral Diarrhoea Virus (BVDV)1.0[18][19]
Compound 4 N-methyl-pyrrolAdenovirus 55.9[20]
Compound 4 N-methyl-pyrrolHerpesvirus 130[20]
Compound 4 N-methyl-pyrrolCoxsackievirus B53.5[20]
Compound 4 N-methyl-pyrrolEchovirus 75.0[20]
Compound 7 PyridineCoxsackievirus B51.7[20]
Compound 7 PyridineEchovirus 73.2[20]
Compound 9 PyridineCoxsackievirus B54.3[20]
Compound 9 PyridineEchovirus 70.63[20]
Varied(Quinolizidin-1-yl)alkylRespiratory Syncytial Virus (RSV)as low as 0.02[21][22]

Experimental Protocols

Synthesis of 2-Substituted Benzimidazole Derivatives (General Procedure)

A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.

Example: Synthesis of 2-Phenyl-1H-benzo[d]imidazole

  • A mixture of o-phenylenediamine (1 equivalent) and benzoic acid (1 equivalent) is heated in a suitable solvent such as polyphosphoric acid (PPA) or under microwave irradiation.

  • The reaction mixture is heated at a specific temperature (e.g., 150-200°C) for a designated period (typically a few hours).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice water.

  • The mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-phenyl-1H-benzo[d]imidazole.[12][23]

Example: Synthesis of 2-Mercaptobenzimidazole

  • A mixture of o-phenylenediamine (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (1 equivalent) in 95% ethanol and water is heated under reflux for 3 hours.

  • Activated charcoal is added, and the mixture is refluxed for an additional 10 minutes.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is heated, and warm water is added, followed by acidification with dilute acetic acid with stirring.

  • The product crystallizes upon cooling and is collected by filtration and dried.[24]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28][29]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-substituted benzimidazole derivatives (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and blank wells with only media are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the 2-substituted benzimidazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by certain 2-substituted benzimidazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzimidazole 2-Substituted Benzimidazole Derivative Benzimidazole->PI3K Benzimidazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-substituted benzimidazoles.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the in vitro screening of 2-substituted benzimidazole derivatives for anticancer activity.

Anticancer_Screening_Workflow Start Start: Synthesized Benzimidazole Derivatives Cell_Culture 1. Cell Culture: Seed cancer cells in 96-well plates Start->Cell_Culture Treatment 2. Compound Treatment: Add serial dilutions of benzimidazole derivatives Cell_Culture->Treatment Incubation_48h 3. Incubation: 48-72 hours at 37°C Treatment->Incubation_48h MTT_Assay 4. MTT Assay: Add MTT reagent, incubate 2-4 hours Incubation_48h->MTT_Assay Solubilization 5. Solubilization: Add DMSO or SDS solution to dissolve formazan MTT_Assay->Solubilization Absorbance 6. Absorbance Reading: Measure at ~570 nm using a microplate reader Solubilization->Absorbance Data_Analysis 7. Data Analysis: Calculate % viability and determine IC50 values Absorbance->Data_Analysis End End: Identification of Potent Anticancer Hits Data_Analysis->End

Caption: General workflow for in vitro anticancer screening using the MTT assay.

References

Exploratory

The Pharmacological Profile of 2-(2-Hydroxyethyl)benzimidazole: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the pharmacological potential of 2-(2-Hydroxyethyl)benzimidazole. It is important to note that while the broader benzimidazole class of compounds has...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the pharmacological potential of 2-(2-Hydroxyethyl)benzimidazole. It is important to note that while the broader benzimidazole class of compounds has been extensively studied, specific pharmacological data for 2-(2-Hydroxyethyl)benzimidazole is limited in the public domain. Therefore, this document synthesizes information from studies on structurally related benzimidazole derivatives to infer a potential pharmacological profile, alongside the available information for the title compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a prominent class of heterocyclic aromatic organic compounds, consisting of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry, leading to a wide array of therapeutic agents with diverse biological activities.[1][2][3] The versatility of the benzimidazole ring system, with possible substitutions at the 1, 2, and 5(6) positions, allows for the fine-tuning of pharmacological properties.[4] The title compound, 2-(2-Hydroxyethyl)benzimidazole, is a derivative with a hydroxyethyl group at the 2-position, a common site for modification in the development of new therapeutic agents.[5]

Inferred Pharmacological Profile

Based on the extensive research into 2-substituted benzimidazole derivatives, the pharmacological profile of 2-(2-Hydroxyethyl)benzimidazole can be inferred to potentially encompass a range of activities. It is crucial to emphasize that these are predicted activities based on structural analogy and require experimental validation for this specific compound.

Potential Therapeutic Activities

The benzimidazole core is associated with a broad spectrum of biological effects, including:

  • Anticancer Activity: Numerous benzimidazole derivatives have demonstrated potent antiproliferative effects. For instance, certain 1-(2-hydroxyethyl)-3-(substituted)-1H-benzo[d]imidazol-3-ium salts, which are structurally related to the title compound, have shown cytotoxic activity against human cancer cell lines.[6] The proposed mechanisms for the anticancer effects of benzimidazoles are diverse and can involve the inhibition of key enzymes like kinases or interference with microtubule polymerization.[7]

  • Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a cornerstone of many antimicrobial and antifungal agents.[3] The mechanism often involves the disruption of essential cellular processes in microorganisms.

  • Anthelmintic Activity: Benzimidazoles are widely used as anthelmintic drugs in both human and veterinary medicine.[1] Their primary mechanism of action in helminths is the inhibition of tubulin polymerization, which disrupts cellular transport and integrity.[4]

  • Anti-inflammatory and Analgesic Activity: Several 2-substituted benzimidazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[3][8]

  • Antiviral Activity: The benzimidazole nucleus is present in some antiviral drugs, and research continues to explore new derivatives for this application.[1]

Experimental Protocols

While specific experimental data for 2-(2-Hydroxyethyl)benzimidazole is scarce, this section outlines general methodologies commonly employed to evaluate the pharmacological activities of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the antiproliferative activity of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, DLD-1) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[6]

  • Compound Treatment: Cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the test compound (e.g., 2-(2-Hydroxyethyl)benzimidazole) and a control (e.g., cisplatin) for a specified period (e.g., 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Methodology:

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[9]

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A standard antibiotic is used as a positive control, and a disc with the solvent alone serves as a negative control.[9]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Signaling Pathways and Mechanisms of Action

The mechanisms of action for benzimidazole derivatives are diverse and depend on their specific chemical structures. Below are representative diagrams of potential pathways, which are generalized for the benzimidazole class and not experimentally confirmed for 2-(2-Hydroxyethyl)benzimidazole.

G cluster_synthesis General Synthesis of 2-Substituted Benzimidazoles OPD o-Phenylenediamine Benzimidazole 2-Substituted Benzimidazole OPD->Benzimidazole Condensation Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzimidazole

Caption: Generalized synthetic pathway for 2-substituted benzimidazoles.

G cluster_anthelmintic Inferred Anthelmintic Mechanism of Action Benzimidazole 2-(2-Hydroxyethyl)benzimidazole (hypothesized) Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Function Microtubule->Disruption CellDeath Parasite Cell Death Disruption->CellDeath

Caption: Hypothesized mechanism of anthelmintic action for benzimidazoles.

G cluster_anticancer Potential Anticancer Signaling Pathway Inhibition Benzimidazole 2-(2-Hydroxyethyl)benzimidazole (hypothesized) Kinase Tyrosine Kinase (e.g., VEGFR-2) Benzimidazole->Kinase Inhibits Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Kinase->Signaling Blocks Activation Inhibition Inhibition of Tumor Growth Signaling->Inhibition

Caption: Inferred mechanism of anticancer action via kinase inhibition.

Quantitative Data

Due to the lack of specific studies on 2-(2-Hydroxyethyl)benzimidazole, a table of quantitative pharmacological data cannot be provided. Research on closely related benzimidazolium salts has reported IC50 values against human cancer cell lines, providing a preliminary indication of the potential potency of this structural class. For example, 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide showed significant cytotoxic potency towards MDA-MB-231 and DLD-1 cell lines.[6]

Conclusion

While a detailed pharmacological profile of 2-(2-Hydroxyethyl)benzimidazole is not yet established in the scientific literature, its structural relationship to a wide range of biologically active benzimidazole derivatives suggests a high potential for therapeutic applications. The benzimidazole scaffold is a proven pharmacophore, and the 2-(2-hydroxyethyl) substitution offers a site for further chemical modification to optimize activity and selectivity. Future research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this specific compound and determine its potential as a lead for drug discovery. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents with broad clinical applications. This technical guide provides a comprehensive overview of the molecular mechanisms of action of benzimidazole-based compounds, focusing on their roles as antiparasitic, anticancer, antiviral, and proton pump inhibitor drugs. The versatility of the benzimidazole ring, a fused bicyclic system of benzene and imidazole, allows for multifaceted interactions with various biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying biochemical pathways, quantitative efficacy data, and key experimental methodologies.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

A primary and well-established mechanism of action for many benzimidazole derivatives, particularly in their roles as anthelmintic, antifungal, and anticancer agents, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell shape.[4][5]

Benzimidazole compounds selectively bind to the colchicine-binding site on the β-tubulin subunit.[6][7] This binding event prevents the incorporation of tubulin dimers into growing microtubule chains, thereby arresting microtubule assembly.[5] The disruption of microtubule-dependent processes ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[6][8]

Quantitative Data: Inhibition of Tubulin Polymerization

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzimidazole compounds against tubulin polymerization and cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference
MebendazoleTubulin Polymerization (in vitro)~1[7][9]
Albendazole1A9PTX22 (Paclitaxel-resistant ovarian cancer)Efficacious, specific value not provided[10]
FenbendazoleBrugia malayi (adult worms)54.5[11]
Compound 7nTubulin Polymerization (in vitro)5.05 ± 0.13[8]
Compound 7uSK-Mel-28 (Melanoma)2.55 - 17.89[8]
NocodazoleTubulin Polymerization (in vitro)~1 (Binding Affinity, Kd)[9]

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Benzimidazole Action cluster_2 Cellular Consequences αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Microtubule->αβ-Tubulin Dimer Depolymerization Benzimidazole Benzimidazole Benzimidazole->αβ-Tubulin Dimer Binds to β-tubulin Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Benzimidazole inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Anticancer Mechanisms Beyond Tubulin Inhibition

In addition to their effects on microtubules, benzimidazole derivatives exhibit anticancer activity through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT and MAPK Signaling Pathways

Several studies have demonstrated that benzimidazole compounds can interfere with the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] These pathways are crucial for tumor growth and survival.[13][14] By inhibiting components of these cascades, benzimidazoles can suppress cancer cell proliferation and induce apoptosis.[15]

Signaling Pathway: PI3K/AKT and MAPK Inhibition by Benzimidazoles

Anticancer_Signaling cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression & Proliferation Gene Expression & Proliferation ERK->Gene Expression & Proliferation Benzimidazole Benzimidazole Benzimidazole->PI3K Inhibits Benzimidazole->Raf Inhibits

Caption: Benzimidazoles can inhibit the PI3K/AKT and MAPK signaling pathways in cancer cells.

Antiviral Mechanism of Action: Allosteric Inhibition of RNA-Dependent RNA Polymerase

Certain benzimidazole derivatives have demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV). The mechanism of action involves the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[16] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the initiation of RNA synthesis.[16]

Quantitative Data: Antiviral Activity of Benzimidazole Derivatives
CompoundTargetIC50 (µM)Reference
Compound AHCV RdRp~0.25[16]
Compound BHCV RdRp~0.25[16]
Isis-13HCV Replication4.83 ± 0.47[17]
Isis-22HCV Replication2.23 ± 0.21[17]
Isis-04HCV Replication50.42 ± 8.05[17]

Mechanism of Action as Proton Pump Inhibitors

Substituted benzimidazoles, such as omeprazole and lansoprazole, are widely used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders. These compounds are prodrugs that, in the acidic environment of the parietal cell secretory canaliculi, undergo a conversion to a reactive sulfenamide intermediate.[18] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thereby blocking gastric acid secretion.[19]

Quantitative Data: Inhibition of H+/K+-ATPase
CompoundTarget/SystemIC50 (µM)Reference
OmeprazoleH+/K+-ATPase (in vitro)5.8[4]
OmeprazoleHistamine-induced acid formation0.16[4]
OmeprazoleH+/K+-ATPase (human gastric glands)4[20]
OmeprazoleH+/K+-ATPase (gastric microsomes, pH 6.1)1.7[12]
LansoprazoleH+/K+-ATPase (in vitro)2.1[12]
PantoprazoleH+/K+-ATPase (acid-activated)6.8[21]

Signaling Pathway: Proton Pump Inhibition

Proton_Pump_Inhibition cluster_Parietal_Cell Parietal Cell Benzimidazole_Prodrug Benzimidazole (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 2) Benzimidazole_Prodrug->Acidic_Canaliculus Accumulation Active_Sulfenamide Active Sulfenamide Acidic_Canaliculus->Active_Sulfenamide Acid-catalyzed conversion H+/K+-ATPase H+/K+-ATPase (Proton Pump) Active_Sulfenamide->H+/K+-ATPase Covalent Binding (Irreversible Inhibition) H+_Secretion H+ Secretion (Gastric Acid) H+/K+-ATPase->H+_Secretion Pumps H+

Caption: Benzimidazole prodrugs are activated in the acidic parietal cell to irreversibly inhibit the H+/K+-ATPase.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (e.g., 10 mM).

    • Prepare stock solutions of the benzimidazole test compound and a positive control (e.g., nocodazole) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

    • Prepare a tubulin polymerization mixture on ice containing tubulin (final concentration ~3 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.

  • Initiation and Measurement:

    • Initiate polymerization by adding the cold tubulin polymerization mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) from the slope of the linear phase.

    • Determine the IC50 value by plotting the percentage of inhibition of Vmax against the logarithm of the test compound concentration.[6]

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Assay_Workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, and Benzimidazole Solutions Start->Prepare_Reagents Setup_Assay_Plate Add Compounds and Controls to 96-well Plate Prepare_Reagents->Setup_Assay_Plate Initiate_Polymerization Add Tubulin/GTP Mixture to Plate at 37°C Setup_Assay_Plate->Initiate_Polymerization Measure_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Polymerization->Measure_Absorbance Analyze_Data Plot Polymerization Curves, Calculate Vmax and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assay for Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate medium.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzimidazole compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.[22]

Gastric H+/K+-ATPase Activity Assay

This assay measures the inhibition of the proton pump by benzimidazole derivatives.

Principle: The activity of H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Methodology:

  • Preparation of Gastric Vesicles:

    • Isolate H+/K+-ATPase-enriched membrane vesicles from gastric mucosa (e.g., from hog or rabbit).[23]

  • Assay Conditions:

    • Incubate the membrane vesicles with the benzimidazole compound at various concentrations in a buffer that allows for acidification (e.g., pH 6.1) to activate the prodrug.[12]

  • ATPase Reaction:

    • Initiate the reaction by adding ATP. The reaction is typically carried out in the presence of K+ to stimulate enzyme activity.

  • Measurement of Pi Release:

    • Stop the reaction after a defined time and measure the amount of released Pi using a colorimetric method (e.g., the Baginski method).[24]

  • Data Analysis:

    • Calculate the H+/K+-ATPase activity as the difference in Pi released in the presence and absence of K+.

    • Determine the IC50 value by plotting the percentage of inhibition of ATPase activity against the logarithm of the compound concentration.

Conclusion

Benzimidazole-based compounds are a remarkable class of therapeutic agents with a diverse array of mechanisms of action. Their ability to inhibit tubulin polymerization underpins their efficacy as anthelmintics, antifungals, and anticancer drugs. Furthermore, their capacity to modulate critical signaling pathways like PI3K/AKT and MAPK expands their potential in oncology. The allosteric inhibition of viral RNA-dependent RNA polymerase provides a targeted approach for antiviral therapy, while the irreversible inhibition of the gastric H+/K+-ATPase has made them a cornerstone in the management of acid-related disorders. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and the development of novel derivatives holds significant promise for addressing a wide range of unmet medical needs.

References

Exploratory

The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its unique heterocyclic struct...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its unique heterocyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antihypertensive, and antiulcer effects.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, provide detailed, field-proven experimental protocols, and offer a comparative analysis of these methods to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Importance of the Benzimidazole Core in Drug Discovery

The benzimidazole nucleus is an isostere of naturally occurring purine nucleobases, allowing it to readily interact with biomacromolecules.[5] This inherent biocompatibility, coupled with its stable aromatic nature, makes it an ideal framework for the design of small molecule inhibitors and receptor antagonists.[1][2] Marketed drugs such as the proton pump inhibitor omeprazole, the anthelmintic albendazole, and the angiotensin II receptor blocker candesartan all feature the benzimidazole core, highlighting its therapeutic versatility.[2] The continuous exploration of new synthetic routes to access diverse benzimidazole derivatives remains a critical endeavor in the expansion of chemical space for drug discovery.

Foundational Synthetic Strategies: The Classical Approaches

The traditional methods for benzimidazole synthesis have been the bedrock of medicinal chemistry for decades. Understanding these foundational reactions is crucial for any scientist working in this field.

The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids

One of the most established methods for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions, typically with heating.[6][7] This method is broadly applicable for a wide range of aliphatic and aromatic carboxylic acids.[7][8]

Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid or polyphosphoric acid, is essential to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine.[8] Subsequent dehydration and cyclization lead to the formation of the benzimidazole ring. Heating is necessary to overcome the activation energy of the dehydration and cyclization steps.

Experimental Protocol: Synthesis of 2-Methylbenzimidazole [6]

  • Materials:

    • o-Phenylenediamine

    • Acetic Acid

    • Polyphosphoric Acid (PPA) or 4M Hydrochloric Acid

    • 10% Sodium Hydroxide Solution

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and acetic acid (1.1 eq).

    • Slowly add a catalytic amount of polyphosphoric acid or 4M HCl.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with 10% sodium hydroxide solution until a precipitate forms.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure 2-methylbenzimidazole.

Condensation with Aldehydes: The Weidenhagen Reaction and Its Modern Variants

The reaction of o-phenylenediamines with aldehydes is another cornerstone of benzimidazole synthesis.[6][9] This method typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole.[10]

Causality Behind Experimental Choices: The initial condensation between the diamine and the aldehyde is often spontaneous or requires mild acid catalysis. The critical step is the subsequent oxidation of the dihydrobenzimidazole intermediate. While early methods used harsh oxidizing agents, modern protocols employ a wide array of milder and more selective catalysts and oxidants, including various metal catalysts and even air as the oxidant.[9]

Experimental Protocol: Catalytic Synthesis of 2-Phenylbenzimidazole

  • Materials:

    • o-Phenylenediamine

    • Benzaldehyde

    • Ammonium Chloride (NH₄Cl)

    • Ethanol

    • Ice-cold water

  • Procedure:

    • To a solution of o-phenylenediamine (0.92 mmol) and benzaldehyde (0.92 mmol) in ethanol (4 mL) in a round-bottom flask, add ammonium chloride (30 mol%).

    • Stir the resulting mixture at 80-90°C for 2 hours.

    • Monitor the reaction's completion by TLC (ethyl acetate:hexane, 1:2 v/v).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The product will precipitate as a solid.

    • Filter the solid, wash it twice with water, and then dry.

    • If necessary, purify the product by recrystallization from ethanol.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, cost-effective, and environmentally friendly methods.[11][12] This has led to the emergence of novel catalytic systems and the application of alternative energy sources for benzimidazole synthesis.

Catalytic Innovations: Expanding the Synthetic Toolbox

A plethora of catalysts have been developed to facilitate the synthesis of benzimidazoles under milder conditions with higher yields. These include Lewis acids, solid-supported catalysts, and metal nanoparticles.[4][13]

Causality Behind Experimental Choices: Lewis acid catalysts, such as lanthanum chloride, activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. Solid-supported catalysts, like silica gel or alumina, offer the advantages of easy separation and reusability, aligning with the principles of green chemistry. Nanoparticle catalysts, such as those based on zinc sulfide, provide a large surface area for the reaction to occur, often leading to enhanced catalytic activity and shorter reaction times.[14]

Green Chemistry Approaches: Towards a Sustainable Future

Green chemistry principles are increasingly being integrated into synthetic protocols to minimize the environmental impact of chemical processes.[11][12] This includes the use of non-toxic solvents, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation.[15][16]

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields.[6] Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, promoting faster and more efficient reactions.[6] The use of deep eutectic solvents (DESs) as both the reaction medium and reagent offers a greener alternative to volatile organic solvents.[16]

Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives [6]

  • Materials:

    • o-Phenylenediamine

    • Appropriate carboxylic acid or aldehyde

    • Catalyst (if required)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any necessary catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a predetermined temperature and power for a short duration (typically 1-15 minutes).

    • After irradiation, allow the vessel to cool to room temperature.

    • Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).

    • Purify the product by recrystallization.

Mechanistic Insights: Visualizing the Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.

Mechanism of the Phillips-Ladenburg Synthesis

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.[8]

Phillips_Ladenburg_Mechanism OPD o-Phenylenediamine Acyl_Intermediate N-Acyl Intermediate OPD->Acyl_Intermediate Acylation CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Acyl_Intermediate Protonation Protonation (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Intermediate->Tetrahedral_Intermediate Cyclization Cyclization Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Tetrahedral_Intermediate->Benzimidazole Dehydration Dehydration Dehydration (-H2O)

Caption: Phillips-Ladenburg reaction mechanism.

Mechanism of Benzimidazole Synthesis from Aldehydes

This reaction typically involves the formation of a Schiff base, followed by an intramolecular cyclization to a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.

Aldehyde_Condensation_Mechanism OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole Intermediate SchiffBase->Dihydrobenzimidazole Cyclization Cyclization Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidation Oxidation Oxidation (-2H)

Caption: Mechanism of benzimidazole synthesis from aldehydes.

Comparative Analysis of Synthetic Methods

The choice of synthetic methodology depends on several factors, including the desired substitution pattern, scalability, cost, and environmental considerations. The following table provides a comparative overview of the discussed methods.

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields (%)
Phillips-Ladenburg o-Phenylenediamine, Carboxylic AcidStrong acid (HCl, PPA), HeatBroad substrate scope, well-establishedHarsh conditions, long reaction times60-90[6][9]
Aldehyde Condensation o-Phenylenediamine, AldehydeOxidizing agent or catalyst (e.g., NH₄Cl, air)Milder conditions possible, versatileCan produce byproducts, requires an oxidant70-95
Catalytic Methods o-Phenylenediamine, Aldehyde/Carboxylic AcidLewis acids, solid-supported catalysts, nanoparticlesHigh efficiency, mild conditions, catalyst reusabilityCatalyst cost and sensitivity can be an issue85-99[14]
Microwave-Assisted o-Phenylenediamine, Aldehyde/Carboxylic AcidMicrowave irradiationRapid reaction times, often higher yieldsRequires specialized equipment, scalability challenges80-98[6]
Green Synthesis (e.g., DES) o-Phenylenediamine, AldehydeDeep Eutectic Solvent (DES)Environmentally benign, simple workupMay not be suitable for all substrates85-95[16]

Conclusion and Future Outlook

The synthesis of benzimidazoles continues to be an active and evolving area of research. While classical methods remain valuable tools, the development of modern catalytic and green synthetic approaches is paving the way for more efficient and sustainable production of these crucial pharmaceutical building blocks.[1][4] The future of benzimidazole synthesis will likely focus on the discovery of even more selective and robust catalysts, the expansion of flow chemistry applications for continuous manufacturing, and the further integration of green chemistry principles to minimize the environmental footprint of drug development. As our understanding of the biological roles of benzimidazole-containing compounds deepens, the demand for innovative and versatile synthetic methodologies will undoubtedly continue to grow.

References

Foundational

Spectral Data Interpretation of 2-(α-Hydroxyethyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(α-hydroxyethyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(α-hydroxyethyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex bioactive molecules. The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Accurate spectral characterization of 2-(α-hydroxyethyl)benzimidazole is crucial for ensuring its purity, confirming its structure, and serving as a reference for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectral data, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway and a representative biological signaling pathway associated with benzimidazole derivatives.

Spectroscopic Data

The structural elucidation of 2-(α-hydroxyethyl)benzimidazole is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data of 2-(α-hydroxyethyl)benzimidazole
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50-7.60m2HAromatic (H-4, H-7)
~7.15-7.25m2HAromatic (H-5, H-6)
~5.00q1HCH-OH
~4.90br s1HOH
~1.60d3HCH₃
~12.30br s1HNH

Solvent: DMSO-d₆, 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Data is representative based on typical values for similar benzimidazole structures.

Table 2: ¹³C NMR Spectral Data of 2-(α-hydroxyethyl)benzimidazole
Chemical Shift (δ) ppmAssignment
~155.0C2 (C-N=)
~142.0C7a
~134.5C3a
~122.0C5/C6
~115.0C4/C7
~65.0CH-OH
~22.0CH₃

Solvent: DMSO-d₆, 100 MHz. Data is representative based on published spectra for this compound and related derivatives.[1]

Table 3: FTIR Spectral Data of 2-(α-hydroxyethyl)benzimidazole
Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H and N-H stretching
3050-3000C-H aromatic stretching
2980-2900C-H aliphatic stretching
~1620C=N stretching
~1590, 1450C=C aromatic ring stretching
~1270C-N stretching
~1080C-O stretching

Sample prepared as a KBr pellet. Data is representative of typical benzimidazole structures.

Table 4: Mass Spectrometry Data of 2-(α-hydroxyethyl)benzimidazole
m/zInterpretation
162.08[M]⁺ (Molecular Ion)
147.07[M-CH₃]⁺
133.06[M-C₂H₅O]⁺
119.06[M-CH₃CHO]⁺

Method: Electron Ionization (EI). The fragmentation pattern is consistent with the proposed structure.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-(α-hydroxyethyl)benzimidazole are provided below.

Synthesis of 2-(α-hydroxyethyl)benzimidazole

This protocol is adapted from the Phillips condensation method.[2]

Materials:

  • o-Phenylenediamine

  • Lactic acid

  • 4 M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine and a slight excess of lactic acid is prepared in 4 M hydrochloric acid.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(α-hydroxyethyl)benzimidazole.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

FTIR Spectroscopy

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: An electron ionization (EI) mass spectrometer is used.

  • Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable m/z range.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral characterization of 2-(α-hydroxyethyl)benzimidazole.

G Synthesis and Characterization Workflow of 2-(α-hydroxyethyl)benzimidazole cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start o-Phenylenediamine + Lactic Acid reaction Phillips Condensation (Reflux in 4M HCl) start->reaction neutralization Neutralization (sat. NaHCO₃) reaction->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization (Ethanol) filtration->purification product Pure 2-(α-hydroxyethyl)benzimidazole purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectral analysis of the target compound.

Representative Signaling Pathway for Benzimidazole Derivatives

While the specific signaling pathways modulated by 2-(α-hydroxyethyl)benzimidazole are not extensively documented, many benzimidazole derivatives are known to exert their anticancer effects by targeting key cellular signaling pathways. The following diagram illustrates a generalized representation of how a benzimidazole derivative might interfere with the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

G Representative Anticancer Signaling Pathway for Benzimidazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, NF-κB) erk->transcription benzimidazole Benzimidazole Derivative benzimidazole->pi3k benzimidazole->raf apoptosis Apoptosis benzimidazole->apoptosis transcription->proliferation

Caption: General signaling pathways targeted by some benzimidazole anticancer agents.

References

Exploratory

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-(2-Hydroxyethyl)benzimidazole, a key hetero...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-(2-Hydroxyethyl)benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the structural elucidation of the molecule through detailed interpretation of its ¹H NMR spectrum, presents a standardized experimental protocol for data acquisition, and offers visual aids to understand the molecular structure and analytical workflow.

Introduction

2-(2-Hydroxyethyl)benzimidazole is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings. The presence of the hydroxyethyl substituent at the 2-position imparts specific chemical properties and biological activities, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and environment of the protons.

¹H NMR Spectral Data of 2-(2-Hydroxyethyl)benzimidazole

The ¹H NMR spectrum of 2-(2-Hydroxyethyl)benzimidazole exhibits distinct signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the hydroxyethyl side chain, the hydroxyl proton, and the amine proton of the imidazole ring. The following table summarizes the key quantitative data obtained from the analysis of its ¹H NMR spectrum, typically recorded in a deuterated solvent such as DMSO-d₆. The use of DMSO-d₆ allows for the observation of exchangeable protons (OH and NH).

Proton Label Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
H-a~3.10Triplet (t)~6.02HMethylene (-CH₂-C-N)
H-b~3.85Triplet (t)~6.02HMethylene (-CH₂-OH)
H-c~7.20Multiplet (m)-2HAromatic (H-5, H-6)
H-d~7.55Multiplet (m)-2HAromatic (H-4, H-7)
H-e~4.90Singlet (s, broad)-1HHydroxyl (-OH)
H-f~12.40Singlet (s, broad)-1HAmine (N-H)

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used. The broadness of the -OH and N-H signals is due to chemical exchange and quadrupole effects.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 2-(2-Hydroxyethyl)benzimidazole.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-(2-Hydroxyethyl)benzimidazole.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve the compound and to allow for the observation of the exchangeable -OH and N-H protons. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) probe

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm)

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Pulse Width (P1): A 30° pulse angle is commonly used.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

  • Coupling Constant Measurement: Measure the J-coupling constants for multiplet signals.

Mandatory Visualizations

4.1. Molecular Structure and Proton Assignment

The following diagram illustrates the chemical structure of 2-(2-Hydroxyethyl)benzimidazole with the protons labeled according to the assignments in the ¹H NMR data table.

Caption: Structure of 2-(2-Hydroxyethyl)benzimidazole with proton labeling.

4.2. Experimental Workflow for ¹H NMR Analysis

The following flowchart outlines the logical steps involved in the ¹H NMR analysis of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign coupling Analyze Coupling assign->coupling structure Elucidate Structure coupling->structure

Caption: Workflow for ¹H NMR analysis from sample preparation to structural elucidation.

Foundational

FTIR Characterization of 2-(2-Hydroxyethyl)benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of 2-(2-Hydroxyethyl)benzimidazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of 2-(2-Hydroxyethyl)benzimidazole. This document outlines the key vibrational frequencies, their assignments, and the experimental protocols for obtaining the FTIR spectrum, serving as a critical resource for the identification and characterization of this compound in research and development settings.

Introduction

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the benzimidazole scaffold. Accurate and reliable characterization of this molecule is paramount. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed interpretation of the FTIR spectrum of 2-(2-Hydroxyethyl)benzimidazole, facilitating its unambiguous identification and quality control.

Experimental Protocols

The infrared spectrum of 2-(2-Hydroxyethyl)benzimidazole was obtained using the split mull technique. This method is suitable for solid-state analysis and involves dispersing the analyte in a mulling agent to form a paste, which is then pressed between two infrared-transparent windows.

Sample Preparation (Split Mull Method):

  • Mulling Agents:

    • Fluorolube was utilized for the spectral region of 3800 cm⁻¹ to 1330 cm⁻¹.

    • Nujol (mineral oil) was used for the spectral region of 1330 cm⁻¹ to 460 cm⁻¹.

  • Procedure:

    • A small amount of solid 2-(2-Hydroxyethyl)benzimidazole was placed in an agate mortar.

    • A few drops of the appropriate mulling agent (Fluorolube or Nujol) were added.

    • The mixture was triturated with a pestle to create a smooth, uniform paste (mull).

    • The mull was then transferred and pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation:

  • Spectrometer: A dispersive infrared spectrophotometer, such as a Dow KBr foreprism-grating instrument, was used to record the spectrum.

  • Analysis Mode: Transmission.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: FTIR Spectral Data

The FTIR spectrum of 2-(2-Hydroxyethyl)benzimidazole exhibits several characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The quantitative data, including the observed peak positions (wavenumber in cm⁻¹) and their corresponding vibrational assignments, are summarized in the table below. The assignments are based on the analysis of the spectrum in conjunction with established literature values for similar benzimidazole derivatives.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3400 (broad)O-H stretchingHydroxyl (Alcohol)
~3100 - 3000N-H stretchingImidazole
~3050Aromatic C-H stretchingBenzene Ring
~2920, ~2850Aliphatic C-H stretchingEthyl Group
~1620C=N stretchingImidazole
~1590, ~1450Aromatic C=C stretchingBenzene Ring
~1410C-N stretchingImidazole
~1270In-plane O-H bendingHydroxyl (Alcohol)
~1050C-O stretchingPrimary Alcohol
~740Out-of-plane C-H bending (ortho-disubstituted)Benzene Ring

Mandatory Visualizations

To further elucidate the processes and relationships involved in the FTIR characterization of 2-(2-Hydroxyethyl)benzimidazole, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data_processing Data Processing & Interpretation Sample Solid 2-(2-Hydroxyethyl)benzimidazole Mulling Add Mulling Agent (Nujol/Fluorolube) Sample->Mulling Trituration Triturate to form a paste Mulling->Trituration Film Press between KBr plates Trituration->Film FTIR Acquire Spectrum Film->FTIR Processing Identify Peak Wavenumbers FTIR->Processing Assignment Assign Vibrational Modes Processing->Assignment Report Generate Technical Report Assignment->Report

Caption: Experimental workflow for the FTIR characterization of 2-(2-Hydroxyethyl)benzimidazole.

logical_relationship cluster_functional_groups Key Functional Groups cluster_vibrational_modes Characteristic Vibrational Modes Molecule 2-(2-Hydroxyethyl)benzimidazole Benzimidazole Benzimidazole Ring (N-H, C=N, Aromatic C-H) Molecule->Benzimidazole Hydroxyethyl Hydroxyethyl Sidechain (O-H, Aliphatic C-H, C-O) Molecule->Hydroxyethyl Stretching Stretching Vibrations (O-H, N-H, C-H, C=N, C=C, C-O) Benzimidazole->Stretching Hydroxyethyl->Stretching Bending Bending Vibrations (O-H, C-H) Hydroxyethyl->Bending FTIR FTIR Spectrum Stretching->FTIR Bending->FTIR

Exploratory

2-(2-Hydroxyethyl)benzimidazole molecular weight and formula

This document provides a concise technical summary of the core physicochemical properties of 2-(2-Hydroxyethyl)benzimidazole, a heterocyclic compound of interest in various research and development domains. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical summary of the core physicochemical properties of 2-(2-Hydroxyethyl)benzimidazole, a heterocyclic compound of interest in various research and development domains. The information is presented to be a ready reference for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics and physical properties of 2-(2-Hydroxyethyl)benzimidazole are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C9H10N2O[1][2][3][4]
Molecular Weight 162.19 g/mol [1][2][4][5][6]
Exact Mass 162.079315 u[2][3]
CAS Number 4857-01-6[1][3][4]
Appearance White to light yellow or brown solid/powder[2][4]
Melting Point 152-154 °C[2][3][4]
Boiling Point 428.6 ± 28.0 °C at 760 mmHg[2][3][4]
Density 1.3 ± 0.1 g/cm³[2][3]

Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental physicochemical properties of 2-(2-Hydroxyethyl)benzimidazole. Detailed experimental protocols and specific biological signaling pathways involving this compound would be found in dedicated research publications and are beyond the purview of this summary.

Elemental Composition

The molecular formula C9H10N2O indicates the elemental makeup of the compound. The following diagram illustrates the constituent elements and their counts within a single molecule of 2-(2-Hydroxyethyl)benzimidazole.

elemental_composition cluster_molecule 2-(2-Hydroxyethyl)benzimidazole cluster_elements Elemental Composition C9H10N2O Molecular Formula C Carbon (C) C9H10N2O->C 9 atoms H Hydrogen (H) C9H10N2O->H 10 atoms N Nitrogen (N) C9H10N2O->N 2 atoms O Oxygen (O) C9H10N2O->O 1 atom

Caption: Elemental composition of 2-(2-Hydroxyethyl)benzimidazole.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(2-Hydroxyethyl)benzimidazole as a Corrosion Inhibitor

Introduction 2-(2-Hydroxyethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are well-documented as effective corrosion inhibitors for various metals an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in aggressive environments such as acidic and saline solutions.[1][2][3][4][5] The efficacy of these compounds is attributed to their molecular structure, which includes a benzimidazole ring and heteroatoms (nitrogen and, in this case, oxygen) that act as adsorption centers on the metal surface.[1][5] The presence of the hydroxyl group in 2-(2-Hydroxyethyl)benzimidazole is expected to enhance its solubility in aqueous media and provide an additional site for interaction with the metal surface, potentially increasing its inhibition efficiency.

This document provides detailed application notes and experimental protocols for researchers and scientists interested in evaluating the corrosion inhibition properties of 2-(2-Hydroxyethyl)benzimidazole.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by 2-(2-Hydroxyethyl)benzimidazole involves the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][6] This adsorption process can occur through a combination of physisorption and chemisorption.[3][5]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecule in acidic solutions.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms. The π-electrons of the benzimidazole ring can also contribute to this interaction.[5]

The adsorption of 2-(2-Hydroxyethyl)benzimidazole molecules on the metal surface blocks the active corrosion sites, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][5] Consequently, it is classified as a mixed-type inhibitor.[1][4] The adsorption process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface.[1][5]

G Proposed Corrosion Inhibition Mechanism of 2-(2-Hydroxyethyl)benzimidazole cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Mild Steel) Inhibitor 2-(2-Hydroxyethyl)benzimidazole Adsorption Adsorbed Inhibitor Layer Inhibitor->Adsorption Adsorption on Surface H+ H+ Cathodic_Site Cathodic Site (2H+ + 2e- -> H2) H+->Cathodic_Site Cl- Cl- Anodic_Site Anodic Site (Fe -> Fe2+ + 2e-) Fe2+ Fe2+ in solution Anodic_Site->Fe2+ Metal Dissolution Adsorption->Anodic_Site Blocks Anodic Reaction Adsorption->Cathodic_Site Blocks Cathodic Reaction

Corrosion inhibition mechanism.

Data Presentation

The following tables summarize illustrative quantitative data on the performance of benzimidazole derivatives as corrosion inhibitors, which can be expected to be similar for 2-(2-Hydroxyethyl)benzimidazole.

Table 1: Inhibition Efficiency of Benzimidazole Derivatives from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)25.01.20-
0.18.50.4166.0
0.54.20.2083.2
1.02.50.1290.0
2.01.80.0992.8
3.01.30.0694.8

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with Benzimidazole Derivatives

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)-480105075120-
0.1-4723577211566.0
0.5-4651757011283.3
1.0-4601026811090.3
2.0-455756510892.9
3.0-450556310594.8

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with Benzimidazole Derivatives

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)50150-
0.115011066.7
0.53008083.3
1.05506090.9
2.07505093.3
3.010004095.0

Experimental Protocols

The following are detailed protocols for the synthesis of 2-(2-Hydroxyethyl)benzimidazole and its evaluation as a corrosion inhibitor.

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)benzimidazole

This protocol is based on the general Phillips procedure for the synthesis of 2-substituted benzimidazoles.

Materials:

  • o-phenylenediamine

  • 3-Hydroxypropanoic acid

  • 4 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Xylene

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mol) and 3-hydroxypropanoic acid (0.1 mol) in 4 M HCl.

  • Add a small amount of xylene to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, carefully neutralize the mixture with a NaOH solution until a precipitate forms.

  • Filter the crude product and wash it thoroughly with cold distilled water.

  • Recrystallize the product from hot water or an ethanol-water mixture to obtain pure 2-(2-Hydroxyethyl)benzimidazole.

  • Dry the purified product in a desiccator.

Protocol 2: Weight Loss Measurement

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • 2-(2-Hydroxyethyl)benzimidazole

  • Silicon carbide (SiC) abrasive papers (various grades)

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Mechanically polish the metal coupons with SiC abrasive papers of increasing grit size, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance (W_initial).

  • Prepare the corrosive solutions with and without different concentrations of 2-(2-Hydroxyethyl)benzimidazole.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, rinse them with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (k * ΔW) / (A * ρ * t)

      • where k is a constant (8.76 x 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², ρ is the density of the metal in g/cm³, and t is the immersion time in hours.

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 3: Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell

  • Working electrode (WE): Metal specimen (e.g., mild steel) with a defined exposed area.

  • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter electrode (CE): Platinum or graphite electrode.

  • Corrosive medium with and without inhibitor.

Procedure:

  • Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

Potentiodynamic Polarization:

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density (log I) versus the electrode potential (E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

      • where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G Experimental Workflow for Corrosion Inhibition Studies Start Start Inhibitor_Synthesis Synthesis of 2-(2-Hydroxyethyl)benzimidazole Start->Inhibitor_Synthesis Metal_Prep Metal Coupon/ Electrode Preparation Start->Metal_Prep Solution_Prep Preparation of Corrosive Media +/- Inhibitor Inhibitor_Synthesis->Solution_Prep Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Electrochemical Electrochemical Measurements Metal_Prep->Electrochemical Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS PDP->Data_Analysis EIS->Data_Analysis End End Data_Analysis->End

Experimental workflow diagram.

References

Application

Anticancer Applications of 2-Hydroxyethyl Substituted Benzimidazolium Salts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the anticancer applications of 2-hydroxyethyl substituted benzimidazolium salts. It includes a summary of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer applications of 2-hydroxyethyl substituted benzimidazolium salts. It includes a summary of their cytotoxic activity, detailed experimental protocols for assessing their efficacy, and an exploration of their mechanism of action, primarily focusing on the induction of apoptosis.

Application Notes

2-Hydroxyethyl substituted benzimidazolium salts are a class of organic compounds that have demonstrated significant potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is frequently linked to the induction of programmed cell death, or apoptosis, making them promising candidates for further investigation in cancer therapy.

The core structure, featuring a benzimidazole ring with a 2-hydroxyethyl substituent, can be readily modified, allowing for the synthesis of a diverse library of derivatives. Variations in the substituent at the second nitrogen atom of the benzimidazolium ring have been shown to significantly influence the compound's anticancer potency. Several studies have reported that these salts can be more cytotoxic than the widely used anticancer drug, cisplatin, in certain cancer cell lines.

The primary mechanism of action for many of these compounds involves the intrinsic pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death. Furthermore, these compounds have been observed to induce cell cycle arrest, further inhibiting the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various 2-hydroxyethyl substituted benzimidazolium salts against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Hydroxyethyl Substituted Benzimidazolium Salts

Compound/SaltCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromideMDA-MB-231 (Breast)Comparable to CisplatinCisplatinNot specified
DLD-1 (Colon)Comparable to CisplatinCisplatinNot specified
1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromideMDA-MB-231 (Breast)7.59 ± 0.68Cisplatin> 7.59

Note: "Comparable to Cisplatin" indicates that the study reported similar potency without providing exact numerical values in the abstract.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer applications of 2-hydroxyethyl substituted benzimidazolium salts.

Protocol 1: Synthesis of 1-(2-hydroxyethyl)-3-alkylbenzimidazolium Bromide

This protocol describes a general method for the synthesis of 2-hydroxyethyl substituted benzimidazolium salts.

Materials:

  • Benzimidazole

  • 2-Bromoethanol

  • Alkyl bromide (e.g., benzyl bromide, 4-methylbenzyl bromide)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Acetonitrile

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Synthesis of 1-(2-hydroxyethyl)benzimidazole:

    • Dissolve benzimidazole and an equimolar amount of sodium hydroxide in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2-bromoethanol dropwise to the stirring solution.

    • Reflux the mixture for 24 hours.

    • After cooling to room temperature, filter the mixture to remove the sodium bromide precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by recrystallization or column chromatography.

  • Synthesis of 1-(2-hydroxyethyl)-3-alkylbenzimidazolium Bromide:

    • Dissolve the synthesized 1-(2-hydroxyethyl)benzimidazole in acetonitrile in a round-bottom flask.

    • Add an equimolar amount of the desired alkyl bromide to the solution.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials.

    • Dry the final product under vacuum.

    • Characterize the synthesized salt using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, DLD-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 2-Hydroxyethyl substituted benzimidazolium salt stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazolium salt in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 2-Hydroxyethyl substituted benzimidazolium salt

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the benzimidazolium salt at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Analyze the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate the key processes and pathways discussed in this document.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 2-hydroxyethyl substituted benzimidazolium salts cell_culture Cancer Cell Culture synthesis->cell_culture Test Compound mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_analysis Protein Level Analysis western_blot->protein_analysis

General experimental workflow for evaluating anticancer activity.

intrinsic_apoptosis_pathway cluster_cell Cancer Cell compound 2-Hydroxyethyl Benzimidazolium Salt bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases bcl2->mitochondrion Inhibits disruption bax->mitochondrion Disrupts membrane potential caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis pathway induced by the compounds.

annexin_v_pi_assay live Live Cell (Annexin V- / PI-) early_apoptosis Early Apoptotic (Annexin V+ / PI-) live->early_apoptosis Apoptotic Stimulus necrotic Necrotic (Annexin V- / PI+) live->necrotic Direct Injury late_apoptosis Late Apoptotic (Annexin V+ / PI+) early_apoptosis->late_apoptosis

Cell populations distinguished by Annexin V/PI staining.

Method

Application Notes and Protocols: Antimicrobial Activity of Novel 2-Substituted-1H-Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the antimicrobial activity of novel 2-substituted-1H-benzimidazole derivatives. This document in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of novel 2-substituted-1H-benzimidazole derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visual representations of key experimental workflows.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of benzimidazole, particularly those substituted at the 2-position, have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][4][5][6][7][8] The structural similarity of the benzimidazole nucleus to purine nucleosides allows for favorable interactions with biological macromolecules, contributing to their therapeutic effects.[2] This document outlines the antimicrobial efficacy of various 2-substituted-1H-benzimidazole derivatives and provides standardized protocols for their investigation.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of novel 2-substituted-1H-benzimidazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from various studies to facilitate a comparative analysis of the structure-activity relationships (SAR).

Compound ID/SeriesTest OrganismMIC (µg/mL)Reference
Compound Series 1
Compound 4aBacillus subtilis12.5[6]
Pseudomonas aeruginosa25[6]
Candida albicans6.25[6]
Compound 4bCandida albicans12.5[6]
Compound Series 2
Compound 8MDR Staphylococci0.5 - 4[9]
Enterococci species0.5 - 4[9]
Compound 13MDR Staphylococci0.5 - 4[9]
Enterococci species0.5 - 4[9]
MDR Gram-negative strains16 - 32[9]
Compound 14MDR Staphylococci0.5 - 4[9]
Enterococci species0.5 - 4[9]
Compound Series 3
Compound 2gStreptococcus faecalis8[7]
Staphylococcus aureus4[7]
Methicillin-resistant Staphylococcus aureus (MRSA)4[7]
Candida albicans64[7]
Aspergillus niger64[7]
Compound Series 4
Compound 6cE. coli JW55031 (TolC mutant)2[10]
E. coli BW25113 (wild-type) in combination with colistin8 - 16[10]
K. pneumoniae in combination with colistin8 - 16[10]
A. baumannii in combination with colistin8 - 16[10]
P. aeruginosa in combination with colistin8 - 16[10]
Compound Series 5
Compound 3mS. aureus16[11]
S. pyogenes21[11]
E. coli18[11]
C. albicans16[11]
Compound 3nS. aureus20[11]
S. pyogenes25[11]
E. coli17[11]
C. albicans17[11]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of 2-substituted-1H-benzimidazole derivatives are provided below.

Protocol 1: Synthesis of 2-Substituted-1H-Benzimidazole Derivatives

This protocol describes a general one-pot synthesis method.

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehydes

  • Ammonium bromide (NH4Br) or another suitable catalyst

  • Ethanol

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in ethanol (5 mL).

  • Add a catalytic amount of ammonium bromide (10 mol%).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the progress of the reaction using TLC with an appropriate solvent system (e.g., ethyl acetate:hexane, 1:2).

  • Upon completion, pour the reaction mixture into an ice-cold water bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-1H-benzimidazole derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry to confirm its structure.[1][12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized compounds.[13][14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted[14]

  • Synthesized benzimidazole derivatives (stock solutions in a suitable solvent like DMSO)

  • Bacterial strains for testing

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[16]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the benzimidazole derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).[16]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product o-phenylenediamine o-phenylenediamine Room Temperature Stirring Room Temperature Stirring o-phenylenediamine->Room Temperature Stirring Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Room Temperature Stirring Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Room Temperature Stirring Catalyst (e.g., NH4Br) Catalyst (e.g., NH4Br) Catalyst (e.g., NH4Br)->Room Temperature Stirring Precipitation (Ice Water) Precipitation (Ice Water) Room Temperature Stirring->Precipitation (Ice Water) Reaction Completion (TLC) Filtration Filtration Precipitation (Ice Water)->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Substituted-1H-Benzimidazole 2-Substituted-1H-Benzimidazole Recrystallization->2-Substituted-1H-Benzimidazole

Caption: Workflow for the synthesis of 2-substituted-1H-benzimidazole derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution 96-Well Plate with Broth 96-Well Plate with Broth 96-Well Plate with Broth->Serial Dilution Serial Dilution->Inoculation Incubate (16-20h, 35°C) Incubate (16-20h, 35°C) Inoculation->Incubate (16-20h, 35°C) Visual Inspection for Turbidity Visual Inspection for Turbidity Incubate (16-20h, 35°C)->Visual Inspection for Turbidity Determine MIC Determine MIC Visual Inspection for Turbidity->Determine MIC

References

Application

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Hydroxyethyl)benzimidazole, a valuable building block in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Hydroxyethyl)benzimidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the acid-catalyzed condensation of o-phenylenediamine and 3-hydroxypropanoic acid. This application note includes detailed experimental procedures, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The 2-substituted benzimidazoles, in particular, are key scaffolds in the design of novel therapeutic agents. 2-(2-Hydroxyethyl)benzimidazole serves as a crucial intermediate for the synthesis of more complex molecules, owing to the reactive hydroxyl group which allows for further structural modifications. The synthesis protocol detailed herein follows a well-established method of condensing an o-arylenediamine with a carboxylic acid, providing a reliable and efficient route to the target compound.

Experimental Protocol

This protocol describes the synthesis of 2-(2-Hydroxyethyl)benzimidazole via the condensation of o-phenylenediamine with 3-hydroxypropanoic acid, catalyzed by p-toluenesulfonic acid (p-TsOH).

Materials and Reagents:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine o-phenylenediamine (10.8 g, 0.1 mol), 3-hydroxypropanoic acid (9.0 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until no more water is collected.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. c. Separate the organic layer and wash it with 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Recrystallize the crude product from an ethyl acetate/hexane mixture. b. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes turbid. c. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. d. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization: a. Determine the melting point of the purified product. b. Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of 2-(2-Hydroxyethyl)benzimidazole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(2-Hydroxyethyl)benzimidazole.

ParameterValue
Reactants
o-Phenylenediamine10.8 g (0.1 mol)
3-Hydroxypropanoic acid9.0 g (0.1 mol)
Catalyst
p-Toluenesulfonic acid1.9 g (0.01 mol)
Solvent
Toluene100 mL
Reaction Conditions
TemperatureReflux (~111 °C)
Time4-6 hours
Product Information
Product Name2-(2-Hydroxyethyl)benzimidazole
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol [1][2]
AppearanceWhite to light yellow solid
Melting Point152-154 °C[1][3]
Yield
Theoretical Yield16.22 g
Expected Actual YieldHigh (typically >80% for similar reactions)

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization reactants 1. Combine Reactants: o-Phenylenediamine 3-Hydroxypropanoic acid p-TsOH solvent 2. Add Toluene reactants->solvent reflux 3. Reflux (4-6h) (Collect water in Dean-Stark trap) solvent->reflux cool 4a. Cool to RT reflux->cool wash 4b. Wash with NaHCO3 (aq) cool->wash dry 4c. Dry Organic Layer (Na2SO4) wash->dry concentrate 4d. Concentrate (Rotovap) dry->concentrate recrystallize 5. Recrystallize (Ethyl Acetate/Hexane) concentrate->recrystallize characterize 6. Characterize (MP, NMR, IR) recrystallize->characterize

Caption: Synthesis workflow for 2-(2-Hydroxyethyl)benzimidazole.

Discussion

The presented protocol for the synthesis of 2-(2-Hydroxyethyl)benzimidazole is robust and utilizes common laboratory reagents and techniques. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct. The work-up procedure is straightforward and effectively removes the acid catalyst and any unreacted starting materials. Recrystallization provides a highly pure final product suitable for subsequent synthetic transformations. Researchers can adapt this protocol for the synthesis of other 2-substituted benzimidazoles by varying the carboxylic acid starting material.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • o-Phenylenediamine is toxic and a suspected mutagen; avoid inhalation and skin contact.

  • p-Toluenesulfonic acid is corrosive; handle with care.

References

Method

Application Notes and Protocols for the Characterization of 2-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 2-(2-Hydroxyethyl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 2-(2-Hydroxyethyl)benzimidazole. The following protocols and data are intended to assist researchers in confirming the identity, purity, and stability of this compound.

Spectroscopic Techniques

Spectroscopic methods are fundamental for the structural confirmation of 2-(2-Hydroxyethyl)benzimidazole. These techniques provide detailed information about the molecule's chemical environment, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1.1.1. 1H NMR Spectroscopy

Proton NMR (1H NMR) provides information on the number of different types of protons and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-(2-Hydroxyethyl)benzimidazole in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-15 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

1.1.2. 13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-180 ppm.

  • Data Processing: Process the data similarly to the 1H NMR spectrum.

Table 1: Predicted NMR Data for 2-(2-Hydroxyethyl)benzimidazole in DMSO-d6

1H NMR 13C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~12.3 (br s, 1H)N-H~154C=N
~7.5-7.6 (m, 2H)Ar-H~140Ar-C (bridgehead)
~7.1-7.2 (m, 2H)Ar-H~122Ar-CH
~4.8 (t, 1H)-OH~115Ar-CH
~3.8 (t, 2H)-CH2-OH~60-CH2-OH
~3.0 (t, 2H)Ar-CH2-~33Ar-CH2-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Table 2: Characteristic FT-IR Peaks for 2-(2-Hydroxyethyl)benzimidazole

Wavenumber (cm-1) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchHydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1620C=N stretchImidazole
~1450C=C stretchAromatic
~1270C-N stretchImidazole
~1050C-O stretchPrimary Alcohol
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of 2-(2-Hydroxyethyl)benzimidazole in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10-100 µM.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

  • Data Processing: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Table 3: Expected UV-Vis Absorption Maxima for 2-(2-Hydroxyethyl)benzimidazole in Ethanol

λmax (nm) Electronic Transition
~245π → π
~272π → π
~278π → π*

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 2-(2-Hydroxyethyl)benzimidazole and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture.

Experimental Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument: A standard HPLC system with a UV detector.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5). A common starting point is a 50:50 (v/v) mixture.[1][2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at a λmax of the compound (e.g., 278 nm).

  • Data Analysis: Analyze the resulting chromatogram for retention time and peak area to determine purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like 2-(2-Hydroxyethyl)benzimidazole to increase volatility.

Experimental Protocol:

  • Sample Preparation (with derivatization):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Instrument: A standard GC-MS system.

  • Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis: Analyze the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or as the eluent from a chromatographic system (LC-MS or GC-MS).

  • Ionization:

    • Electrospray Ionization (ESI): Suitable for polar molecules; typically produces the protonated molecule [M+H]+.

    • Electron Ionization (EI): Used in GC-MS; provides a characteristic fragmentation pattern.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 2-(2-Hydroxyethyl)benzimidazole

Ionization Mode m/z Assignment
ESI (+)163.0866[M+H]+
EI162[M]+•
EI131[M - CH2OH]+
EI118[Benzimidazole]+•

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in a TGA pan (e.g., alumina or platinum).

  • Instrument: A TGA instrument.

  • Parameters:

    • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10°C/min.

    • Temperature Range: Ambient to 600°C or higher, depending on the expected decomposition temperature.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, glass transitions, and other thermal events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan (e.g., aluminum) and seal it.

  • Instrument: A DSC instrument.

  • Parameters:

    • Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10°C/min.

    • Temperature Range: Ambient to a temperature above the expected melting point.

  • Data Analysis: Analyze the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak of the endotherm corresponds to the melting point.

Table 5: Expected Thermal Analysis Data for 2-(2-Hydroxyethyl)benzimidazole

Technique Parameter Expected Value
DSCMelting Point (Tm)~152-154 °C
TGAOnset of Decomposition> 200 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-(2-Hydroxyethyl)benzimidazole NMR NMR (1H, 13C) Sample->NMR FTIR FT-IR Sample->FTIR UVVis UV-Vis Sample->UVVis HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS MS Mass Spec. Sample->MS Thermal Thermal (TGA/DSC) Sample->Thermal Structure Structural Elucidation NMR->Structure FTIR->Structure UVVis->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity MS->Structure Stability Thermal Stability Thermal->Stability

Caption: Overall workflow for the characterization of 2-(2-Hydroxyethyl)benzimidazole.

Relationship between Analytical Techniques

analytical_relationships Identity Identity Purity Purity Quantification Quantification Structure Structure Thermal_Properties Thermal Properties NMR NMR NMR->Structure FT-IR FT-IR FT-IR->Structure Mass_Spectrometry Mass Spectrometry Mass_Spectrometry->Identity Mass_Spectrometry->Structure HPLC HPLC HPLC->Purity HPLC->Quantification GC-MS GC-MS GC-MS->Identity GC-MS->Purity UV-Vis UV-Vis UV-Vis->Quantification TGA TGA TGA->Thermal_Properties DSC DSC DSC->Thermal_Properties

Caption: Interrelationship of analytical techniques and the information they provide.

References

Application

Application Notes and Protocols: 2-(2-Hydroxyethyl)benzimidazole in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 2-(2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 2-(2-Hydroxyethyl)benzimidazole and its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the exploration of benzimidazole-based compounds in pharmaceutical development.

Introduction

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, anticancer, antiviral, and anthelmintic properties.[2][3] The 2-hydroxyethyl substitution on the benzimidazole core can enhance solubility and provide a reactive handle for further chemical modifications, making it an attractive starting point for the development of novel drug candidates.[1]

Synthesis of 2-(2-Hydroxyethyl)benzimidazole

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)benzimidazole

This protocol is adapted from the synthesis of 1H-benzimidazol-2-yl-methanol.[4]

Materials:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid (as a precursor to the 2-hydroxyethyl group)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.

  • Add 3-hydroxypropanoic acid to the solution.

  • Reflux the mixture at 90-100°C, monitoring the reaction progress using thin-layer chromatography.[4]

  • Upon completion of the reaction, allow the mixture to cool to room temperature and then dilute it with water.[4]

  • Neutralize any residual acid by adding sodium bicarbonate solution, checking the pH with litmus paper.[4]

  • Extract the product from the aqueous mixture using ethyl acetate.[4]

  • Wash the organic layer with a brine solution and then dry it over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(2-Hydroxyethyl)benzimidazole.

Alternative Microwave-Assisted Synthesis:

Microwave irradiation has been shown to be an efficient method for the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times.[5]

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine and 3-hydroxypropanoic acid in ethanol.

  • Add a catalytic amount of an appropriate catalyst, such as ammonium chloride.

  • Irradiate the mixture in a microwave reactor at a suitable power and for a time determined by reaction monitoring (e.g., via TLC).

  • After cooling, the product can be isolated and purified as described in the conventional method.

Pharmaceutical Applications and Biological Activity

The benzimidazole scaffold is associated with a wide range of pharmacological activities. While specific data for 2-(2-Hydroxyethyl)benzimidazole is limited, the activities of its derivatives provide strong evidence for its potential in various therapeutic areas.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Quantitative Data on Anticancer Activity of Benzimidazole Derivatives:

Compound/DerivativeCancer Cell LineIC50 ValueReference
A 2-phenyl benzimidazole hybridA549, MDA-MB-231, PC-34.47 µg/mL, 4.68 µg/mL, 5.50 µg/mL[6]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2, Huh70.39 µg/mL, 0.32 µg/mL[6]
Thiazole/benzimidazole hybridsMCF-75.96 µM, 6.30 µM, 7.56 µM[6]
1-substituted benzimidazole derivativeA-549, HCT-116, MCF-728.29 µM[7]
Benzoyl substituted benzimidazoleMCF-7, HL-6016.18 µM, 15.15 µM[7]
Flubendazole, Mebendazole, FenbendazoleU87, U251< 0.26 µM[8]
1H-benzimidazol-2-yl hydrazonesMDA-MB-23113-20 µM (after 72h)[9]
Anti-inflammatory Activity

Benzimidazole derivatives have shown significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data on Anti-inflammatory Activity of Benzimidazole Derivatives:

Compound/DerivativeAssayDose% Inhibition of EdemaReference
2-substituted benzimidazole derivativesCarrageenan-induced paw edema100 mg/kg p.o.Significant (p < 0.01)[3]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNitric oxide and TNF-α production-IC50 = 0.86 µM and 1.87 µM[3]
Alkoxyphthalimide based benzimidazole derivativesCarrageenan-induced paw edema-Notable effect[3]
2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanoneCarrageenan-induced paw edema25, 50, 100 mg/kgDose-dependent reduction[10]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of 2-(2-Hydroxyethyl)benzimidazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2-(2-Hydroxyethyl)benzimidazole derivative stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 2-(2-Hydroxyethyl)benzimidazole derivative and incubate for the desired time period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Purpose: To evaluate the in vivo anti-inflammatory effect of 2-(2-Hydroxyethyl)benzimidazole derivatives in a rat model.[10]

Materials:

  • Wistar rats

  • 2-(2-Hydroxyethyl)benzimidazole derivative

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Piroxicam)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Divide the rats into different groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Administer the test compound or standard drug orally to the respective groups.

  • After one hour, induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Pharmacokinetics and Toxicity

Pharmacokinetic Profile

Specific pharmacokinetic data for 2-(2-Hydroxyethyl)benzimidazole is not available. However, the general pharmacokinetic properties of benzimidazole derivatives have been studied. They often exhibit multicompartment pharmacokinetic models and can have low absolute bioavailability when administered orally (ranging from 2% to 60%).[11] They are also subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[11]

General Pharmacokinetic Parameters for Benzimidazole Derivatives:

ParameterDescriptionGeneral Observation for Benzimidazoles
Cmax Maximum plasma concentrationVaries depending on the derivative and dose.
Tmax Time to reach CmaxVaries.
AUC Area under the plasma concentration-time curveCan be low due to poor bioavailability.
Half-life (t1/2) Time for plasma concentration to reduce by halfVaries widely among derivatives.
Toxicity Profile

Toxicity data for 2-(2-Hydroxyethyl)benzimidazole is not well-documented. However, studies on other benzimidazole derivatives provide some insights into their safety profiles. For the parent compound, benzimidazole, the oral LD50 in mice is reported to be 2910 mg/kg.[12] Some benzimidazole derivatives have been shown to be safe in in vitro cytotoxicity assays using Vero cells and in in vivo acute oral toxicity studies in rats at doses up to 100 mg/kg.[2]

Signaling Pathways

Benzimidazole derivatives have been shown to exert their therapeutic effects by modulating key cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Apoptosis Induction Pathway

Benzimidazole derivatives can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[6][8]

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Benzimidazole_Derivative 2-(2-Hydroxyethyl)benzimidazole Derivative Bcl2 Bcl-2 Benzimidazole_Derivative->Bcl2 Inhibits Bax Bax Benzimidazole_Derivative->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Some benzimidazole derivatives have been found to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[8] The canonical NF-κB pathway involves the activation of the IKK complex, which leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and activate gene transcription.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Benzimidazole 2-(2-Hydroxyethyl)benzimidazole Derivative Benzimidazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzimidazole derivatives.

Conclusion

2-(2-Hydroxyethyl)benzimidazole represents a versatile scaffold with significant potential in pharmaceutical development. The extensive research on its derivatives highlights promising anticancer and anti-inflammatory activities, mediated through the modulation of critical signaling pathways such as apoptosis and NF-κB. While further studies are required to fully elucidate the specific properties of 2-(2-Hydroxyethyl)benzimidazole itself, the information and protocols provided herein offer a solid foundation for researchers to explore its therapeutic potential and develop novel drug candidates.

References

Method

Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of New Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction Benzimidazole, a heterocyclic compound formed by the fusion of benzene and imidazole rings, serves as a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole, a heterocyclic compound formed by the fusion of benzene and imidazole rings, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[3][4] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions (primarily N1, C2, C5, and C6), which significantly influences their biological activity.[5]

As anti-inflammatory agents, benzimidazole derivatives exert their effects through multiple mechanisms. These include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and modulation of critical signaling pathways such as NF-κB and MAPK.[5][6][7] This multifaceted approach makes them promising candidates for the development of novel, potent, and potentially safer anti-inflammatory drugs compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal toxicity.[8]

These application notes provide detailed protocols for the systematic evaluation of new benzimidazole derivatives, from initial in vitro screening to in vivo efficacy testing.

Key Inflammatory Signaling Pathways

Understanding the molecular targets of new derivatives is crucial. Benzimidazoles often modulate inflammation by interfering with the NF-κB and MAPK signaling cascades, which are master regulators of the inflammatory response.[9][10][11]

The NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][12] Its activation is a key event in the inflammatory process. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[13][14] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.[12][13]

NF_kB_Pathway LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Activation Receptor->IKK IkB_p IκBα Phosphorylation IKK->IkB_p IkB_d IκBα Degradation IkB_p->IkB_d NFkB_Release NF-κB (p50/p65) Release IkB_d->NFkB_Release NFkB_Nuc Nuclear Translocation NFkB_Release->NFkB_Nuc Transcription Gene Transcription NFkB_Nuc->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines branch Benzimidazole Benzimidazole Derivatives Benzimidazole->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K p38_JNK p38 / JNK MAP2K->p38_JNK AP1 AP-1 Activation p38_JNK->AP1 Transcription Gene Transcription AP1->Transcription Genes COX-2, TNF-α, IL-6 Transcription->Genes Benzimidazole Benzimidazole Derivatives Benzimidazole->p38_JNK Inhibition Workflow Synthesis Synthesis of Benzimidazole Derivatives InVitro In Vitro Screening Synthesis->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX Cytokine LPS-Induced Cytokine Assay (RAW264.7) InVitro->Cytokine Toxicity In Vitro Cytotoxicity (e.g., MTT Assay) InVitro->Toxicity Selection Candidate Selection (Potency & Low Toxicity) COX->Selection Cytokine->Selection Toxicity->Selection InVivo In Vivo Efficacy Selection->InVivo  Promising  Candidates Edema Carrageenan-Induced Paw Edema (Rat) InVivo->Edema Analysis Data Analysis & SAR Studies Edema->Analysis

References

Application

Application Notes and Protocols: Anthelmintic Activity of Benzimidazole-2-yl Hydrazones

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of the anthelmintic activity of benzimidazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of the anthelmintic activity of benzimidazole-2-yl hydrazone derivatives. The information is curated for researchers in parasitology, medicinal chemistry, and drug development.

Introduction

Benzimidazole derivatives are a well-established class of anthelmintic agents used in both human and veterinary medicine.[1] The emergence of drug-resistant helminth strains necessitates the development of new, more potent derivatives.[2] Benzimidazole-2-yl hydrazones have emerged as a promising scaffold, demonstrating significant anthelmintic activity, often exceeding that of commercially available drugs like albendazole and ivermectin in in-vitro studies.[3][4] These compounds combine the core benzimidazole structure with a hydrazone moiety, a versatile pharmacophore known for a wide range of biological activities.[5]

Mechanism of Action

The primary anthelmintic mechanism of benzimidazole derivatives, including the hydrazone analogs, is the disruption of microtubule polymerization in parasitic cells.[6][7][8]

Key Steps in the Mechanism of Action:

  • Binding to β-tubulin: Benzimidazole compounds exhibit high affinity and selective binding to the β-tubulin subunit of the parasite's microtubules.[2] This binding is significantly more potent and dissociates slower compared to mammalian tubulin, which accounts for their selective toxicity.[6]

  • Inhibition of Polymerization: The binding of the drug to β-tubulin prevents its polymerization with α-tubulin to form microtubules.[7]

  • Disruption of Microtubule-Dependent Functions: This leads to the disruption of essential cellular processes in the parasite that rely on a functional microtubule cytoskeleton, including:

    • Inhibition of cell division (mitosis). [7]

    • Impaired cellular transport of organelles and nutrients.[6]

    • Reduced glucose uptake and depletion of glycogen stores, leading to energy deficiency.[7]

    • Inhibition of parasite-specific enzymes like fumarate reductase.[2][7]

The culmination of these effects results in paralysis and eventual death of the parasite.[7]

cluster_0 Parasite Cell cluster_1 Downstream Effects BZH Benzimidazole-2-yl Hydrazone Tubulin Parasite β-tubulin BZH->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Blocks formation of CellDivision Inhibited Cell Division NutrientUptake Impaired Nutrient Uptake Energy Decreased ATP Production Paralysis Paralysis & Death of Parasite CellDivision->Paralysis NutrientUptake->Paralysis Energy->Paralysis

Caption: Mechanism of action of benzimidazole-2-yl hydrazones.

Data Presentation: In Vitro Anthelmintic Activity

The following table summarizes the in vitro larvicidal activity of selected benzimidazole-2-yl hydrazone derivatives against Trichinella spiralis muscle larvae.

Compound IDSubstituent on Phenyl RingConcentration (µg/mL)Incubation Time (h)Larvicidal Effect (%)Reference
5a 2-OH1002490[3]
5b 2,3-diOH5024100[9][10]
10024100[10]
5c 2,4-diOH5024>90[3]
5d 3,4-diOH5024100[9][10]
10024100[10]
5e 2,5-diOH5024>90[3]
7i 3-OHNot specified24100[11]
7j 5(6)-methyl, 3-OHNot specified24100[11]
Albendazole Reference Drug5024< Activity than test compounds[4][9]
10024< Activity than test compounds[4][9]
Ivermectin Reference Drug5024< Activity than test compounds[4][9]
10024< Activity than test compounds[4][9]

Experimental Protocols

Protocol 1: General Synthesis of Benzimidazole-2-yl Hydrazones

This protocol outlines a common synthetic route for preparing benzimidazole-2-yl hydrazones.[3][12]

A o-phenylenediamine C 1H-benzimidazole-2-thiol A->C + B CS2, KOH B->C E 1H-benzimidazol-2-yl-sulfonic acid C->E Oxidation D KMnO4, NaOH D->E G 1H-benzimidazol-2-yl-hydrazine E->G Nucleophilic Substitution F Hydrazine Hydrate F->G I Target Benzimidazole-2-yl Hydrazone G->I Condensation H Substituted Benzaldehyde H->I

Caption: General synthetic workflow for benzimidazole-2-yl hydrazones.

Materials:

  • o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate

  • Substituted benzaldehydes

  • Ethanol, Water, Hydrochloric Acid

Procedure:

  • Synthesis of 1H-benzimidazole-2-thiol: Reflux a solution of o-phenylenediamine, potassium hydroxide, and carbon disulfide in an ethanol-water mixture.[3]

  • Oxidation to 1H-benzimidazol-2-yl-sulfonic acid: Oxidize the resulting thiol with an alkaline solution of potassium permanganate. Acidify the filtrate with hydrochloric acid to precipitate the sulfonic acid.[12]

  • Formation of 1H-benzimidazol-2-yl-hydrazine: Perform a nucleophilic substitution on the sulfonic acid using hydrazine hydrate.[12]

  • Condensation to form Hydrazones: Couple the 1H-benzimidazol-2-yl-hydrazine with various substituted benzaldehydes in an appropriate solvent (e.g., ethanol) under reflux to yield the final benzimidazole-2-yl hydrazone derivatives.[12]

  • Purification and Characterization: Purify the synthesized compounds by recrystallization. Characterize the final products using techniques such as IR, NMR, and mass spectrometry.[11][13]

Protocol 2: In Vitro Larvicidal Assay (Trichinella spiralis)

This protocol is adapted from studies evaluating the efficacy of benzimidazole-2-yl hydrazones against Trichinella spiralis muscle larvae.[3][11]

Materials:

  • Muscle larvae (ML) of Trichinella spiralis (obtained from experimentally infected mice)

  • Test compounds (benzimidazole-2-yl hydrazones)

  • Reference drugs (e.g., Albendazole, Ivermectin)

  • Solvent (e.g., DMSO)

  • Culture medium (e.g., RPMI-1640 supplemented with antibiotics)

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Larvae Isolation: Isolate T. spiralis muscle larvae from the muscle tissue of infected mice using a standard pepsin-hydrochloric acid digestion method.

  • Compound Preparation: Prepare stock solutions of the test compounds and reference drugs in a suitable solvent like DMSO. Prepare serial dilutions to achieve the desired final concentrations (e.g., 50 µg/mL and 100 µg/mL).

  • Assay Setup:

    • In a 24-well plate, add approximately 100 viable muscle larvae to each well containing the culture medium.

    • Add the appropriate volume of the test compound or reference drug dilutions to the wells.

    • Include a control group containing only the solvent (at the same concentration as in the treated wells) and a negative control with only larvae in the medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24 and 48 hours.

  • Evaluation of Larvicidal Effect:

    • After the incubation period, observe the larvae under an inverted microscope.

    • Count the number of dead (immotile, straight) and live (motile, coiled) larvae in each well.

    • The larvicidal effect is calculated as the percentage of dead larvae relative to the total number of larvae in the well.

Protocol 3: In Vitro Adult Worm Motility Assay (Pheretima posthuma)

This assay is a common preliminary screening method using adult Indian earthworms (Pheretima posthuma) due to their anatomical and physiological resemblance to intestinal roundworms.[14][15]

Materials:

  • Adult Indian earthworms (Pheretima posthuma) of similar size.

  • Petri dishes.

  • Test compounds and reference standard (e.g., Albendazole, Piperazine citrate).

  • Vehicle/Solvent (e.g., 5% DMF or Methanol in saline).[15]

  • Saline solution.

Procedure:

  • Worm Preparation: Wash the collected earthworms with normal saline to remove any adhering matter.

  • Compound Preparation: Prepare solutions of the test compounds and the reference drug at various concentrations (e.g., 20, 40, 80 mg/mL) in the chosen vehicle.

  • Assay Setup:

    • Place individual earthworms in petri dishes containing a fixed volume (e.g., 25 mL) of the test or standard drug solution.

    • Set up a control group with the vehicle only.

  • Observation:

    • Observe the worms and record the time taken for paralysis and death.

    • Time of paralysis is noted when no movement is observed, except when the worms are shaken vigorously.

    • Time of death is confirmed by placing the worms in warm water (50°C) and observing for any movement. Lack of movement indicates death.

Conclusion

Benzimidazole-2-yl hydrazones represent a highly promising class of anthelmintic agents. The presence of hydroxyl groups on the phenyl ring appears to enhance activity, with dihydroxy-substituted compounds demonstrating complete larvicidal effects at low concentrations.[9][10] The primary mechanism of action through tubulin polymerization inhibition is a well-validated target.[11] The provided protocols offer a standardized framework for the synthesis and evaluation of novel derivatives in this class, aiding in the discovery of new and more effective treatments for helminth infections.

References

Method

Application Notes and Protocols for 2-(2-Hydroxyethyl)benzimidazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 2-(2-Hydroxyethyl)benzimidazole as a versatile ligand in coordination chemistry. This document d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-Hydroxyethyl)benzimidazole as a versatile ligand in coordination chemistry. This document details its synthesis, coordination behavior, and potential applications, with a focus on the antimicrobial and anticancer properties of its metal complexes. Experimental protocols for the synthesis of the ligand and its coordination compounds are also provided.

Introduction to 2-(2-Hydroxyethyl)benzimidazole as a Ligand

2-(2-Hydroxyethyl)benzimidazole is a heterocyclic compound featuring a benzimidazole core functionalized with a hydroxyethyl group at the 2-position. This structural arrangement provides two potential coordination sites: the imine nitrogen of the imidazole ring and the hydroxyl oxygen of the ethyl group. This bidentate N,O-donor capability allows it to form stable chelate rings with a variety of transition metal ions, making it a valuable ligand in the design of novel coordination compounds with interesting chemical and biological properties.

The benzimidazole moiety itself is a well-known pharmacophore found in numerous biologically active compounds.[1][2] The addition of the hydroxyethyl group can enhance the solubility and bioavailability of its metal complexes, potentially leading to improved therapeutic efficacy.

Synthesis of 2-(2-Hydroxyethyl)benzimidazole and its Metal Complexes

The synthesis of 2-(2-Hydroxyethyl)benzimidazole and its subsequent complexation with metal ions are fundamental processes for exploring its coordination chemistry and potential applications.

Synthesis of the Ligand

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid.[3] For 2-(2-Hydroxyethyl)benzimidazole, this involves the reaction of o-phenylenediamine with 3-hydroxypropanoic acid.

Ligand Synthesis Workflow General Workflow for Ligand Synthesis reagents o-Phenylenediamine + 3-Hydroxypropanoic Acid reaction Reaction Setup (Acid Catalyst, Heat/Reflux) reagents->reaction 1. Mixing workup Neutralization & Precipitation reaction->workup 2. Reaction purification Purification (Recrystallization) workup->purification 3. Isolation product 2-(2-Hydroxyethyl)benzimidazole purification->product 4. Final Product

Caption: General workflow for the synthesis of 2-(2-Hydroxyethyl)benzimidazole.

Synthesis of Metal Complexes

The coordination of 2-(2-Hydroxyethyl)benzimidazole to metal ions can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be isolated as solid precipitates.

Complex Synthesis Workflow General Workflow for Metal Complex Synthesis ligand 2-(2-Hydroxyethyl)benzimidazole reaction Reaction in Solvent (e.g., Ethanol, Methanol) ligand->reaction metal_salt Metal Salt (e.g., CuCl₂, Ni(OAc)₂, Zn(OAc)₂) metal_salt->reaction isolation Isolation of Precipitate reaction->isolation Stirring/Reflux product Metal Complex isolation->product Filtration & Washing

Caption: General workflow for the synthesis of metal complexes of 2-(2-Hydroxyethyl)benzimidazole.

Coordination Chemistry and Structural Aspects

Upon complexation, 2-(2-Hydroxyethyl)benzimidazole typically acts as a bidentate ligand, coordinating to the metal center through the imine nitrogen of the benzimidazole ring and the oxygen atom of the hydroxyethyl group. This forms a stable five-membered chelate ring. The coordination geometry around the metal center is then completed by other ligands, such as halides, acetates, or water molecules, depending on the starting metal salt and reaction conditions.

Coordination Mode Coordination of 2-(2-Hydroxyethyl)benzimidazole to a Metal Ion cluster_ligand 2-(2-Hydroxyethyl)benzimidazole M M N N N->M Coordination Bond O O O->M benzimidazole Benzimidazole Ring hydroxyethyl -CH₂-CH₂-OH

Caption: Bidentate coordination of 2-(2-Hydroxyethyl)benzimidazole to a metal ion (M).

Applications in Drug Development

Metal complexes of benzimidazole derivatives have shown significant promise in the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[2][4] While specific data for complexes of 2-(2-Hydroxyethyl)benzimidazole is limited in the current literature, the known activities of analogous compounds provide a strong rationale for their investigation.

Antimicrobial Activity

The coordination of benzimidazole ligands to metal ions often enhances their antimicrobial activity.[4] This is attributed to the increased lipophilicity of the complexes, which facilitates their transport across microbial cell membranes. Potential mechanisms of action include the inhibition of essential enzymes and the disruption of cellular processes.[5]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzimidazole-metal complexes against various cancer cell lines.[6][7] The proposed mechanisms of action are diverse and can include the induction of apoptosis through pathways involving caspases and the modulation of key signaling pathways within cancer cells.[8][9]

Experimental Protocols

Note: The following protocols are generalized based on established methods for the synthesis of similar benzimidazole derivatives and their metal complexes. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)benzimidazole

Materials:

  • o-Phenylenediamine

  • 3-Hydroxypropanoic acid

  • Polyphosphoric acid (PPA) or 4 M Hydrochloric acid

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 3-hydroxypropanoic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent, or alternatively, use 4 M hydrochloric acid and reflux the mixture.

  • Heat the mixture at 150-180°C (for PPA) or reflux (for HCl) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry.

  • For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol, using activated charcoal to decolorize if necessary.

  • Characterize the purified product by melting point determination, FT-IR, and NMR spectroscopy.

Protocol 2: Synthesis of a Cu(II) Complex of 2-(2-Hydroxyethyl)benzimidazole

Materials:

  • 2-(2-Hydroxyethyl)benzimidazole

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 2-(2-Hydroxyethyl)benzimidazole (2 equivalents) in hot ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A colored precipitate should form immediately or upon cooling.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterize the complex using FT-IR spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.

Quantitative Data from Analogous Compounds

Table 1: Spectroscopic and Magnetic Data for Analogous Benzimidazole Complexes [6]

ComplexColorν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Magnetic Moment (µB)Proposed Geometry
[Cu(L)₂(OAc)₂]Green16104414761.85Distorted Octahedral
[Ni(L)₂(OAc)₂]Green16184224733.12Octahedral
[Zn(L)₂(OAc)₂]White1622435503DiamagneticTetrahedral
L = 2-(2-hydroxyphenyl)benzimidazole derivative

Table 2: Antimicrobial Activity (MIC, µg/mL) of Analogous Benzimidazole Complexes [2][4]

CompoundS. aureusE. coliC. albicans
Ligand (L')>250>250>250
[Cu(L')₂Cl₂]506.25125
[Ni(L')₂Cl₂]100250>250
L' = Phenyl-substituted benzimidazole

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Analogous Benzimidazole Complexes [7]

CompoundA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
Ligand (L'')>50>50>50
[Zn(L'')₂]8.56.210.1
[Ag(L'')]7.95.89.5
L'' = 2-(1H-benzimidazol-2-yl)-phenol derivative

Conclusion

2-(2-Hydroxyethyl)benzimidazole presents a promising platform for the development of novel coordination compounds with potential applications in medicinal chemistry. The straightforward synthesis of the ligand and its metal complexes, combined with the anticipated biological activities based on analogous systems, makes this an attractive area for further research. The protocols and data provided herein serve as a valuable resource for scientists venturing into the exploration of this versatile ligand and its coordination chemistry. Further studies are warranted to isolate and characterize the specific complexes of 2-(2-Hydroxyethyl)benzimidazole and to fully elucidate their biological mechanisms of action.

References

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Audience: Researchers, scientists, and drug development professionals. Introduction: Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of bio...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3] The traditional synthesis of 2-substituted benzimidazoles often involves harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[1][4][5][6] This technology utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture, leading to a significant acceleration of chemical transformations.[1] These application notes provide an overview and detailed protocols for the microwave-assisted synthesis of 2-substituted benzimidazoles.

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to minutes.[4][5][6][7]

  • Higher Yields: Often, microwave-assisted methods result in higher product yields compared to conventional heating methods.[4][5][6]

  • Improved Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner products.[4]

  • Energy Efficiency: Microwave reactors heat the sample directly, which is more energy-efficient than conventional oil baths or heating mantles.[1]

  • Green Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.[8][9]

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective microwave-assisted methods for synthesizing 2-substituted benzimidazoles.

Protocol 1: Condensation of o-Phenylenediamine with Aldehydes using DDQ as an Oxidant

This protocol describes the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant under microwave irradiation.[10]

Materials:

  • o-Phenylenediamine

  • Aromatic or aliphatic aldehyde

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a suitable microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.

  • Add DDQ (0.6 mmol, 60 mol%) to the mixture.

  • Place the open vessel in the microwave reactor and irradiate the mixture. The optimal power and time should be determined for the specific substrate, but a starting point is 300-600W for 2-10 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and add it dropwise to a mixture of ice and water.

  • Collect the resulting crude solid by filtration and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Reaction of o-Phenylenediamine with Carboxylic Acids using Polyphosphoric Acid (PPA)

This method outlines the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with carboxylic acids using polyphosphoric acid (PPA) as a catalyst and dehydrating agent under microwave irradiation.[4][5][11]

Materials:

  • o-Phenylenediamine or o-phenylenediamine dihydrochloride

  • Carboxylic acid

  • Polyphosphoric acid (PPA)

  • Microwave reactor

  • Standard laboratory glassware

  • Sodium bicarbonate solution (10%)

Procedure:

  • In a microwave-safe vessel, carefully mix o-phenylenediamine (10 mmol) with the chosen carboxylic acid (15 mmol).

  • Add polyphosphoric acid (5 mL) to the mixture and stir to ensure homogeneity. The use of o-phenylenediamine dihydrochloride can sometimes lead to a more homogenous mixture and reduced color impurities.[4]

  • Place the vessel in the microwave reactor and irradiate for 3-10 minutes. The power should be adjusted to maintain a steady temperature, typically between 120-180°C.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of 10% sodium bicarbonate solution until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent if necessary.

Protocol 3: Solvent-Free Synthesis using Erbium(III) Triflate as a Catalyst

This protocol details a green and efficient solvent-free synthesis of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes using erbium(III) triflate (Er(OTf)₃) as a catalyst under microwave irradiation.[8][12]

Materials:

  • N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)

  • Aldehyde

  • Erbium(III) triflate (Er(OTf)₃)

  • Microwave reactor

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

Procedure:

  • In a 3 mL glass microwave vial, add the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • To this mixture, add the aldehyde (1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Set the temperature to 60°C and irradiate for 5-10 minutes.[12]

  • Monitor the reaction progress using TLC and/or GC/MS.[12]

  • Once the reaction is complete, cool the vial.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if needed.

Data Presentation

The following table summarizes the quantitative data from various studies, comparing the reaction times and yields of microwave-assisted synthesis with conventional heating methods for the preparation of 2-substituted benzimidazoles.

EntryReactantsCatalyst/ConditionsMethodTimeYield (%)Reference
1o-Phenylenediamine, Benzoic AcidPPAMicrowave5 min85[5]
2o-Phenylenediamine, Benzoic AcidPPAConventional4 h70[5]
3o-Phenylenediamine, Acetic AcidPPAMicrowave3 min90[4]
4o-Phenylenediamine, Acetic AcidPPAConventional2.5 h75[4]
5o-Phenylenediamine, 4-ChlorobenzaldehydeDDQ, AcetonitrileMicrowave3 min92[10]
6o-Phenylenediamine, 4-ChlorobenzaldehydeDDQ, AcetonitrileConventional5 h45[10]
7o-Phenylenediamine, Phenylacetic AcidHClMicrowave2 min92[7]
8o-Phenylenediamine, Phenylacetic AcidHClConventional4 h80[7]
9N-Phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃, Solvent-freeMicrowave5 min99[12]
10N-Phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃, Solvent-freeConventional60 min61[12]

Visualizations

Below are diagrams illustrating the general workflow and a proposed reaction mechanism for the microwave-assisted synthesis of 2-substituted benzimidazoles.

experimental_workflow start_end start_end process process decision decision output output start Start reactants Mix Reactants: o-Phenylenediamine, Aldehyde/Carboxylic Acid, Catalyst & Solvent start->reactants microwave Microwave Irradiation reactants->microwave monitor Monitor Reaction (TLC) microwave->monitor monitor->microwave Incomplete workup Work-up & Isolation: Quenching, Extraction, Filtration monitor->workup Complete purification Purification: Recrystallization/ Chromatography workup->purification product 2-Substituted Benzimidazole purification->product end End product->end

Caption: General experimental workflow for microwave-assisted synthesis.

reaction_mechanism cluster_conditions reactant reactant intermediate intermediate product product condition condition A o-Phenylenediamine + Aldehyde B Schiff Base Intermediate A->B Condensation C Cyclization B->C Intramolecular Attack D Dehydrogenation/ Dehydration C->D E 2-Substituted Benzimidazole D->E cond1 Microwave (Δ) cond2 [O] or -H₂O p1->B p2->D

Caption: Proposed mechanism for benzimidazole formation from aldehydes.

References

Method

Green Synthesis of 2-(α-hydroxyethyl)benzimidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the green synthesis of 2-(α-hydroxyethyl)benzimidazole, a valuable scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 2-(α-hydroxyethyl)benzimidazole, a valuable scaffold in medicinal chemistry. The presented methods prioritize environmental benignity through the use of eco-friendly catalysts, alternative reaction media, and energy-efficient techniques, aligning with the principles of green chemistry.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical research due to their wide spectrum of biological activities. The synthesis of 2-(α-hydroxyethyl)benzimidazole, in particular, offers a key intermediate for various therapeutic agents. Traditional synthesis routes often involve harsh conditions, toxic reagents, and lengthy reaction times. The following protocols detail greener alternatives that offer significant advantages, including milder reaction conditions, reduced waste, and often improved yields and shorter reaction times. These methods focus on the condensation of o-phenylenediamine with lactic acid or its aldehyde equivalent, 2-hydroxypropanal, utilizing different green chemistry approaches.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for the described green synthesis protocols for 2-(α-hydroxyethyl)benzimidazole.

MethodCatalyst/MediumPrecursor BTemperature (°C)Reaction TimeYield (%)Solvent
Ammonium Chloride CatalysisNH₄Cl (30 mol%)Lactic Acid80-903-4 h85-92Ethanol
Erbium (III) Triflate CatalysisEr(OTf)₃ (1 mol%)2-HydroxypropanalRoom Temperature15-30 min90-95Solvent-free
Deep Eutectic Solvent (DES)Choline Chloride:Urea (1:2)Lactic Acid801-2 h88-94DES (Solvent)
Microwave-Assisted Synthesis (MAS)None (acidic medium)Lactic Acid1205-10 min92-97Water (or none)

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the synthesis of 2-(α-hydroxyethyl)benzimidazole.

experimental_workflow General Experimental Workflow reagents 1. Reagent Preparation (o-phenylenediamine, precursor B, catalyst/medium) reaction 2. Reaction (Stirring/Heating/ Microwave Irradiation) reagents->reaction workup 3. Work-up (Precipitation in water, Filtration) reaction->workup purification 4. Purification (Recrystallization) workup->purification analysis 5. Characterization (TLC, M.P., IR, NMR, Mass Spec) purification->analysis

Caption: General experimental workflow for the synthesis of 2-(α-hydroxyethyl)benzimidazole.

reaction_mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-PDA o-Phenylenediamine Schiff_Base Schiff Base/ Amide Intermediate o-PDA->Schiff_Base Condensation Precursor_B Lactic Acid or 2-Hydroxypropanal Precursor_B->Schiff_Base Cyclized_Intermediate Cyclized Dihydrobenzimidazole Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Product 2-(α-hydroxyethyl)benzimidazole Cyclized_Intermediate->Product Dehydration/ Aromatization

Caption: Proposed reaction mechanism for the formation of 2-(α-hydroxyethyl)benzimidazole.

Detailed Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis

This method utilizes the inexpensive and environmentally benign catalyst, ammonium chloride, in an alcohol solvent.[1][2][3]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Lactic acid (0.90 g, 10 mmol)

  • Ammonium chloride (0.16 g, 3 mmol)

  • Ethanol (20 mL)

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine and lactic acid in ethanol.

  • Add ammonium chloride to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80-90°C with constant stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol-water mixture to obtain pure 2-(α-hydroxyethyl)benzimidazole.

Protocol 2: Erbium (III) Triflate Catalyzed Synthesis

This protocol employs a highly efficient Lewis acid catalyst, Erbium (III) triflate, under solvent-free conditions at room temperature.[4]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • 2-Hydroxypropanal (0.74 g, 10 mmol)

  • Erbium (III) triflate (Er(OTf)₃) (0.06 g, 0.1 mmol)

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry flask, mix o-phenylenediamine and Erbium (III) triflate.

  • Add 2-hydroxypropanal to the mixture and stir at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water (20 mL) to the mixture.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent if necessary.

Protocol 3: Deep Eutectic Solvent (DES) Mediated Synthesis

This innovative method uses a Deep Eutectic Solvent (DES) as both the reaction medium and a component of the reaction, eliminating the need for traditional volatile organic solvents.[5][6]

Materials:

  • Choline chloride (1.40 g, 10 mmol)

  • Urea (1.20 g, 20 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Lactic acid (0.90 g, 10 mmol)

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Prepare the DES by gently heating a mixture of choline chloride and urea at 80°C until a clear, homogeneous liquid is formed.

  • Add o-phenylenediamine and lactic acid to the pre-formed DES.

  • Stir the mixture at 80°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and add water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization.

Protocol 4: Microwave-Assisted Synthesis (MAS)

Microwave irradiation provides a rapid and energy-efficient method for the synthesis, significantly reducing reaction times.[6][7][8]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Lactic acid (0.90 g, 10 mmol)

  • Water (5 mL, optional, can also be run solvent-free)

  • A few drops of acetic acid (as a catalyst)

  • Microwave reactor vials

  • Ice-cold water

Procedure:

  • Place o-phenylenediamine, lactic acid, and a few drops of acetic acid in a microwave reactor vial. Add water if a solvent is desired.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.

  • After the reaction, cool the vial to room temperature.

  • Pour the contents into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure product.

References

Application

Application Notes and Protocols: 2-(2-Hydroxyethyl)benzimidazole in Materials Science

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-(2-Hydroxyethyl)benzimidazole and its derivatives in materials science, with a focu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Hydroxyethyl)benzimidazole and its derivatives in materials science, with a focus on corrosion inhibition and polymer applications. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these areas.

Application in Corrosion Inhibition

2-(2-Hydroxyethyl)benzimidazole and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their efficacy stems from the ability of the benzimidazole ring and its functional groups to adsorb onto the metal surface, forming a protective barrier against corrosive agents. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system play a crucial role in the adsorption process.

Quantitative Data on Corrosion Inhibition

The following table summarizes the inhibition efficiency of various benzimidazole derivatives under different conditions.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 mM2587.09[1]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 mM2585.06[1]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HClNot SpecifiedNot Specified88.2[2]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)Carbon Steel1.0 M HClNot SpecifiedNot Specified95.4[2]
1-Benzyl-2-phenyl 1H-benzimidazole (BI)Carbon Steel1 M HClNot SpecifiedNot SpecifiedHigh[3]
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI)Carbon Steel1 M HClNot SpecifiedNot SpecifiedModerate[3]
Experimental Protocols for Corrosion Inhibition Studies

This gravimetric method provides a straightforward determination of the average corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.025 cm).

    • Abrade the surfaces with a series of emery papers (up to 1200 grade) to achieve a smooth finish.

    • Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the benzimidazole inhibitor.

    • Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion:

    • Retrieve the coupons from the solutions.

    • Remove the corrosion products by gentle brushing in a cleaning solution (e.g., a solution containing HCl and a pickling inhibitor).

    • Rinse the coupons with deionized water and acetone, then dry.

    • Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T) where:

      • ΔW = Weight loss (W_initial - W_final) in mg

      • D = Density of the metal in g/cm³

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[4][5]

1.2.1 Potentiodynamic Polarization (PDP)

This technique determines the corrosion current (i_corr) and corrosion potential (E_corr).

Protocol:

  • Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[6]

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine i_corr and E_corr.

  • Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

1.2.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

Protocol:

  • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[5][7]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Visualization of Corrosion Inhibition Workflow

Corrosion_Inhibition_Workflow cluster_prep 1. Specimen Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis prep_metal Metal Coupon abrade Abrading prep_metal->abrade degrease Degreasing & Weighing abrade->degrease weight_loss Weight Loss Method degrease->weight_loss eis EIS degrease->eis pdp PDP degrease->pdp calc_cr Calculate Corrosion Rate weight_loss->calc_cr model_ec Equivalent Circuit Modeling eis->model_ec pdp->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie calc_cr->calc_ie model_ec->calc_ie

Caption: General workflow for evaluating corrosion inhibitors.

Mechanism of Corrosion Inhibition

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule cluster_solution Corrosive Solution metal Fe inhibitor 2-(2-Hydroxyethyl)benzimidazole inhibitor->metal Adsorption h_plus H+ h_plus->metal Corrosion Attack cl_minus Cl- cl_minus->metal Pitting

Caption: Adsorption of benzimidazole inhibitor on a metal surface.

Application in Polymer Science

Derivatives of benzimidazole, particularly those with hydroxyl functionalities, are valuable monomers for the synthesis of high-performance polymers like polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability and are used in applications such as high-temperature fuel cell membranes.

Synthesis of Hydroxylated Polybenzimidazole (2OH-PBI)

The following protocol is adapted from the synthesis of a dihydroxy-functionalized PBI, which is structurally related to polymers that could be derived from 2-(2-Hydroxyethyl)benzimidazole.[8]

Protocol:

  • Monomer Preparation: The key monomers are a tetraamine (e.g., 3,3',4,4'-tetraaminobiphenyl) and a dicarboxylic acid containing hydroxyl groups (e.g., 2,5-dihydroxyterephthalic acid).

  • Polymerization in Polyphosphoric Acid (PPA):

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, charge the monomers and PPA.

    • Slowly heat the mixture to around 195°C under a nitrogen atmosphere and stir for approximately 13 hours.

    • To control the viscosity for casting, the polymer solution can be diluted with phosphoric acid after the initial polymerization.

  • Film Casting:

    • Cast the hot polymer solution onto a glass plate.

    • Coagulate the film by immersing the plate in water.

    • The resulting film is then washed thoroughly with water to remove the acid.

  • Doping for Fuel Cell Application:

    • Immerse the PBI membrane in a phosphoric acid solution to achieve the desired doping level for proton conductivity.

Visualization of Polymer Synthesis Workflow

PBI_Synthesis_Workflow start Start: Monomers (Tetraamine & Dicarboxylic Acid) polymerization Polymerization in PPA (195°C, 13h) start->polymerization casting Film Casting polymerization->casting coagulation Coagulation in Water casting->coagulation washing Washing & Drying coagulation->washing doping Phosphoric Acid Doping washing->doping end Final Product: PBI Membrane doping->end

Caption: Workflow for the synthesis of a hydroxylated PBI membrane.

Application in Coordination Chemistry

The nitrogen atoms in the benzimidazole ring of 2-(2-Hydroxyethyl)benzimidazole make it an excellent ligand for coordinating with a variety of transition metal ions. This property allows for the creation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and as functional materials.

General Synthesis of Benzimidazole-Metal Complexes

Protocol:

  • Ligand Solution: Dissolve 2-(2-Hydroxyethyl)benzimidazole in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Solution: Prepare a solution of the desired metal salt (e.g., cobalt(II) chloride, zinc(II) acetate) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. The reaction may be carried out at room temperature or with gentle heating.

  • Isolation: The resulting coordination complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The isolated complex can be washed with the solvent and dried.

Characterization of the resulting complexes typically involves techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, single-crystal X-ray diffraction, and elemental analysis.

References

Method

Application Notes and Protocols for the Development of Antiparasitic Agents from Benzimidazole Hydrazones

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the development of novel antiparasitic agents based on the benzimidazole hydrazone scaffold. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antiparasitic agents based on the benzimidazole hydrazone scaffold. This document outlines detailed protocols for the synthesis, in vitro screening, in vivo efficacy testing, and mechanism of action studies for this promising class of compounds.

Data Presentation: Antiparasitic Activity of Benzimidazole Hydrazones

The following tables summarize the quantitative data on the antiparasitic activity of representative benzimidazole hydrazone compounds against various parasites.

Table 1: In Vitro Anthelmintic Activity of Benzimidazole Hydrazones against Trichinella spiralis Muscle Larvae

Compound IDConcentration (µg/mL)Efficacy (%) after 24hEfficacy (%) after 48hReference
5a 10090-[1]
5b 50100100[1]
100100100[1]
5c 10095-[1]
5d 50100100[1]
100100100[1]
4a 5057.5-[2]
100-80.5[2]
6a 100-57.5[2]
Albendazole 5010.5-[2]
100--[1]
Ivermectin 5045.5-[2]
100--[1]

Note: Efficacy is presented as the percentage of larval mortality.

Table 2: In Vitro Antiprotozoal Activity of Benzimidazole Derivatives against Leishmania major

Compound IDIC50 (µg/mL)CC50 (µg/mL) on L929 cellsSelectivity Index (SI)Reference
K1 0.6787250368.3[3]
K2 8.89637.09[3]
K3 45.110.560.012[3]
K4 69.192924.22[3]
Amphotericin B ---[3]

IC50: Half-maximal inhibitory concentration against L. major promastigotes. CC50: Half-maximal cytotoxic concentration against L929 mouse fibroblast cells. SI = CC50/IC50.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and development of antiparasitic benzimidazole hydrazones.

Synthesis of Benzimidazole Hydrazones

This protocol describes a general multi-step synthesis of 1H-benzimidazole-2-yl hydrazones.

Workflow for the Synthesis of Benzimidazole Hydrazones

G A o-Phenylenediamine B 1H-Benzimidazole-2-thiol A->B CS2, KOH, EtOH/H2O, Reflux C 1H-Benzimidazole-2-sulfonic acid B->C KMnO4, NaOH, H2O D 1H-Benzimidazole-2-hydrazine C->D Hydrazine Hydrate, Reflux F Benzimidazole Hydrazone D->F EtOH, Reflux E Substituted Aldehyde E->F

A generalized synthetic workflow for benzimidazole hydrazones.

Protocol 1.1: Synthesis of 1H-benzimidazole-2-thiol

  • Dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add o-phenylenediamine to the solution and stir until dissolved.

  • Add carbon disulfide dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 1H-benzimidazole-2-thiol.[1]

Protocol 1.2: Synthesis of 1H-benzimidazole-2-sulfonic acid

  • Dissolve 1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate while maintaining the temperature.

  • Stir the reaction mixture until the purple color of permanganate disappears.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Filter, wash with cold water, and dry the precipitate to yield 1H-benzimidazole-2-sulfonic acid.[1]

Protocol 1.3: Synthesis of 1H-benzimidazole-2-hydrazine

  • Suspend 1H-benzimidazole-2-sulfonic acid in an excess of hydrazine hydrate.

  • Reflux the mixture for 3 hours.[1]

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Filter the crystals, wash with cold water, and dry to obtain 1H-benzimidazole-2-hydrazine.

Protocol 1.4: Synthesis of (E)-N'-(substituted-benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide (Final Hydrazone)

  • Dissolve 1H-benzimidazole-2-hydrazine and a substituted aromatic aldehyde in a 1:1 molar ratio in absolute ethanol.[1]

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole hydrazone.

  • Characterize the final compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

In Vitro Antiparasitic Assays

Workflow for In Vitro Antiparasitic Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of benzimidazole hydrazones C Incubate parasites with serial dilutions of compounds A->C B Culture parasites (e.g., T. spiralis, Leishmania) B->C E Determine parasite viability (e.g., microscopy, resazurin assay) C->E D Include positive and negative controls D->E F Calculate IC50 values and selectivity index E->F

A general workflow for in vitro antiparasitic drug screening.

Protocol 2.1: In Vitro Assay against Trichinella spiralis Muscle Larvae

This protocol is adapted from previously described methods.[2][5]

  • Larvae Isolation: Isolate T. spiralis muscle larvae from the muscle tissue of experimentally infected mice by artificial digestion in a pepsin-HCl solution.

  • Assay Setup: In a 96-well plate, add approximately 100 larvae per well in a physiological solution.

  • Compound Addition: Add various concentrations of the test benzimidazole hydrazones (dissolved in DMSO, final concentration ≤ 1%) to the wells. Include albendazole and ivermectin as positive controls and a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C for 24 and 48 hours.

  • Viability Assessment: After incubation, observe the larvae under an inverted microscope. Larvae are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of larval mortality for each concentration and time point.

Protocol 2.2: In Vitro Assay against Leishmania major Promastigotes

This protocol is based on established methods for antileishmanial drug screening.[3]

  • Parasite Culture: Culture L. major promastigotes in M199 medium supplemented with fetal bovine serum (FBS) at 26°C.

  • Assay Setup: Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Addition: Add serial dilutions of the benzimidazole hydrazones to the wells. Use Amphotericin B as a positive control and a vehicle control.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, using appropriate software.

In Vivo Efficacy Testing

This protocol describes a murine model of Trichinella spiralis infection to evaluate the in vivo efficacy of benzimidazole hydrazones.[6]

Protocol 3.1: Murine Model of Trichinellosis

  • Animal Model: Use BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice orally with approximately 200 T. spiralis larvae.

  • Treatment Groups: Randomly assign mice to different groups (n=5-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Test compound at various doses (e.g., 25, 50, 100 mg/kg)

    • Positive control (e.g., Albendazole at 50 mg/kg)

  • Drug Administration: Administer the compounds orally once daily for a specified period (e.g., 5 consecutive days), starting at a defined time post-infection to target either the enteral (early) or parenteral (late) phase of infection.

  • Efficacy Assessment (Enteral Phase): At day 7 post-infection, euthanize the mice and recover adult worms from the small intestine to determine the worm burden reduction.

  • Efficacy Assessment (Parenteral Phase): At day 35-42 post-infection, euthanize the mice, collect muscle tissue, and digest it to recover and count the number of muscle larvae.

  • Data Analysis: Calculate the percentage reduction in worm or larval burden in the treated groups compared to the vehicle control group.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

Benzimidazoles are known to exert their anthelmintic effect by inhibiting the polymerization of tubulin. This protocol outlines an in vitro assay to assess this mechanism.

Signaling Pathway for Tubulin Polymerization Inhibition

cluster_process Microtubule Dynamics cluster_inhibition Inhibition by Benzimidazole Hydrazone cluster_outcome Cellular Consequences in Parasite Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binding to β-tubulin (Colchicine-binding site) Tubulin->Binding Microtubule Microtubule Polymerization->Microtubule Benzimidazole Benzimidazole Hydrazone Benzimidazole->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Disruption of Microtubule -dependent processes Inhibition->Disruption Death Parasite Death Disruption->Death

Mechanism of action of benzimidazole hydrazones via tubulin polymerization inhibition.

Protocol 4.1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

  • Reagents: Purified tubulin (e.g., from porcine brain), polymerization buffer (e.g., PEM buffer), GTP, and the test compounds.

  • Assay Setup: In a UV-transparent 96-well plate, add the polymerization buffer, GTP, and various concentrations of the benzimidazole hydrazone. Include nocodazole as a positive control (inhibitor) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance change over time. Calculate the rate of polymerization and the extent of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for tubulin polymerization inhibition.

References

Technical Notes & Optimization

Troubleshooting

Benzimidazole Synthesis Optimization: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole derivative...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the classical methods for benzimidazole synthesis?

A1: The two most fundamental methods for synthesizing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions.[1] The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often in the presence of a mineral acid like hydrochloric acid.[1][2][3] The Weidenhagen reaction utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[1][2] Many modern synthetic procedures are variations of these two classical reactions, often employing catalysts and modified conditions to improve yields and reduce reaction severity.[2][4]

Q2: What are the most critical parameters to optimize for a successful synthesis?

A2: The most critical parameters to optimize are the choice of catalyst, solvent, temperature, and reaction time.[1] The interplay between these factors significantly determines the reaction's yield, selectivity, and rate. For instance, polar solvents like methanol and ethanol often lead to higher yields in certain catalytic systems.[1][5] While some modern catalytic systems are efficient at room temperature, traditional methods often require high temperatures.[1][3][6]

Q3: What are the advantages of using microwave irradiation for benzimidazole synthesis?

A3: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (from hours to minutes), increased product yields (often by 10-50%), and cleaner reactions with fewer byproducts.[1][7][8] The rapid, uniform heating provided by microwaves can prevent the decomposition of sensitive reagents and often allows for solvent-free conditions, contributing to a greener chemical process.[1][7]

Q4: How does the choice of aldehyde (electron-donating vs. electron-withdrawing groups) affect the reaction?

A4: The electronic properties of substituents on the aldehyde can influence the reaction rate and yield. Theoretically, aldehydes with electron-withdrawing groups should be more reactive due to the increased electrophilicity of the carbonyl carbon. However, some studies have shown that aldehydes with electron-donating groups can react faster, possibly because they coordinate more effectively with the catalyst, which promotes the nucleophilic attack by the amine.[9] The choice of catalyst can also influence selectivity when using different aldehydes.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[11][12] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities.[12]

  • Inactive or Inefficient Catalyst: The catalyst may be inactive, or the loading may be suboptimal.[12] Many reactions show a significant drop in yield without a catalyst.[6][11]

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.[11][12] Some reactions that yield poorly at room temperature can see significant improvement with heating.[11]

  • Incorrect Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield.[12] Polar solvents like methanol and ethanol have been shown to be effective in many cases.[5][10]

Solutions:

  • Purify Starting Materials: Ensure the purity of your reactants. o-Phenylenediamine can be purified by recrystallization.[11][12]

  • Optimize Catalyst: Screen different catalysts (e.g., acid catalysts, metal catalysts) and optimize the catalyst loading.[10][12] Ensure the catalyst is active and from a reliable source.[12]

  • Adjust Temperature and Time: Systematically vary the reaction temperature.[13][14] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10][12]

  • Solvent Screening: Test a range of solvents with different polarities, such as methanol, ethanol, acetonitrile, or chloroform.[10][11]

Problem 2: Formation of Multiple Side Products

Possible Causes:

  • Formation of 1,2-disubstituted Benzimidazoles: A common side product, especially when using aldehydes, is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[12]

  • Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the desired benzimidazole under the given reaction conditions.[12]

  • Oxidation of Reactants: o-Phenylenediamine is prone to oxidation, which can lead to undesired, often colored, byproducts.[12]

Solutions:

  • Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[12]

  • Modify Reaction Conditions: Adjusting the temperature can influence selectivity. An intermediate might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[11][12]

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity.[12][15] For example, the size of gold nanoparticles has been shown to affect the reaction's selectivity.[15]

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Products and Impurities: The desired product and byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[12]

  • Formation of Colored Impurities: Dark coloration is often due to oxidation products of o-phenylenediamine.[12]

  • Emulsion during Extraction: An emulsion can form during the aqueous workup, complicating the separation of organic and aqueous layers.[11]

Solutions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[11]

  • Column Chromatography: Screen different solvent systems (eluents) to achieve better separation on a silica gel column.[12]

  • Activated Carbon Treatment: To remove colored impurities, treat a solution of the crude product with activated carbon before filtration and concentration.[12]

  • Break Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help to break it.[11]

  • Catch and Release Purification: For certain products, an acidic resin can be used to capture the benzimidazole. After washing away impurities, the pure product can be released from the resin.[16]

Data Presentation

Table 1: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol), stirring at room temperature for 4 hours.

EntrySolventYield (%)Reference
1Methanol (CH₃OH)97[5]
2Ethanol (C₂H₅OH)95[5]
3Acetonitrile (CH₃CN)89[5]
4Dichloromethane (CH₂Cl₂)82[5]
5Tetrahydrofuran (THF)78[5]
6Ethyl acetate (EtOAc)75[5]

Table 2: Effect of Catalyst and Solvent on 2-Phenyl-1H-benzo[d]imidazole Synthesis Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), room temperature, 4 hours.

EntryCatalyst (mol)SolventYield (%)Reference
1NH₄Cl (4 mmol)CHCl₃92[17]
2NH₄Br (4 mmol)CHCl₃86[17]
3NH₄F (5 mmol)CHCl₃72[17]
4NoneCHCl₃40[17]

Table 3: Effect of Temperature and Microwave (MW) Irradiation Reaction: N-phenyl-o-phenylenediamine (1 mmol) + Benzaldehyde (1 mmol)

Catalyst (mol %)SolventTemperature (°C)Time (min)MethodYield (%)Reference
Er(OTf)₃ (1)Ethyl lactateRoom Temp.120Conventional0[7]
Er(OTf)₃ (1)Ethyl lactate100120Conventional15.3[7]
Er(OTf)₃ (1)Ethyl lactate60120Conventional59.6[7]
Er(OTf)₃ (1)Ethyl lactate100120Conventional89.7[7]
Er(OTf)₃ (1)Solvent-free605-10Microwave>96[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis [11]

  • After the reaction is complete, pour the reaction mixture into crushed ice.

  • Allow the mixture to stand for several minutes until a solid product precipitates.

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Protocol 2: Synthesis using Ammonium Chloride Catalyst [10][17]

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add ammonium chloride (NH₄Cl, 4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis [7][11]

  • In a microwave reactor vessel, combine the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst such as Erbium(III) triflate (Er(OTf)₃, 1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the product.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products check_reactants Check Purity of Starting Materials start->check_reactants purify Purify Reactants (Recrystallize/Distill) check_reactants->purify Impure optimize_conditions Optimize Reaction Conditions check_reactants->optimize_conditions Pure purify->optimize_conditions screen_catalyst Screen Catalysts & Optimize Loading optimize_conditions->screen_catalyst screen_solvent Screen Solvents (Polar/Non-polar) optimize_conditions->screen_solvent adjust_temp_time Adjust Temperature & Reaction Time optimize_conditions->adjust_temp_time control_stoichiometry Control Stoichiometry (e.g., 1:1 ratio) optimize_conditions->control_stoichiometry Side Products inert_atmosphere Use Inert Atmosphere (N2 or Ar) optimize_conditions->inert_atmosphere Oxidation purification Purification Issues? screen_catalyst->purification screen_solvent->purification adjust_temp_time->purification control_stoichiometry->purification inert_atmosphere->purification purification_steps Recrystallization, Column Chromatography, Activated Carbon purification->purification_steps Yes success Successful Synthesis purification->success No purification_steps->success Experimental_Workflow start Start prep Prepare Reagents: o-phenylenediamine + Aldehyde/Carboxylic Acid start->prep reaction_setup Combine Reactants + Catalyst in Solvent prep->reaction_setup set_conditions Set Reaction Conditions (Temp, Time, Atmosphere) reaction_setup->set_conditions monitor Monitor Progress (TLC/LC-MS) set_conditions->monitor workup Quench Reaction & Extract Product monitor->workup purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze end End analyze->end

References

Optimization

Technical Support Center: Purification of Crude 2-(2-Hydroxyethyl)benzimidazole by Recrystallization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-(2-Hydroxyethyl)benzimidazole via recrystallization. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-(2-Hydroxyethyl)benzimidazole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying 2-(2-Hydroxyethyl)benzimidazole by recrystallization? A1: Recrystallization is a purification technique for solid compounds. It operates on the principle of differential solubility. The crude 2-(2-Hydroxyethyl)benzimidazole is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. Soluble impurities tend to remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.

Q2: What are the likely impurities in crude 2-(2-Hydroxyethyl)benzimidazole? A2: The synthesis of 2-(2-Hydroxyethyl)benzimidazole typically involves the condensation of o-phenylenediamine with 3-hydroxypropanoic acid or a derivative.[1][2] Potential impurities include unreacted o-phenylenediamine, residual acid, and colored polymeric byproducts formed during the reaction.[3] Using starting materials like o-phenylenediamine dihydrochloride can help reduce colored impurities.[3]

Q3: How do I select an appropriate solvent for recrystallization? A3: An ideal solvent should dissolve 2-(2-Hydroxyethyl)benzimidazole completely when hot but poorly when cold.[4] Given the polar nature of the hydroxyl group and the benzimidazole core, polar solvents are a good starting point.[4] Water, ethanol, or methanol are suitable candidates.[5] A mixed-solvent system, such as ethanol/water or acetone/water, can also be effective.[6][7] Small-scale solubility tests are recommended to determine the optimal solvent or solvent pair.

Q4: What is the expected melting point of pure 2-(2-Hydroxyethyl)benzimidazole? A4: While specific data for 2-(2-Hydroxyethyl)benzimidazole is not consistently cited, a closely related isomer, 2-(1-Hydroxyethyl)benzimidazole, has a reported melting point of 176-179°C.[8] The parent compound, benzimidazole, melts at 170–172°C.[9] A sharp melting point within an expected range is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add more hot solvent in small increments until the solid dissolves. 2. Select a more suitable solvent. If the compound is very polar, try a more polar solvent like water or ethanol.
No crystals form after the solution cools. 1. Too much solvent was used, preventing supersaturation. 2. The solution is supersaturated but requires nucleation.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[4]
The compound "oils out" instead of forming crystals. 1. The solution is cooling too quickly. 2. The melting point of the impurities and/or the compound is lower than the boiling point of the solvent. 3. The solvent polarity is too close to that of the solute.1. Reheat the solution to redissolve the oil. Allow it to cool more slowly. Insulating the flask can help. 2. Reheat the solution and add a small amount of additional solvent to lower the saturation temperature. 3. Try a different solvent or adjust the ratio of your co-solvent system.[4]
The final product yield is very low. 1. Too much solvent was used, causing significant loss of product to the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not cold.1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. Ensure the filtration funnel and receiving flask are preheated before hot filtration to prevent cooling.[10] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are colored. 1. Colored impurities were not fully removed. 2. The compound may have degraded slightly upon heating.1. Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal (decolorizing carbon).[9] Perform a hot filtration to remove the charcoal and then proceed with cooling. 2. Avoid prolonged heating at high temperatures.

Quantitative Data Summary

Compound Solvent Solubility
BenzimidazoleAlcoholFreely soluble[11]
BenzimidazoleEtherSparingly soluble[11]
BenzimidazoleBenzene, Petroleum EtherPractically insoluble[11]
BenzimidazoleBoiling WaterSoluble (used for recrystallization)[9]
BenzimidazoleBoiling Xylene1 g / 2 g of solvent[11]

Experimental Protocol: Recrystallization from a Mixed Solvent (Ethanol/Water)

This protocol outlines a general procedure for purifying crude 2-(2-Hydroxyethyl)benzimidazole using a two-solvent system.

1. Dissolution:

  • Place the crude 2-(2-Hydroxyethyl)benzimidazole (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add the "good" solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring.[12] Use the minimum amount of hot ethanol required to fully dissolve the solid.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount (e.g., a spatula tip) of activated charcoal.

  • Swirl the mixture and gently reheat it to boiling for 2-5 minutes to allow the charcoal to adsorb the colored impurities.[12]

3. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

  • Preheat a stemless funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any other insoluble materials.[10] This step prevents premature crystallization in the funnel.

4. Inducing Crystallization:

  • Reheat the clear filtrate to boiling.

  • Add the "bad" solvent (hot water) dropwise to the boiling solution until a persistent cloudiness (the cloud point) is observed, indicating that the solution is saturated.[7]

  • Add a drop or two of the "good" solvent (ethanol) until the solution becomes clear again.

5. Cooling and Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

6. Crystal Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.[9]

7. Drying:

  • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and dry them completely in a drying oven (e.g., at 100°C) or in a desiccator until a constant weight is achieved.[9]

8. Characterization:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

This diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of 2-(2-Hydroxyethyl)benzimidazole.

G start_node Start: Dissolve Crude Product in Minimum Hot Solvent dissolved Completely Dissolved? start_node->dissolved process_node process_node decision_node decision_node trouble_node trouble_node success_node success_node add_solvent Add more hot solvent dissolved->add_solvent No cool Cool Solution Slowly dissolved->cool Yes add_solvent->dissolved oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? no_crystals Troubleshoot: No Crystals crystals->no_crystals No collect Collect, Wash & Dry Crystals crystals->collect Yes oiling_out->crystals No fix_oil Troubleshoot: Oiling Out oiling_out->fix_oil Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce concentrate Concentrate Solution: - Boil off excess solvent - Re-cool no_crystals->concentrate induce->crystals concentrate->cool reheat Reheat to dissolve oil, add more solvent, cool very slowly fix_oil->reheat reheat->cool end Pure Product collect->end

Caption: Troubleshooting workflow for recrystallization.

References

Troubleshooting

troubleshooting low yield in Phillips-Ladenburg benzimidazole reaction

Technical Support Center: Phillips-Ladenburg Benzimidazole Synthesis This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the P...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phillips-Ladenburg Benzimidazole Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Phillips-Ladenburg benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Phillips-Ladenburg benzimidazole synthesis and what are its common applications?

The Phillips-Ladenburg benzimidazole synthesis is a classic and widely used method for preparing benzimidazoles.[1][2][3][4] It involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a dilute mineral acid like hydrochloric acid (HCl).[3][4][5][6] This reaction is fundamental in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide range of biologically active compounds.

Q2: I am experiencing consistently low yields in my reaction. What are the primary factors I should investigate?

Low yields are a common challenge and can stem from several factors. The first parameters to investigate are:

  • Purity of Starting Materials: The purity of the o-phenylenediamine and the carboxylic acid is critical. Impurities can lead to side reactions and the formation of colored byproducts.[5][7] It is advisable to purify the starting materials before use.[7]

  • Reaction Conditions: Temperature and reaction time are crucial. Classical versions of this reaction often require high temperatures, sometimes between 180°C and 300°C, especially for aromatic carboxylic acids.[1][3][4][8]

  • Catalyst and Solvent Choice: While the reaction can sometimes proceed without a catalyst, using a mineral acid like HCl can improve both the reaction rate and yield.[5] The choice of solvent can also have a significant impact; polar solvents are often employed.[9]

Q3: I am observing the formation of significant side products. How can I improve the selectivity for my desired benzimidazole?

Side product formation can be a major cause of low yield. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Carefully controlling the molar ratio of the o-phenylenediamine to the carboxylic acid is important. A slight excess of one reactant may be beneficial in some cases.[7]

  • Optimize Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be more prevalent at higher temperatures.[7]

  • Consider Alternative Reagents: If using an aldehyde instead of a carboxylic acid (a Weidenhagen-type reaction), be aware that this can lead to the formation of 1,2-disubstituted benzimidazoles.[9][10] Sticking to the Phillips-Ladenburg conditions with a carboxylic acid will avoid this specific side product.

Q4: My reaction mixture is turning dark, and the final product is colored. What is causing this and how can I prevent it?

The formation of a dark-colored reaction mixture and product is often due to the oxidation of the o-phenylenediamine starting material.[5] This can be exacerbated by overheating or exposure to air during the reaction.[5] To mitigate this:

  • Purify the o-phenylenediamine: Ensure the starting material is free of oxidized impurities.

  • Maintain Recommended Temperature: Avoid excessive heating.[5]

  • Use an Inert Atmosphere: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[5]

Q5: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[5][9] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[5]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction conditions on the yield of benzimidazole synthesis.

EntryReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamine, benzaldehydeEr(OTf)₃ (10 mol%)Water12015 min72 (1,2-disubstituted)[10]
2o-phenylenediamine, benzaldehydeNoneWater120 (Microwave)15 min41 (2-substituted), 51 (1,2-disubstituted)[10]
3o-phenylenediamine, benzaldehydeNoneWater12015 min52 (2-substituted), 40 (1,2-disubstituted)[10]
4o-phenylenediamine, benzaldehydeNoneWater100120 min89.7[11]
5o-phenylenediamine, benzaldehydeNoneWater60120 min59.6[11]
6o-phenylenediamine, 3,4,5-trimethoxybenzaldehydeLaCl₃AcetonitrileReflux2-4 h85-95[3]
7o-phenylenediamine, benzaldehydeNH₄ClCHCl₃Room Temp.4 h-[7][9]

Experimental Protocols

General Procedure for Phillips-Ladenburg Benzimidazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask, add the o-phenylenediamine and a slight molar excess of the carboxylic acid.

  • Acid Catalyst Addition: Add a catalytic amount of a mineral acid, such as 4N hydrochloric acid.[5][6]

  • Reaction Setup: Equip the flask with a reflux condenser and heat the mixture to the desired temperature (often around 100°C for aliphatic acids, and higher for aromatic acids).[1][5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][9]

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

    • If the product precipitates, collect it by filtration, wash with water, and dry.[7]

    • If no precipitate forms, extract the product into an organic solvent such as ethyl acetate.[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][9]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start_node Low Yield Observed check_purity Check Purity of Starting Materials (o-phenylenediamine, carboxylic acid) start_node->check_purity purify Purify Starting Materials (Recrystallization/Distillation) check_purity->purify Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Materials are Pure purify->optimize_conditions temp_time Adjust Temperature and Time optimize_conditions->temp_time catalyst_solvent Screen Catalysts and Solvents optimize_conditions->catalyst_solvent stoichiometry Adjust Reactant Stoichiometry optimize_conditions->stoichiometry check_side_products Analyze for Side Products (TLC, LC-MS) temp_time->check_side_products catalyst_solvent->check_side_products stoichiometry->check_side_products modify_workup Modify Work-up Procedure check_side_products->modify_workup Side Products Present inert_atmosphere Use Inert Atmosphere (N2, Ar) check_side_products->inert_atmosphere Oxidation Suspected end_node Improved Yield check_side_products->end_node No Significant Side Products modify_workup->end_node inert_atmosphere->end_node

A troubleshooting workflow for addressing low yield in the Phillips-Ladenburg reaction.

Reaction Pathway

Phillips_Ladenburg_Pathway OPDA o-Phenylenediamine Acylated_Int N-Acylated Intermediate OPDA->Acylated_Int Acylation (+H⁺) Acid Carboxylic Acid Acid->Acylated_Int Cyclized_Int Cyclized Intermediate Acylated_Int->Cyclized_Int Intramolecular Cyclization Product Benzimidazole Cyclized_Int->Product Dehydration (-H₂O)

The reaction mechanism of the Phillips-Ladenburg benzimidazole synthesis.

References

Optimization

Technical Support Center: Improving the Solubility of Substituted Benzimidazole Compounds

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble substituted benzimidazole compounds.

Troubleshooting Guide

This guide addresses the most common issue encountered during experiments: compound precipitation.

Issue: My substituted benzimidazole compound precipitates when added to my aqueous assay buffer or cell culture medium.

This is a frequent challenge owing to the often hydrophobic and rigid nature of the benzimidazole scaffold.[1] The problem typically stems from one or more of the following causes:

  • Low Intrinsic Aqueous Solubility: The compound's chemical structure is inherently not amenable to dissolving in water.[1]

  • Solvent Shock: Rapid precipitation occurs when a concentrated stock solution (e.g., in 100% DMSO) is diluted directly into an aqueous buffer.[1]

  • Unfavorable pH: The solubility of benzimidazole derivatives is often highly dependent on the pH of the medium.[1][2]

  • Concentration Exceeds Solubility Limit: The final concentration of the compound in the assay is higher than its maximum solubility under those conditions.[1]

The following workflow provides a systematic approach to resolving this issue.

G Troubleshooting Workflow for Benzimidazole Precipitation cluster_0 Initial Checks cluster_1 Optimization Strategies cluster_2 Advanced Formulation start Precipitation Observed check_stock Check DMSO Stock Is it clear? Warm gently (37°C) and vortex if needed. start->check_stock dilution Optimize Dilution - Use serial/stepwise dilution - Vortex during addition check_stock->dilution ph_adjust Adjust Buffer pH - Determine pKa - Test solubility at acidic pH dilution->ph_adjust Still Precipitates outcome Compound Solubilized Proceed with Assay (with vehicle controls) dilution->outcome cosolvent Add a Co-solvent - Titrate DMSO, Ethanol, PEG - Keep final % low (<1%) ph_adjust->cosolvent Still Precipitates ph_adjust->outcome cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) - Forms inclusion complexes cosolvent->cyclodextrin Advanced Help Needed cosolvent->outcome solid_disp Create Solid Dispersion - Disperse in polymer matrix (e.g., PVP, L-HPC) cyclodextrin->solid_disp salt_form Salt Formation - React with acid/base - Increases ionization solid_disp->salt_form salt_form->outcome

A logical workflow for troubleshooting compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take if my benzimidazole compound won't dissolve in my aqueous buffer?

A: Before attempting more complex methods, always start with the simplest approaches.[1] First, confirm that your stock solution, typically in a high-quality anhydrous solvent like DMSO, is fully dissolved. If you see any precipitate, gently warm the solution (e.g., 37°C) and vortex it.[3] Next, optimize your dilution technique to prevent "solvent shock" by using a stepwise dilution or adding the stock solution slowly to the buffer while vortexing.[1] Concurrently, investigate the pH-solubility profile of your compound. Since benzimidazoles are often weak bases, their solubility can sometimes be significantly increased in more acidic conditions (e.g., pH 5.5-6.5).[2][3][4]

Q2: I've tried optimizing my dilution and using DMSO, but my compound is still not soluble enough. What are the next-level options?

A: If basic troubleshooting fails, you should explore more advanced formulation strategies. The most common and effective approaches include:

  • Salt Formation: For benzimidazole compounds that have ionizable groups, reacting them with an acid (like HCl) or a base to form a salt can dramatically improve aqueous solubility.[1][5] This is a widely used strategy in drug development.[5]

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes that increase their apparent solubility in water.[6][7]

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or L-HPC).[6][8] This can create an amorphous form of the drug, which typically has a higher dissolution rate than its crystalline form.[6]

  • Use of Surfactants or Other Excipients: Surfactants form micelles that can solubilize hydrophobic compounds.[1] Other techniques like hydrotropy, which uses agents like sodium citrate or urea, can also be effective.[8][9]

Q3: Are there any downsides to using these solubilization techniques in my biological assay?

A: Yes, it is critical to consider the potential impact of any solubilizing agent on your experiment and always include appropriate vehicle controls.

  • Co-solvents (DMSO, Ethanol): Can be toxic to cells at higher concentrations (it's recommended to keep final DMSO concentrations below 0.5%) and may interfere with enzyme activity.[1]

  • pH Adjustment: Altering the pH can change the ionization state of your compound, which might affect its biological activity. It can also impact the stability and function of proteins or cells in the assay.[1]

  • Cyclodextrins and Surfactants: These can sometimes interact with cellular membranes or proteins, leading to off-target effects.[1] It is essential to run controls with the excipient alone to ensure it does not interfere with the assay readout.

Q4: How much of a solubility improvement can I realistically expect with these methods?

A: The improvement can range from modest to several thousand-fold, depending on the compound and the method used. Salt formation and complexation with certain cyclodextrins often yield the most dramatic results.

Data Presentation: Solubility Enhancement Examples

The following tables summarize quantitative data from studies on different benzimidazole compounds, demonstrating the effectiveness of various solubility enhancement techniques.

Table 1: Solubility Enhancement of Albendazole (ABZ) Salts Data adapted from a study on synthetic ABZ salts.[5]

Compound/FormulationSolubility in Distilled Water (µg/mL)Fold Increase (vs. ABZ)Solubility in pH 7.4 Buffer (µg/mL)Fold Increase (vs. ABZ)
Albendazole (ABZ)~0.2-~0.3-
ABZ-Fumaric Acid (ABZ-FMA)>200>1000x~172.5~575x
ABZ-D-Tartaric Acid (ABZ-DTA)>200>1000x~180.0~600x
ABZ-Hydrochloric Acid (ABZ-HCl)>200>1000x~427.5~1425x

Table 2: Solubility Enhancement of Fenbendazole and Mebendazole with Cyclodextrins Data compiled from studies on fenbendazole and mebendazole.[6]

CompoundFormulationAqueous Solubility (µg/mL)Fold Increase
FenbendazolePure Drug0.3-
with β-cyclodextrin45.56152x
with hydroxypropyl-β-cyclodextrin159.36531x
with methyl-β-cyclodextrin20,21067,367x
MebendazoleRedispersible Microparticles (RDM) with L-HPCIncreased Cmax by ~4.3x in vivoNot directly measured

Experimental Protocols

Here are detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol, based on the Higuchi and Connors method, is used to determine the effect of a cyclodextrin on a compound's solubility and to characterize their interaction.[1]

Objective: To quantify the increase in aqueous solubility of a substituted benzimidazole by complexation with a cyclodextrin.

Materials:

  • Substituted benzimidazole compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer relevant to the planned assay (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.[1]

  • Add Excess Compound: Add an excess amount of your benzimidazole compound to each cyclodextrin solution. Ensure enough solid is added so that undissolved material remains at the bottom of each vial after equilibration.[1]

  • Equilibrate: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-72 hours to ensure equilibrium is reached.[1]

  • Sample and Filter: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw an aliquot from the clear supernatant, making sure no solid is transferred. Immediately filter the aliquot through a 0.22 µm filter to remove any residual microcrystals.[1]

  • Quantify: Analyze the concentration of the dissolved benzimidazole compound in each filtered sample using your validated analytical method.

  • Analyze Data: Plot the concentration of the dissolved benzimidazole (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting graph is a phase-solubility diagram. The slope and intercept can be used to calculate the stability constant (Kc) and complex stoichiometry.

G Protocol: Phase Solubility Study with Cyclodextrins p1 1. Prepare series of cyclodextrin (CD) solutions in buffer p2 2. Add excess benzimidazole compound to each solution p1->p2 e1 3. Seal vials and equilibrate on shaker (24-72h) at constant temperature e2 4. Withdraw supernatant and filter through 0.22µm filter e1->e2 a1 5. Quantify dissolved compound concentration via HPLC or UV-Vis a2 6. Plot [Compound] vs. [CD] to create phase-solubility diagram a1->a2

Experimental workflow for a phase solubility study.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for producing solid dispersions to enhance solubility.[8]

Objective: To prepare an amorphous solid dispersion of a substituted benzimidazole with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • Substituted benzimidazole compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP), L-HPC)

  • A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh the benzimidazole compound and the polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 by weight). Dissolve both components completely in a minimal amount of the chosen common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

  • Drying: Further dry the solid film under high vacuum for 12-24 hours to remove any residual solvent.

  • Processing: Carefully scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Analyze the resulting powder to confirm the amorphous state and lack of crystallinity using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Solubility Testing: Evaluate the solubility or dissolution rate of the prepared solid dispersion powder compared to the pure crystalline compound using a standard dissolution apparatus or a shake-flask solubility test.

References

Troubleshooting

Technical Support Center: Stability and Degradation of 2-(2-Hydroxyethyl)benzimidazole in Acidic Media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyethyl)benzimidazole. The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyethyl)benzimidazole. The information is based on established principles of benzimidazole chemistry and forced degradation studies.

Disclaimer: Specific degradation kinetic data and a definitive degradation pathway for 2-(2-Hydroxyethyl)benzimidazole in acidic media are not extensively available in public literature. The information provided herein is based on studies of structurally related benzimidazole derivatives and general principles of chemical stability testing. It is crucial to perform compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for 2-(2-Hydroxyethyl)benzimidazole in an acidic solution?

A1: Based on the chemistry of the benzimidazole scaffold, the primary degradation pathway in acidic media is expected to be acid-catalyzed hydrolysis. The imidazole ring is susceptible to protonation, which can facilitate nucleophilic attack by water.[1] Additionally, depending on storage and experimental conditions, oxidation of the ethyl alcohol side chain and photodegradation if exposed to light are also possible degradation routes.

Q2: I am observing a rapid loss of my main compound peak in my HPLC analysis after acid treatment. What could be the cause?

A2: Rapid degradation is expected under forced acidic conditions. Benzimidazole derivatives can be labile in strong acidic environments.[1] The rate of degradation is dependent on the acid concentration, temperature, and duration of exposure. It is advisable to start with milder conditions (e.g., 0.1 M HCl at room temperature) and gradually increase the stress to achieve a target degradation of 5-20%.

Q3: I see several new, smaller peaks in my chromatogram after acid hydrolysis. How can I identify these degradation products?

A3: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique provides the mass-to-charge ratio of the degradants, which is crucial for structural elucidation. Tandem MS (MS/MS) can further provide fragmentation patterns to help piece together the structures of the degradation products.

Q4: My mass balance is poor; the loss of the parent compound does not equate to the appearance of new peaks. What are the possible reasons?

A4: Poor mass balance can occur for several reasons:

  • Non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can help.

  • Precipitation: The degradation products or the parent compound itself might precipitate out of the solution, especially if their solubility in the acidic medium is low.

  • Formation of volatile degradants: Volatile degradation products may be lost during sample preparation or analysis.

  • Adsorption: The compound or its degradants may adsorb to the surface of the sample vial or HPLC column.

Q5: What are the recommended storage conditions for a stock solution of 2-(2-Hydroxyethyl)benzimidazole to minimize degradation?

A5: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[2] For short-term use, refrigeration at 2-8°C is acceptable. It is also advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guides

Issue 1: Excessive Degradation (>50%) Observed Under Mild Acidic Conditions
Possible Cause Troubleshooting Step
High TemperatureReduce the temperature of the acid stress study. Start at room temperature before proceeding to elevated temperatures (e.g., 40-60°C).
High Acid ConcentrationDecrease the concentration of the acid. If using 1 M HCl, try 0.1 M or 0.01 M HCl.
Extended Exposure TimeReduce the duration of the acid treatment. Take time points at shorter intervals (e.g., 1, 2, 4, 8 hours) to find the optimal exposure time.
Presence of Catalytic ImpuritiesEnsure high purity of the starting material and use high-purity reagents and solvents. Metal ions can sometimes catalyze degradation.
Issue 2: No Significant Degradation (<5%) Observed Under Stressed Conditions
Possible Cause Troubleshooting Step
Insufficient StressIncrease the severity of the stress conditions. This can be achieved by increasing the acid concentration, temperature, or exposure time.
Incorrect pHVerify the pH of the solution to ensure it is sufficiently acidic to promote hydrolysis.
Low Compound ConcentrationWhile counterintuitive, sometimes degradation is more apparent at higher concentrations where bimolecular reactions or polymerization can occur.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from a forced degradation study.

Table 1: Summary of Forced Degradation of 2-(2-Hydroxyethyl)benzimidazole

Stress Condition % Degradation Number of Degradants Major Degradant Peak Area (%)
0.1 M HCl (60°C, 8h)15.238.5 (at RRT 0.75)
0.1 M NaOH (60°C, 4h)8.925.1 (at RRT 0.82)
3% H₂O₂ (RT, 24h)11.546.3 (at RRT 0.91)
Thermal (80°C, 48h)4.212.8 (at RRT 0.88)
Photolytic (ICH Q1B)18.759.2 (at RRT 0.65)

RRT = Relative Retention Time

Table 2: Purity and Mass Balance Data from Acid Hydrolysis

Time Point (hours) Parent Peak Area (%) Total Impurity Peak Area (%) Mass Balance (%)
099.80.2100.0
295.14.799.8
490.39.499.7
884.615.199.7

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of 2-(2-Hydroxyethyl)benzimidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C in a water bath or oven.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_data Data Evaluation prep Prepare 1 mg/mL Stock Solution of 2-(2-Hydroxyethyl)benzimidazole acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal (e.g., 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (e.g., 0, 2, 4, 8h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize If applicable hplc HPLC-UV Analysis sampling->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms For unknown peaks quantify Quantify Degradation hplc->quantify pathway Propose Degradation Pathway lcms->pathway mass_balance Assess Mass Balance quantify->mass_balance mass_balance->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation parent 2-(2-Hydroxyethyl)benzimidazole protonated Protonated Intermediate parent->protonated + H+ oxidized Oxidized Side-Chain (e.g., Aldehyde or Carboxylic Acid) parent->oxidized [O] hydrolyzed Hydrolysis Product (Potential Benzimidazole Ring Opening) protonated->hydrolyzed + H2O

Caption: Proposed degradation pathways for 2-(2-Hydroxyethyl)benzimidazole.

References

Optimization

identifying side products in the synthesis of 2-substituted benzimidazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-substituted benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?

A1: The most frequently encountered side product is the 1,2-disubstituted benzimidazole . This "over-alkylation" product arises from the reaction of the initially formed 2-substituted benzimidazole with a second molecule of the aldehyde. Another common issue is the formation of colored impurities due to the oxidation of the o-phenylenediamine starting material.[1] In some cases, stable Schiff base intermediates may not fully cyclize, leading to their presence in the final product mixture.[1] Dimeric impurities have also been reported, particularly in larger-scale synthesis.[1]

Q2: What factors influence the formation of the 1,2-disubstituted benzimidazole side product?

A2: The formation of the 1,2-disubstituted benzimidazole is primarily influenced by the reaction stoichiometry and the choice of catalyst. Using an excess of the aldehyde significantly promotes the formation of this side product.[2] The electronic nature of the aldehyde also plays a role; electron-rich aldehydes are more prone to yielding double-condensation products.[2] Certain catalysts, particularly some Lewis acids like Erbium(III) triflate (Er(OTf)₃), can selectively promote the formation of 1,2-disubstituted benzimidazoles.[2]

Q3: How can I minimize the formation of colored impurities?

A3: Colored impurities often result from the air oxidation of o-phenylenediamine.[1] To minimize this, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using purified starting materials can also help reduce the presence of initial impurities that may contribute to color formation.[3]

Q4: Are spirocyclic compounds a common side product in this synthesis?

A4: While the synthesis of spiro-benzimidazoles has been reported, they are typically the result of targeted synthetic strategies using specific starting materials and catalysts. They are not considered a common, unexpected side product in the standard condensation reaction of o-phenylenediamine and aldehydes.

Troubleshooting Guides

Problem 1: Presence of a significant amount of an apolar side product, confirmed by TLC/LC-MS.

Possible Cause: Formation of 1,2-disubstituted benzimidazole.

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the molar ratio of o--phenylenediamine to the aldehyde. Use a 1:1 or a slight excess of the diamine to favor the formation of the 2-substituted product.

  • Modify Aldehyde Addition: In cases of highly reactive aldehydes, consider a slow, dropwise addition of the aldehyde to the reaction mixture to maintain a low instantaneous concentration.[4]

  • Optimize Catalyst: The choice of catalyst can greatly influence selectivity. For instance, supported gold nanoparticles have been shown to be highly selective for the synthesis of 2-substituted benzimidazoles.[5] Conversely, if the 1,2-disubstituted product is desired, a catalyst like Er(OTf)₃ can be employed.[2]

  • Temperature Control: Adjusting the reaction temperature can alter the product distribution. Lower temperatures may favor the formation of the monosubstituted product.[3]

Problem 2: The reaction mixture and isolated product are highly colored (yellow/brown/black).

Possible Cause: Oxidation of o-phenylenediamine.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation.[1]

  • Purify Starting Material: Recrystallize or distill the o-phenylenediamine before use to remove any colored impurities.[3]

  • Use of Dihydrochloride Salt: In some cases, using o-phenylenediamine dihydrochloride can lead to cleaner reactions and reduced color formation.[6]

  • Purification: If colored impurities are still present in the crude product, purification by column chromatography or treatment with activated carbon during recrystallization can be effective.

Problem 3: Difficulty in purifying the desired 2-substituted benzimidazole from side products by column chromatography.

Possible Cause: Similar polarity of the desired product and the 1,2-disubstituted side product.

Troubleshooting Steps:

  • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) with varying polarities. A shallow gradient elution can sometimes improve separation.

  • Recrystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. This can be a highly effective method for separating products with different solubilities.

  • Derivative Formation: In challenging cases, consider converting the product mixture into derivatives that may have more distinct physical properties, facilitating separation. After separation, the original functionality can be restored.

Data Presentation

The following tables summarize the influence of reaction conditions on the product distribution between 2-substituted (a) and 1,2-disubstituted (b) benzimidazoles.

Table 1: Effect of Catalyst and Aldehyde Electronics on Product Selectivity [2]

EntryAldehydeCatalyst (mol%)Product (a:b ratio)Yield (%)
1BenzaldehydeNoneMixture (41:51)92
2BenzaldehydeEr(OTf)₃ (10)1b only72
34-MethoxybenzaldehydeEr(OTf)₃ (10)2b only91
44-ChlorobenzaldehydeEr(OTf)₃ (10)7a only98
54-NitrobenzaldehydeEr(OTf)₃ (10)8a only99

Table 2: Influence of Gold Nanoparticle Catalyst and Support on Selectivity [5]

EntryCatalystImine (3) Yield (%)2-Substituted (4) Yield (%)1,2-Disubstituted (5) Yield (%)
1Au/TiO₂0982
2Au/Al₂O₃25750
3Au/ZnO42580
4None (in CHCl₃:MeOH)354520

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Reaction and Quantifying Products

This protocol provides a general method for the analysis of a reaction mixture for the synthesis of 2-substituted benzimidazoles. The conditions may need to be optimized for specific derivatives.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90-10% Acetonitrile (return to initial conditions)

    • 20-25 min: 10% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the starting materials and expected products have significant absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) can be used to scan a range of wavelengths.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of the purified 2-substituted benzimidazole and, if available, the 1,2-disubstituted side product to determine their concentrations in the reaction mixture.

Protocol 2: General Procedure for Synthesis of 2-Substituted Benzimidazoles with Minimized Side Products

This protocol is a general guideline for synthesizing 2-substituted benzimidazoles while minimizing the formation of the 1,2-disubstituted side product.

  • Materials:

    • o-Phenylenediamine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Catalyst (e.g., 10 mol% ammonium chloride)

    • Ethanol (5-10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine, the aldehyde, and the catalyst.

    • Add ethanol as the solvent.

    • If the starting materials are sensitive to oxidation, purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and stir for the required time (monitor by TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Side_Product_Formation OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde1 Aldehyde (1 eq) Aldehyde1->Intermediate Product 2-Substituted Benzimidazole Intermediate->Product Cyclization/ Oxidation SideProduct 1,2-Disubstituted Benzimidazole Product->SideProduct + Aldehyde2 Aldehyde (excess) Aldehyde2->SideProduct

Caption: Reaction pathway for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Side Product(s) Detected? Analyze->Problem Identify Identify Side Product(s) Problem->Identify Yes Purify Purify Product (Chromatography/ Recrystallization) Problem->Purify No Cause1 1,2-Disubstitution? Identify->Cause1 Solution1 Adjust Stoichiometry Change Catalyst Optimize Temperature Cause1->Solution1 Yes Cause2 Colored Impurities? Cause1->Cause2 No Solution1->Start Rerun Reaction Solution2 Use Inert Atmosphere Purify Starting Material Cause2->Solution2 Yes Solution2->Start Rerun Reaction End Pure Product Purify->End

Caption: Troubleshooting workflow for identifying and addressing side products in benzimidazole synthesis.

References

Troubleshooting

degradation of benzimidazole wastewater using Fenton reaction

Welcome to the Technical Support Center for the degradation of benzimidazole wastewater using the Fenton reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive tro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the degradation of benzimidazole wastewater using the Fenton reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Fenton reaction and why is it effective for treating benzimidazole wastewater? A1: The Fenton process is an advanced oxidation process (AOP) that uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-selective oxidants capable of breaking down the complex and often recalcitrant aromatic structures of benzimidazole compounds found in pharmaceutical and industrial wastewater.[3][4] This method is advantageous due to its high performance, procedural simplicity, and the low toxicity of its reagents.[3]

Q2: What are the critical parameters that influence the efficiency of the Fenton reaction? A2: The efficiency of the Fenton process is significantly influenced by several key parameters:

  • pH: The optimal pH range is typically acidic, between 2.5 and 4.0.[1][5][6][7]

  • Hydrogen Peroxide (H₂O₂) Concentration: The dosage of H₂O₂ directly affects the quantity of hydroxyl radicals produced. However, an excess can be counterproductive.[8]

  • Ferrous Iron (Fe²⁺) Concentration: The Fe²⁺ catalyst is crucial for the decomposition of H₂O₂. The molar ratio of H₂O₂ to Fe²⁺ is a critical factor to optimize.[8]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.[9]

  • Temperature: Temperature can affect the reaction rate, with optimal ranges typically between 20°C and 40°C.[2][7][8]

  • Wastewater Matrix: The presence of other organic and inorganic compounds in the wastewater can interfere with the reaction.[7][10]

Q3: What are the expected degradation products of benzimidazole in the Fenton process? A3: The Fenton reaction breaks down the complex benzimidazole ring structure into smaller, more biodegradable molecules. For example, 2-(a-hydroxyethyl)benzimidazole (HEBZ) has been shown to decompose into smaller molecules like 2-hydroxypropylamine, oxalic acid, and 2-hydroxypropamide.[3][11] Ultimately, complete mineralization can convert the organic pollutants into carbon dioxide (CO₂), water (H₂O), and inorganic ions.[1]

Q4: What are the main challenges associated with the Fenton process for wastewater treatment? A4: The primary challenges include:

  • Sludge Production: A significant drawback is the generation of iron sludge (ferric hydroxide, Fe(OH)₃), which requires proper handling and disposal.[3][12]

  • Strict pH Control: The process requires a narrow, acidic pH range for optimal efficiency, necessitating pH adjustment before and after treatment.[12][13]

  • Reagent Costs: The continuous consumption of hydrogen peroxide and iron salts can be costly for large-scale applications.

  • Radical Scavenging: Other substances in the wastewater can consume the hydroxyl radicals, reducing the efficiency of pollutant degradation.[8][10]

Troubleshooting Guide

Q1: My Chemical Oxygen Demand (COD) removal efficiency is low. What are the likely causes and solutions? A1: Low COD removal is a common issue that can be traced to several factors:

  • Incorrect pH: The reaction is highly pH-dependent. If the pH is above 4, iron precipitates as ferric hydroxide, and H₂O₂ decomposes, reducing efficiency.[5] If the pH is too low (below 2), the reaction can also be inhibited.[12]

    • Solution: Carefully adjust the wastewater pH to the optimal range (typically 3.0-4.0) using an acid like H₂SO₄ before adding reagents.[3][5][6]

  • Suboptimal Reagent Dosing: The ratio of H₂O₂ to Fe²⁺ is critical. Too little H₂O₂ results in insufficient hydroxyl radicals. An excess of either H₂O₂ or Fe²⁺ can lead to scavenging effects, where they react with •OH radicals, thus inhibiting the degradation of the target pollutant.[8]

    • Solution: Perform bench-scale experiments to determine the optimal H₂O₂/Fe²⁺ molar ratio for your specific wastewater. Molar ratios reported in the literature range from 1:5 to 1:25.[8]

  • Presence of Inhibitors/Scavengers: Certain inorganic ions, such as chlorides and carbonates, can act as hydroxyl radical scavengers, reducing the process's effectiveness.[7][10]

    • Solution: Characterize your wastewater to identify potential scavengers. Pre-treatment steps may be necessary if they are present in high concentrations.

Q2: I am generating an excessive amount of iron sludge. How can I minimize it? A2: Excessive sludge is a major drawback of the Fenton process, primarily caused by the precipitation of Fe³⁺ ions.

  • Cause: Using a higher-than-necessary concentration of the Fe²⁺ catalyst leads to the accumulation of Fe³⁺, which precipitates as Fe(OH)₃ sludge, especially when the pH is raised for neutralization.[12]

    • Solution 1: Optimize Catalyst Dose: Reduce the Fe²⁺ concentration to the minimum required for effective catalysis.

    • Solution 2: Modify Reagent Addition: Instead of adding all reagents at once, use a controlled feeding method. A "uniform deceleration feeding" mode, where reagents are added slowly over time, has been shown to improve efficiency and can reduce the total amount of reagents needed, thereby minimizing sludge.[3][11][14]

    • Solution 3: Consider Photo-Fenton: The Photo-Fenton process uses UV light to enhance the regeneration of Fe²⁺ from Fe³⁺, which can reduce the required iron dose and thus sludge production.[12]

Q3: The reaction starts but seems to stop before degradation is complete. Why? A3: Premature termination of the reaction is typically due to the depletion of a key component.

  • Cause 1: Catalyst Deactivation: As Fe²⁺ is oxidized to Fe³⁺, the catalyst concentration decreases. The regeneration of Fe²⁺ from Fe³⁺ is a slow process and can become the rate-limiting step, leading to an accumulation of Fe³⁺.[12]

    • Solution: Ensure the initial Fe²⁺ concentration is optimal. Stepwise addition of the iron catalyst can help maintain the reaction.

  • Cause 2: H₂O₂ Depletion: Hydrogen peroxide is consumed during the reaction. If the initial dose is insufficient for the pollutant load, the reaction will cease once the H₂O₂ is depleted.

    • Solution: Add H₂O₂ in a stepwise or controlled manner to sustain the reaction.[1] Ensure the initial dosage is adequate for the initial COD of the wastewater.

Q4: How can I accurately monitor the degradation of benzimidazole during the experiment? A4: Accurate monitoring is essential for process optimization.

  • Recommended Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a precise method for monitoring the concentration of specific benzimidazole compounds and their degradation byproducts.[3][15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the intermediate and final degradation products.[3][15]

    • Chemical Oxygen Demand (COD): A common and effective method for measuring the overall reduction of organic pollutants in the wastewater.[3][6]

    • UV-Vis Spectroscopy: Can be used to track the disappearance of the parent compound if it has a distinct absorbance spectrum.[3]

Data Presentation

Table 1: Optimal Operating Parameters for Fenton Treatment

Pollutant/Wastewater TypeOptimal pHH₂O₂ DosageFeSO₄·7H₂O DosageH₂O₂/Fe²⁺ Molar RatioReaction TimeCOD Removal EfficiencyReference
2-(a-hydroxyethyl)benzimidazole3.024.0 g/LFe²⁺/H₂O₂ (mol/mol) = 1:31:340 min79.3%[3]
Industrial Wastewater4.0800 mg/L250 mg/L-60 min (settling)90%[6]
Oily Industrial Wastewater3.0VariedVaried--39.2%[5]
Pharmaceutical Wastewater-900 mg/L2450 mg/L1:360 min>85%[16]
Printing Ink Wastewater4.00.8 mL/L25 mg/L-40 min54%[17]

Table 2: Comparison of Fenton Reagent Feeding Strategies for HEBZ Degradation [3][11]

Feeding MethodDescriptionTotal •OH (μM)COD Removal Rate
One-Time Feeding All Fe²⁺ and H₂O₂ added at the start.187.5260.7%
Uniform Feeding Reagents added at a constant rate over time.221.5272.1%
Uniform Deceleration Feeding Reagents added at a progressively slower rate.247.7779.3%

Experimental Protocols

Bench-Scale Fenton Treatment of Benzimidazole Wastewater

This protocol outlines a standard procedure for a batch Fenton reaction experiment.

1. Materials and Reagents:

  • Simulated or real benzimidazole wastewater

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/v)

  • Sulfuric acid (H₂SO₄, e.g., 1N or as needed)

  • Sodium hydroxide (NaOH, e.g., 1N or as needed)

  • Deionized water

2. Apparatus:

  • Glass beaker (e.g., 1000 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Pipettes and graduated cylinders

  • Fume hood

3. Experimental Procedure:

  • Wastewater Preparation: Fill a 1000 mL beaker with a known volume (e.g., 600 mL) of the benzimidazole wastewater sample.[5][6] Place it on a magnetic stirrer.

  • Initial Analysis: Take an initial sample to measure the baseline COD, TOC, and specific benzimidazole concentration (via HPLC).

  • pH Adjustment: Begin stirring at a moderate speed (e.g., 200 rpm).[5] Slowly add sulfuric acid to adjust the pH of the wastewater to the desired acidic level (e.g., pH 3.0).[1][3] Allow the pH to stabilize.

  • Catalyst Addition: Weigh the required amount of FeSO₄·7H₂O based on your target Fe²⁺ concentration and add it to the beaker. Allow it to dissolve completely.

  • Initiation of Reaction: Add the predetermined volume of 30% H₂O₂ to the beaker to start the Fenton reaction.[5] Start a timer immediately.

  • Reaction Phase: Allow the reaction to proceed for the desired duration (e.g., 40-60 minutes) while maintaining constant stirring. Monitor temperature and pH, adjusting if necessary.

  • Reaction Quenching & Neutralization: After the reaction time has elapsed, stop the reaction by increasing the pH. Add NaOH solution to raise the pH to around 7.0-8.0. This will also cause the precipitation of iron as Fe(OH)₃.[18]

  • Sludge Separation: Turn off the stirrer and allow the iron sludge to settle for a specified time (e.g., 60 minutes).[6] Decant or filter the supernatant for analysis.

  • Final Analysis: Analyze the treated supernatant for residual COD, TOC, and benzimidazole concentration to determine the removal efficiency.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Fenton Reaction cluster_post Post-Treatment process_node process_node analysis_node analysis_node decision_node decision_node output_node output_node Wastewater 1. Wastewater Sample Collection InitialAnalysis 2. Initial Analysis (COD, HPLC) Wastewater->InitialAnalysis pH_Adjust 3. pH Adjustment (to pH 3-4) InitialAnalysis->pH_Adjust Add_Fe 4. Add FeSO4 (Catalyst) pH_Adjust->Add_Fe Add_H2O2 5. Add H2O2 (Initiate Reaction) Add_Fe->Add_H2O2 Reaction 6. Reaction (Stirring for X min) Add_H2O2->Reaction Quench 7. Quench Reaction (Raise pH to 7-8) Reaction->Quench Settle 8. Sludge Settling/Filtration Quench->Settle FinalAnalysis 9. Final Analysis (COD, HPLC) Settle->FinalAnalysis Data 10. Calculate Removal Efficiency FinalAnalysis->Data

Caption: Experimental workflow for Fenton degradation of benzimidazole wastewater.

Troubleshooting_Guide problem_node problem_node check_node check_node solution_node solution_node info_node info_node start Problem: Low COD Removal check_pH Is pH 3.0 - 4.0? start->check_pH check_ratio Is H2O2/Fe2+ ratio optimal? check_pH->check_ratio Yes adjust_pH Solution: Adjust pH using H2SO4 / NaOH. check_pH->adjust_pH No check_dose Are reagent dosages sufficient for initial COD? check_ratio->check_dose Yes optimize_ratio Solution: Perform jar tests to find optimal ratio. check_ratio->optimize_ratio No check_sludge Excessive sludge? check_dose->check_sludge Yes increase_dose Solution: Increase dosages based on stoichiometry. check_dose->increase_dose No feeding_strategy Solution: Use deceleration feeding. Reduce Fe2+ dose. check_sludge->feeding_strategy Yes scavengers Consider Scavengers: High Cl- or CO3^2- may be inhibiting the reaction. check_sludge->scavengers No

Caption: Troubleshooting logic for low efficiency in the Fenton process.

References

Optimization

Technical Support Center: Monitoring Benzimidazole Reaction Progress Using TLC

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is an indispensable tool in the synthesis of benzimidazoles—a core scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is an indispensable tool in the synthesis of benzimidazoles—a core scaffold in numerous pharmaceuticals.[1][2] Its speed and low cost allow for rapid, real-time assessment of a reaction's progress, helping to determine completion, identify intermediates, or diagnose issues.[2][3]

This guide is structured to address the practical challenges and questions that arise during this critical analytical step. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring benzimidazole synthesis?

TLC is exceptionally well-suited for the typical benzimidazole synthesis, which involves the condensation of a polar starting material like o-phenylenediamine with an aldehyde or carboxylic acid to form a less polar, more rigid benzimidazole product.[4][5] This significant change in polarity is the fundamental principle that allows for clear separation on a TLC plate.[3]

  • Speed and Efficiency: A TLC analysis can be completed in 5-15 minutes, providing immediate feedback on the reaction's status.[6]

  • High Sensitivity: It can detect minute quantities of reactants and products.

  • Minimal Sample Consumption: Only a tiny drop of the reaction mixture is needed.

  • Simplicity: The technique requires minimal equipment and is easy to perform.[7]

Q2: What should a "textbook" TLC plate of a successful benzimidazole reaction look like?

In an ideal scenario, you will observe three distinct lanes on your TLC plate:

  • Starting Material (SM) Lane: A single spot corresponding to your limiting reactant (e.g., o-phenylenediamine).

  • Co-spot (C) Lane: A spot of the starting material and a spot of the reaction mixture applied on the same point. This lane is crucial for confirming the identity of the starting material spot in your reaction mixture.

  • Reaction Mixture (Rxn) Lane: As the reaction progresses, you will see the spot corresponding to the starting material diminish in intensity while a new spot, the benzimidazole product, appears. The product spot will typically have a higher Retention Factor (Rf) value because the fused heterocyclic product is less polar than the diamine starting material.

A completed reaction is indicated by the complete disappearance of the starting material spot in the "Rxn" lane.[2]

Q3: How do I calculate the Retention Factor (Rf), and why is it a critical parameter?

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [3]

This value is critical for several reasons:

  • Reproducibility: Under identical conditions (stationary phase, mobile phase, temperature), a specific compound will always have the same Rf value, aiding in identification.

  • Reaction Monitoring: Comparing the Rf of the new spot in your reaction mixture to known standards helps confirm product formation. For instance, a study synthesizing benzimidazole from o-phenylenediamine reported an Rf of 0.73 for the starting material and 0.39 for the benzimidazole product using a Benzene:Acetone (7:3) solvent system.[7]

  • Method Development: Rf values guide the optimization of solvent systems for better separation in both TLC and subsequent column chromatography for purification.[6]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of benzimidazole reactions.

Q1: My spots are streaking or "tailing." What is causing this, and how can I fix it?

Possible Causes:

  • Sample Overload: Applying too much of the reaction mixture to the plate is a common cause of streaking.[8] The stationary phase becomes saturated, leading to a smear rather than a distinct spot.

  • Compound Acidity/Basicity: Benzimidazoles are basic compounds. The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions (like protonation), causing the spot to streak up the plate.[9]

  • High Polarity: If your compound is very polar and the solvent system is not polar enough, it can also result in tailing.

Recommended Solutions:

  • Dilute Your Sample: Dilute a small aliquot of your reaction mixture in a suitable solvent (like ethyl acetate or methanol) before spotting it on the TLC plate.

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. For benzimidazoles, adding 0.5-1% triethylamine (Et3N) to the eluent is highly effective. The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing unwanted interactions and resulting in sharp, well-defined spots.[9]

  • Adjust Solvent Polarity: If the issue persists, try a more polar solvent system.

Q2: My starting material and product spots are too close together (low resolution). How can I improve the separation?

Possible Cause:

  • Inappropriate Mobile Phase Polarity: The chosen solvent system does not have the optimal polarity to effectively differentiate between your starting material and product.

Recommended Solutions:

  • Decrease Mobile Phase Polarity: The goal is to find a solvent system where the Rf values are ideally between 0.2 and 0.8 and are well-separated. Since the benzimidazole product is less polar than the starting material, it will travel further up the plate. If both spots are too high (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in an ethyl acetate/hexane mixture).[3]

  • Systematic Solvent Testing: Prepare a few different solvent systems with varying polarities. Common systems for benzimidazoles include mixtures of ethyl acetate and hexane, or chloroform and methanol.[10] For example, you can test Ethyl Acetate:Hexane in ratios of 1:4, 1:2, and 1:1 to find the best separation.

Q3: I don't see any spots under the UV lamp. What should I do?

Possible Causes:

  • Lack of a UV Chromophore: While the benzimidazole core is strongly UV-active, some starting materials may not be.

  • Sample Too Dilute: The concentration of the compounds on the plate may be below the limit of detection for UV visualization.[8]

  • Reaction Failure: It's possible the reaction has not started, or there is no compound in the sample.[8]

Recommended Solutions:

  • Use a Chemical Stain: This is the most important next step. Many compounds that are not UV-active can be visualized with a chemical stain. Use a general-purpose stain first, like potassium permanganate or p-anisaldehyde.[11][12]

  • Concentrate the Sample: If staining also fails, try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the spotting origin.[8]

  • Verify with a Known Standard: Always run a standard of your starting material to ensure it is visible under your chosen visualization conditions.

Q4: My spots are all stuck at the bottom (baseline) or have all run to the top (solvent front). How do I adjust this?

Possible Causes:

  • Spots at Baseline: The mobile phase is not polar enough to move the compounds up the silica plate. Your compounds have a stronger affinity for the stationary phase than the mobile phase.[13]

  • Spots at Solvent Front: The mobile phase is too polar. The compounds are highly soluble in the eluent and have minimal interaction with the stationary phase, causing them to travel with the solvent front.[13]

Recommended Solutions:

  • For Baseline Spots: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.

  • For Solvent Front Spots: Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.

Q5: I see multiple, unexpected spots in my reaction lane. What do they signify?

Possible Causes:

  • Side Product Formation: Benzimidazole synthesis can sometimes yield side products, such as 1,2-disubstituted benzimidazoles or stable Schiff base intermediates that have not fully cyclized.[14] TLC is an excellent tool for detecting the formation of these impurities.[14]

  • Decomposition: One of your compounds might be unstable on the acidic silica gel, leading to decomposition products appearing as extra spots.[13]

  • Contamination: The starting materials may be impure, or the reaction solvent could be contaminated.

Recommended Solutions:

  • Run a 2D TLC: To check for compound stability, run a 2D TLC. Spot the mixture in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in a second solvent system. Stable compounds will appear on the diagonal. Spots appearing off the diagonal indicate decomposition.[6][13]

  • Optimize Reaction Conditions: The presence of side products may indicate that reaction conditions (e.g., temperature, catalyst, reaction time) need to be optimized.

  • Characterize the Spots: If possible, isolate the side products (e.g., using preparative TLC or column chromatography) to identify their structure and understand the reaction pathway better.

Visualized Workflows and Logic

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development cluster_analysis Analysis prep_sample 1. Prepare Dilute Sample of Reaction Mixture prep_plate 2. Mark Baseline on TLC Plate spot_plate 3. Spot SM, Co-spot, and Reaction Lanes prep_plate->spot_plate place_chamber 4. Place Plate in Solvent Chamber spot_plate->place_chamber develop_plate 5. Allow Solvent to Elute Near Top place_chamber->develop_plate dry_plate 6. Remove and Dry Plate develop_plate->dry_plate vis_uv 7. Visualize under UV Light (254 nm) dry_plate->vis_uv vis_stain 8. Apply Chemical Stain (if needed) vis_uv->vis_stain analyze 9. Calculate Rf and Assess Reaction Progress vis_stain->analyze

TLC_Troubleshooting start Problem with TLC Result q1 Are spots streaking or tailing? start->q1 s1 1. Dilute sample. 2. Add 0.5% Et3N to eluent. 3. Check for overloading. q1->s1 YES q2 Are spots too close together? q1->q2 NO a1_yes YES a1_no NO s2 Adjust eluent polarity. (Less polar for high Rf, more polar for low Rf) q2->s2 YES q3 Are spots on baseline or solvent front? q2->q3 NO a2_yes YES a2_no NO s3 Baseline: Increase eluent polarity. Solvent Front: Decrease polarity. q3->s3 YES q4 No spots visible under UV? q3->q4 NO a3_yes YES a3_no NO s4 Use a chemical stain (e.g., KMnO4, p-anisaldehyde). q4->s4 YES a4_yes YES

Detailed Protocols & Data Summaries

Protocol 1: Step-by-Step TLC Monitoring
  • Plate Preparation: Take a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.

  • Sample Preparation: In separate small vials, prepare dilute solutions of your starting material and your reaction mixture using a volatile solvent like ethyl acetate.

  • Spotting: Using a fine capillary tube, carefully spot small amounts of your samples onto the origin line. Label the lanes lightly with a pencil (e.g., SM for starting material, C for co-spot, and R for reaction). For the co-spot lane, apply the starting material first, let it dry, then apply the reaction mixture directly on top of the same spot. Keep spots small and concentrated.[9]

  • Chamber Preparation: Pour your chosen mobile phase (e.g., Ethyl Acetate:Hexane 3:7) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[15] Place a piece of filter paper inside to help saturate the chamber with solvent vapors, which ensures a more uniform solvent front.[15] Cover the chamber and let it equilibrate for a few minutes.

  • Development: Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.[6]

  • Completion: Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. View it under a UV lamp (254 nm) and circle any visible spots with a pencil.[11] If necessary, proceed to chemical staining.

Table 1: Common Mobile Phases for Benzimidazole TLC
Mobile Phase SystemTypical Ratio (v/v)PolarityApplication Notes
Ethyl Acetate / Hexane1:4 to 1:1Low to MediumThe most common starting point. Increase ethyl acetate for more polar compounds.[10][16]
Chloroform / Methanol9.5:0.5 to 9:1Medium to HighGood for more polar benzimidazole derivatives or starting materials.
Benzene / Acetone7:3MediumAn alternative system, reported for separating o-phenylenediamine from benzimidazole.[7]
Toluene / Acetone8:2MediumAnother effective non-halogenated solvent system.[1]

Note: Always add 0.5-1% triethylamine to the mobile phase if spot streaking occurs.

Table 2: Visualization Techniques for Benzimidazole TLC
Visualization MethodReagent/TechniqueAppearance & SelectivityReference
UV Light 254 nm UV lampNon-destructive. Benzimidazole rings and other aromatic systems appear as dark purple spots on a fluorescent green background.[11][14]
Iodine Vapor Iodine crystals in a sealed chamberSemi-destructive. Most organic compounds appear as temporary brown spots. Good general-purpose method.[12]
Potassium Permanganate KMnO₄, K₂CO₃, NaOH in H₂ODestructive. Oxidizable groups (amines, aldehydes, alcohols) appear as yellow/brown spots on a purple background. Excellent for seeing the disappearance of o-phenylenediamine.[17][18]
p-Anisaldehyde p-Anisaldehyde, H₂SO₄, EthanolDestructive, requires heating. Excellent multi-purpose stain that produces a range of colors (pinks, blues, purples) depending on the functional group. Very useful for differentiating spots.[11][12]

References

Troubleshooting

methods for removing colored impurities from benzimidazole products

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of benzimidazole products. This resource is designed to assist in the removal of colored impurities and enhance the purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole product is highly colored after synthesis. What are the likely causes?

A1: Colored impurities in benzimidazole synthesis are common and typically arise from the oxidation of starting materials, particularly o-phenylenediamine.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these impurities.[1] Incomplete reactions or the formation of side products, such as stable Schiff base intermediates, can also contribute to discoloration.[1]

Q2: What are the primary methods for removing colored impurities from my benzimidazole product?

A2: The three most effective and commonly used methods for decolorizing and purifying benzimidazole products are:

  • Activated Carbon Treatment: This method is excellent for adsorbing colored impurities.[2][3]

  • Recrystallization: This is a highly effective technique for purifying solid benzimidazole products by separating the desired compound from soluble impurities.[4][5]

  • Column Chromatography: This method is ideal for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or when recrystallization is challenging.[6][7]

Q3: How do I choose the most suitable purification method for my product?

A3: The choice of purification method depends on the nature of your benzimidazole derivative and the impurities present.

  • Start with recrystallization if your product is a solid and you have a general idea of a suitable solvent. It is often the most straightforward method for removing small amounts of impurities.

  • If your product remains colored after recrystallization, or if you have a significant amount of colored impurities, use activated carbon treatment in conjunction with recrystallization.[3]

  • If your product is an oil, difficult to crystallize, or if you have a mixture of products with similar polarities, column chromatography is the most appropriate choice.[1]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the purification of your benzimidazole products.

Activated Carbon Treatment

Problem: My product is still colored after treatment with activated carbon.

Possible CauseRecommended Solution
Insufficient amount of activated carbon. The amount of activated carbon should be optimized. A general starting point is approximately 1-5% by weight of the crude product. For a 27g batch of crude benzimidazole, 2g of activated carbon has been used effectively.[3]
Incorrect solvent. Ensure your benzimidazole product is fully dissolved in the solvent at an elevated temperature to allow for effective adsorption of impurities by the activated carbon.
Contact time is too short. Gently heat or reflux the solution with the activated carbon for a sufficient period, typically 15-30 minutes, to ensure adequate adsorption of the colored impurities.[3]
Activated carbon was not removed effectively. Use hot filtration to remove the activated carbon. If the solution cools too much during filtration, the product may crystallize prematurely, trapping impurities. Ensure your filtration setup (funnel, filter paper, and receiving flask) is pre-heated.
Recrystallization

Problem: My benzimidazole product will not crystallize from the solution.

Possible CauseRecommended Solution
The chosen solvent is too good. If the compound is very soluble in the solvent even at low temperatures, it will not crystallize. Select a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[8]
Too much solvent was used. If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.
Supersaturation. The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also induce crystallization.[9]
The product is an oil. If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair.

Problem: The yield of my recrystallized product is very low.

Possible CauseRecommended Solution
Too much solvent was used. Using the minimum amount of hot solvent to dissolve the product will maximize the recovery of the crystals upon cooling.
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
The solution was not cooled sufficiently. Cooling the solution in an ice bath after it has reached room temperature will help to maximize the yield of the crystals.
The crystals were washed with a solvent that was not cold. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the dissolution of the product.
Column Chromatography

Problem: I am getting poor separation of my benzimidazole product from impurities.

Possible CauseRecommended Solution
Incorrect mobile phase. The polarity of the eluent is crucial. For benzimidazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][7] You may need to perform thin-layer chromatography (TLC) with different solvent ratios to find the optimal mobile phase for separation.
The column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
The sample was not loaded correctly. Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon and Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored benzimidazole product in a suitable solvent (e.g., ethanol, water, or a mixture) by heating the solvent to its boiling point. Use the minimum amount of solvent necessary to achieve complete dissolution.[3]

  • Activated Carbon Addition: Once the product is fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (typically 1-5% w/w of the crude product). For example, for 27g of crude benzimidazole, 2g of activated carbon can be used.[3]

  • Heating: Gently swirl the flask and heat the mixture with stirring for 15-30 minutes.[3]

  • Hot Filtration: Pre-heat a Buchner funnel and a clean receiving flask. Quickly filter the hot solution through a piece of fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude benzimidazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase for benzimidazole derivatives is a mixture of ethyl acetate and hexane (e.g., 15:85 v/v).[4] The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent to facilitate the elution of the product.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified benzimidazole product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification MethodCompoundStarting Purity/StateSolvent/Mobile PhaseQuantitative DetailsFinal Purity/StateYieldReference
Activated Carbon & RecrystallizationBenzimidazoleCrude, yellow-tingedWater2g activated carbon for 27g crude productWhite crystals83-85%[10]
RecrystallizationBenzimidazole DerivativesCrude solidEthanol-Pure crystals85-95%[7]
Column Chromatography(+)-2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazoleCrude mixtureEtOAc/Hexane (15:85)Silica gel stationary phase96% e.e.-[4]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for addressing common purification challenges.

Troubleshooting_Crystallization start Product does not crystallize check_solvent Is the solvent appropriate? (Sparingly soluble cold, very soluble hot) start->check_solvent too_much_solvent Was too much solvent used? check_solvent->too_much_solvent Yes end_fail Re-evaluate purification method check_solvent->end_fail No, change solvent supersaturated Is the solution supersaturated? too_much_solvent->supersaturated No too_much_solvent->supersaturated Yes boil_off Boil off some solvent too_much_solvent->boil_off Yes oil_out Did the product 'oil out'? supersaturated->oil_out No end_success Crystals Form supersaturated->end_success Yes induce Induce crystallization (scratch flask, seed crystal) supersaturated->induce Yes oil_out->end_success No oil_out->end_fail Yes, consider different solvent or column chromatography boil_off->supersaturated induce->end_success

Caption: Troubleshooting workflow for issues with crystallization.

Purification_Method_Selection start Crude Benzimidazole Product (with colored impurities) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Use Column Chromatography is_solid->column_chromatography No (is an oil) is_colorless Is the product colorless after recrystallization? recrystallization->is_colorless activated_carbon Use Activated Carbon with Recrystallization is_colorless->activated_carbon No end_pure Pure Product is_colorless->end_pure Yes activated_carbon->end_pure column_chromatography->end_pure

Caption: Decision workflow for selecting the appropriate purification method.

References

Optimization

optimizing reaction temperature for 2-(2-Hydroxyethyl)benzimidazole synthesis

Technical Support Center: Synthesis of 2-(2-Hydroxyethyl)benzimidazole Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethyl)benzimidazole. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2-Hydroxyethyl)benzimidazole

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions, with a specific focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Hydroxyethyl)benzimidazole?

A1: The most prevalent and well-documented method is the condensation reaction of o-phenylenediamine with lactic acid.[1][2] This reaction is typically carried out in an acidic aqueous medium, such as an aqueous solution of hydrochloric acid, followed by neutralization to precipitate the product.[1]

Q2: My reaction yield is consistently low. How does temperature affect the outcome?

A2: Reaction temperature is a critical parameter that directly influences the yield of 2-(2-Hydroxyethyl)benzimidazole. As the temperature increases, the reaction rate and yield generally improve up to an optimal point.[1] Exceeding this optimal temperature can lead to the formation of byproducts and a subsequent decrease in yield.[1] For the condensation of o-phenylenediamine and L-lactic acid, the yield is maximized at 102°C.[1]

Q3: I'm observing significant byproduct formation. Could the reaction temperature be the cause?

A3: Yes, improper temperature control is a common cause of impurity and byproduct formation. If the temperature is too high, it can promote side reactions or degradation of the reactants and product.[1] Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials. It is crucial to maintain a stable and optimized temperature throughout the reaction.

Q4: What is the optimal reaction temperature for synthesizing 2-(2-Hydroxyethyl)benzimidazole from o-phenylenediamine and L-lactic acid?

A4: Based on experimental data, the optimal reaction temperature for this specific synthesis is 102°C.[1] Running the reaction at this temperature has been shown to provide the highest yield.[1] Temperatures below this, such as 93°C or 96°C, result in lower yields, while increasing the temperature to 105°C also leads to a slight reduction in yield.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Product Yield Sub-optimal Reaction Temperature: The temperature is either too low for the reaction to proceed efficiently or too high, causing degradation.Systematically screen temperatures around the reported optimum. For the lactic acid route, conduct small-scale trials at 99°C, 102°C, and 105°C to confirm the optimal temperature for your specific setup.[1]
Incorrect Molar Ratios: An incorrect ratio of o-phenylenediamine to lactic acid can limit the reaction.Ensure the molar ratio of L-lactic acid to o-phenylenediamine is optimized. A ratio of 1.2:1 has been shown to be effective.[1]
Product Fails to Precipitate Incorrect pH: The product is soluble in acidic conditions. Precipitation requires adjusting the pH to be slightly alkaline.After the reaction is complete and the mixture has cooled, carefully add an aqueous solution of a base (e.g., sodium hydroxide) to adjust the pH to a range of 8-9.[1]
Colored Impurities in Final Product Oxidation of o-phenylenediamine: This starting material can be sensitive to air oxidation, leading to colored impurities.Consider using o-phenylenediamine dihydrochloride, which can reduce the formation of colored impurities.[3] Alternatively, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have had enough time or thermal energy to reach completion.Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard time (e.g., 4 hours), consider extending the reaction time or slightly increasing the temperature towards the optimum of 102°C.[1]

Data Presentation: Temperature vs. Yield

The following table summarizes the effect of reaction temperature on the yield of 2-(2-Hydroxyethyl)benzimidazole synthesized from o-phenylenediamine and L-lactic acid.

Reaction Temperature (°C)Product Yield (%)[1]
9386.8
9688.7
9992.3
102 94.1
10593.5

Experimental Protocol

Synthesis of 2-(2-Hydroxyethyl)benzimidazole via Phillips-Ladenburg Reaction

This protocol is based on the condensation of o-phenylenediamine and L-lactic acid.[1]

Materials:

  • o-Phenylenediamine

  • L-Lactic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine.

  • Prepare an aqueous solution of hydrochloric acid. Add the HCl solution to the flask.

  • Add L-lactic acid to the mixture. The recommended molar ratio of L-lactic acid to o-phenylenediamine is 1.2:1.[1]

  • Heat the reaction mixture to the target temperature (e.g., 102°C) and maintain it for 4 hours with continuous stirring.[1]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add an aqueous solution of sodium hydroxide while stirring to adjust the pH of the system to 8-9, at which point the product will precipitate.[1]

  • Collect the crude product by filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the purified product in a vacuum oven.

Visualizations

G Workflow for Optimizing Reaction Temperature cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Conclusion A Define Temperature Range (e.g., 93°C, 96°C, 99°C, 102°C, 105°C) B Prepare Identical Reaction Mixtures (o-phenylenediamine, L-lactic acid, HCl) A->B C Run Parallel Reactions at Each Defined Temperature B->C D Maintain Constant Time & Stirring (e.g., 4 hours) C->D E Monitor Progress (via TLC) D->E F Work-up & Isolate Product (Cool, Neutralize, Filter, Dry) E->F G Calculate Yield for Each Temperature F->G H Analyze Purity (e.g., HPLC, NMR) F->H I Identify Optimal Temperature (Highest Yield & Purity) G->I H->I

Caption: Workflow for optimizing reaction temperature.

References

Troubleshooting

Technical Support Center: 2-(2-Hydroxyethyl)benzimidazole Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the syn...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 2-(2-Hydroxyethyl)benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-(2-Hydroxyethyl)benzimidazole, which is commonly prepared via the Phillips condensation reaction between o-phenylenediamine and 3-hydroxypropanoic acid.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inadequate Reaction Temperature: The condensation reaction may not have reached the required activation energy. 2. Catalyst Inactivity: If a catalyst is used (e.g., polyphosphoric acid), it may be old or hydrated. 3. Poor Quality Starting Materials: o-Phenylenediamine may have oxidized (indicated by a dark color), or 3-hydroxypropanoic acid may contain impurities.1. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or HPLC. Refer to the detailed experimental protocol for recommended temperature ranges. 2. Use Fresh Catalyst: Ensure the catalyst is fresh and anhydrous. 3. Purify Starting Materials: Recrystallize or distill starting materials if they appear impure. Use freshly opened reagents whenever possible.
Formation of a Dark Tar-like Substance 1. Excessive Reaction Temperature: Overheating can lead to the decomposition of starting materials or the product. 2. Oxidation of o-phenylenediamine: This is particularly problematic at elevated temperatures in the presence of air.1. Precise Temperature Control: Use an oil bath or a temperature controller to maintain the reaction temperature within the optimal range. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Unreacted o-Phenylenediamine in the Final Product 1. Incorrect Stoichiometry: An excess of o-phenylenediamine was used. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-hydroxypropanoic acid. 2. Increase Reaction Time: Monitor the reaction by TLC or HPLC until the o-phenylenediamine spot is no longer visible.
Difficulties in Product Isolation and Purification 1. Product is Highly Soluble in the Reaction Mixture: This can make precipitation or extraction challenging. 2. Formation of Emulsions During Workup: The presence of byproducts can lead to the formation of stable emulsions. 3. Co-precipitation of Impurities: Other reaction components may precipitate with the desired product.1. pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of 2-(2-Hydroxyethyl)benzimidazole to induce precipitation. 2. Brine Wash: During extraction, wash the organic layer with a saturated sodium chloride solution to break emulsions. 3. Recrystallization: Use a suitable solvent system for recrystallization to remove impurities. Activated carbon treatment can be employed to remove colored impurities.
Thermal Runaway Risk During Scale-up The condensation reaction is exothermic, and on a larger scale, heat dissipation can be inefficient, leading to a rapid increase in temperature and pressure.1. Calorimetric Studies: Perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) on a small scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). 2. Controlled Reagent Addition: Add the 3-hydroxypropanoic acid slowly to the heated solution of o-phenylenediamine to control the rate of heat generation. 3. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system and an emergency quench protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(2-Hydroxyethyl)benzimidazole on a large scale?

A1: The most prevalent industrial method is the Phillips condensation of o-phenylenediamine with 3-hydroxypropanoic acid or its derivatives (e.g., ethyl-3-hydroxypropionate). This method is favored for its atom economy and the availability of starting materials.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control are:

  • Temperature: To prevent byproduct formation and thermal runaway.

  • Rate of Reagent Addition: To manage the exotherm of the reaction.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Time: To ensure the reaction goes to completion.

Q3: What are the potential byproducts in the synthesis of 2-(2-Hydroxyethyl)benzimidazole?

A3: Potential byproducts can include:

  • Bis-benzimidazoles: Formed if a dicarboxylic acid impurity is present.

  • N-acylated o-phenylenediamine: The intermediate of the condensation reaction, which may persist if the cyclization is incomplete.

  • Polymeric materials: Resulting from the decomposition of starting materials or product at high temperatures.

Q4: How can the purity of 2-(2-Hydroxyethyl)benzimidazole be improved?

A4: Purity can be enhanced through:

  • Recrystallization: Using a suitable solvent such as water, ethanol, or a mixture of solvents.

  • Activated Carbon Treatment: To remove colored impurities.

  • Column Chromatography: While less common for large-scale production due to cost, it can be used for high-purity requirements.

Q5: What safety precautions should be taken when scaling up this synthesis?

A5: A thorough thermal hazard assessment is crucial. This includes determining the heat of reaction, the adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR) to prevent a runaway reaction. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Quantitative Data

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
120126592
14088597
16069298
18048895 (decomposition observed)

Table 2: Effect of Catalyst Loading (Polyphosphoric Acid - PPA) on Reaction Time and Yield

PPA Loading (wt %)Reaction Time (h)Yield (%)
51078
10692
15593
20593

Detailed Experimental Protocol

Synthesis of 2-(2-Hydroxyethyl)benzimidazole

This protocol describes a representative lab-scale synthesis that can be adapted for scale-up.

Materials:

  • o-Phenylenediamine (108.1 g, 1.0 mol)

  • 3-Hydroxypropanoic acid (99.1 g, 1.1 mol)

  • Polyphosphoric acid (PPA) (100 g)

  • Water (2 L)

  • Activated Carbon (10 g)

  • Sodium Hydroxide (5 M solution)

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add o-phenylenediamine and polyphosphoric acid.

  • Heat the mixture to 160°C with stirring.

  • Slowly add 3-hydroxypropanoic acid to the mixture over a period of 1 hour, maintaining the temperature at 160°C.

  • After the addition is complete, continue to stir the reaction mixture at 160°C for 5 hours. Monitor the reaction progress by TLC or HPLC.

  • Allow the reaction mixture to cool to 100°C and slowly add 500 mL of water.

  • Adjust the pH of the solution to approximately 8-9 with a 5 M sodium hydroxide solution to precipitate the crude product.

  • Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold water.

  • Resuspend the crude product in 1.5 L of water and heat to 90°C.

  • Add activated carbon and stir for 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath for 2 hours to complete crystallization.

  • Filter the purified product, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine reaction Condensation at 160°C o_phenylenediamine->reaction hydroxypropanoic_acid 3-Hydroxypropanoic Acid hydroxypropanoic_acid->reaction ppa PPA (Catalyst) ppa->reaction hydrolysis Hydrolysis reaction->hydrolysis neutralization Neutralization & Precipitation hydrolysis->neutralization filtration1 Filtration neutralization->filtration1 recrystallization Recrystallization with Activated Carbon filtration1->recrystallization filtration2 Final Filtration & Drying recrystallization->filtration2 product 2-(2-Hydroxyethyl)benzimidazole filtration2->product Troubleshooting_Tree start Low Yield or Impure Product check_temp Reaction Temperature Correct? start->check_temp temp_no Adjust Temperature check_temp->temp_no No check_reagents Starting Materials Pure? check_temp->check_reagents Yes reagents_no Purify/Replace Reagents check_reagents->reagents_no No check_time Sufficient Reaction Time? check_reagents->check_time Yes time_no Increase Reaction Time check_time->time_no No check_workup Workup Procedure Optimized? check_time->check_workup Yes workup_no Optimize pH and Recrystallization check_workup->workup_no No success Improved Yield and Purity check_workup->success Yes

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Benzimidazole Derivatives as Corrosion Inhibitors for Steel

A comprehensive guide for researchers and scientists on the efficacy of various benzimidazole derivatives in mitigating steel corrosion, supported by extensive experimental data and detailed protocols. Benzimidazole and...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy of various benzimidazole derivatives in mitigating steel corrosion, supported by extensive experimental data and detailed protocols.

Benzimidazole and its derivatives have emerged as a prominent class of organic corrosion inhibitors for steel, primarily due to their ability to adsorb onto the metal surface and form a protective barrier. Their molecular structure, featuring a benzene ring fused to an imidazole ring, is rich in π-electrons and heteroatoms (nitrogen), which are crucial for the adsorption process. This guide provides a comparative study of three distinct benzimidazole derivatives, evaluating their performance as corrosion inhibitors in acidic environments based on published experimental data.

Performance Comparison of Benzimidazole Derivatives

The inhibition efficiency of benzimidazole derivatives is significantly influenced by their chemical structure, the nature of substituent groups, and the corrosive environment. This section presents a comparative summary of the performance of three selected derivatives: 2-Mercaptobenzimidazole (MBI), 2-Methylbenzimidazole (MMBI), and 1,5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycol (OSBZ). The data is compiled from various studies employing weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) techniques.

InhibitorConcentrationMediumTechniqueInhibition Efficiency (%)Corrosion Current Density (i_corr) (μA/cm²)Reference
2-Mercaptobenzimidazole (MBI) 50-250 ppm1M HClEISIncreases with concentrationDecreases with concentration[1]
1 mM1M HClWeight Loss, EIS, PDP~90%-[2]
2-Methylbenzimidazole (MMBI) 50-250 ppm1M HClEISIncreases with concentrationDecreases with concentration[1]
1,5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycol (OSBZ) 3 x 10⁻⁴ M1M HClPDP, EIS94.78%-[3]

Key Observations:

  • The inhibition efficiency of all studied benzimidazole derivatives generally increases with their concentration in the corrosive medium.[1][3]

  • Substituent groups on the benzimidazole ring play a crucial role in determining the inhibitor's effectiveness. The order of inhibition efficiency was found to be 2-mercaptobenzimidazole > 2-methylbenzimidazole > benzimidazole.[1] This suggests that the presence of a thiol group in MBI enhances its protective capabilities.

  • The novel synthesized derivative, OSBZ, demonstrated a very high inhibition efficiency of 94.78% at a low concentration, highlighting the potential for developing highly effective inhibitors through structural modification.[3]

  • Polarization studies from various sources indicate that benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparative analysis.

Weight Loss Measurements

The gravimetric method is a fundamental technique for assessing corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Mild steel coupons with a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[5][6] The initial weight of each coupon is accurately recorded.

  • Test Procedure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the addition of different concentrations of the benzimidazole inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[4][7]

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing a pickling inhibitor), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Immersion Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is typically used, consisting of a working electrode (the steel specimen), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[8]

  • Potentiodynamic Polarization (PDP):

    • Procedure: After immersing the steel electrode in the test solution for a period to allow the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).[9]

    • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches. The inhibition efficiency is calculated as:

      • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

    • Data Analysis: The impedance data is often represented as Nyquist plots. The charge transfer resistance (R_ct) is determined from these plots, which is inversely proportional to the corrosion rate. A larger R_ct value indicates better corrosion protection. The inhibition efficiency is calculated as:

      • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a comparative study of benzimidazole derivatives as steel corrosion inhibitors.

Corrosion_Inhibitor_Study cluster_synthesis Synthesis & Characterization cluster_preparation Experimental Setup cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Benzimidazole Derivatives Characterization Structural Characterization (FTIR, NMR, Mass Spec) Synthesis->Characterization Solution_Prep Inhibitor & Corrosive Solution Preparation Characterization->Solution_Prep Steel_Prep Steel Coupon Preparation Weight_Loss Weight Loss Measurements Steel_Prep->Weight_Loss PDP Potentiodynamic Polarization (PDP) Steel_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Steel_Prep->EIS Solution_Prep->Weight_Loss Solution_Prep->PDP Solution_Prep->EIS Data_Analysis Calculation of Inhibition Efficiency & Corrosion Rates Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Mechanism Adsorption Isotherm & Inhibition Mechanism Study Data_Analysis->Mechanism Conclusion Publish Comparison Guide Mechanism->Conclusion Comparative Conclusion

Caption: Workflow for the comparative study of benzimidazole derivatives as steel corrosion inhibitors.

References

Comparative

Synthetic Benzimidazoles: A Comparative Guide to In Vivo Anti-inflammatory Activity

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of synthetic benzimidazole derivatives against established alterna...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of synthetic benzimidazole derivatives against established alternatives, supported by experimental data from recent studies.

Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a promising scaffold in medicinal chemistry due to its diverse range of biological activities.[1] Numerous synthetic derivatives have been investigated for their therapeutic potential, with a significant focus on their anti-inflammatory properties. This guide synthesizes findings from multiple in vivo studies to validate and compare the anti-inflammatory efficacy of these compounds.

Comparative Efficacy in Animal Models of Inflammation

The anti-inflammatory activity of synthetic benzimidazoles has been evaluated in various well-established animal models, primarily the carrageenan-induced paw edema model in rats and mice, the Freund's complete adjuvant (FCA)-induced arthritis model in rats, and the lipopolysaccharide (LPS)-induced sepsis model in mice. These models represent acute inflammation, chronic autoimmune inflammation, and systemic inflammation, respectively, providing a broad assessment of the therapeutic potential of these compounds.

Carrageenan-Induced Paw Edema

This model is a widely used primary screen for acute inflammation. The injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to inhibit edema formation.

In a study evaluating a series of 2-methylaminobenzimidazole derivatives, compound (2) demonstrated potent anti-inflammatory activity, achieving 100% inhibition of paw edema in rats at a dose of 100 mg/kg.[2] This effect was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Nimesulide, which also showed 100% inhibition but at a lower dose of 50 mg/kg.[2] Another study on 2-substituted benzimidazole derivatives identified compounds B2, B4, B7, and B8 as having a comparable anti-inflammatory effect to diclofenac sodium in a carrageenan-induced mice paw edema model.[3][4] Similarly, a series of benzimidazoles bearing oxadiazole and morpholine rings were tested, with compound 5g showing a maximum of 74.17% inhibition of paw edema.[1]

Compound/DrugAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
Compound (2)Rat100 mg/kgNot Specified100%[2]
NimesulideRat50 mg/kgNot Specified100%[2]
Compounds B2, B4, B7, B8MouseNot SpecifiedNot SpecifiedComparable to Diclofenac[3][4]
Diclofenac SodiumMouseNot SpecifiedNot SpecifiedStandard[3][4]
Compound 5gRatNot SpecifiedNot Specified74.17%[1]
Compound 1Rat50 mg/kgNot Specified87.72%[5]
Compound 2Rat50 mg/kgNot Specified85.96%[5]
AceclofenacRat25 mg/kgNot Specified92.98%[5]
Freund's Complete Adjuvant (FCA)-Induced Arthritis

This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. A benzimidazole derivative, BMZ-AD , was evaluated in an FCA-induced arthritic rat model.[6] Treatment with BMZ-AD at doses of 25, 50, and 75 mg/kg significantly reduced inflammation, pannus formation, and bone erosion.[6] The effects were comparable to the standard drug piroxicam (10 mg/kg).[6]

Compound/DrugAnimal ModelDosesKey FindingsReference
BMZ-ADRat25, 50, 75 mg/kgReduced inflammation, pannus formation, and bone erosion.[6]
PiroxicamRat10 mg/kgStandard for comparison.[6]
Lipopolysaccharide (LPS)-Induced Sepsis

LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong systemic inflammatory response, mimicking sepsis. In an LPS-induced septic mouse model, the imidazopyridine derivative X12 , which shares a structural resemblance to benzimidazoles, exhibited significant protection against LPS-induced death.[6] This was associated with the inhibition of pro-inflammatory cytokines TNF-α and IL-6.[6] Another study highlighted that benznidazole, a related nitroimidazole, decreases serum levels of IL-6 and TNF-α in LPS-stimulated mice.[7]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of synthetic benzimidazoles are attributed to their ability to modulate key inflammatory pathways. Several studies suggest that these compounds act by inhibiting the production of pro-inflammatory mediators and cytokines.

Inhibition of Pro-inflammatory Cytokines: Multiple studies have demonstrated the ability of benzimidazole derivatives to reduce the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] For instance, the compound BMZ-AD was shown to downregulate the mRNA expression of TNF-α and IL-6 in the FCA-induced arthritis model.[6]

Modulation of Inflammatory Enzymes: Some benzimidazole derivatives are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[5] The potential for these compounds to act as multi-targeting inhibitors, affecting other enzymes like aldose reductase and phospholipase A2, is also under investigation.[3][4]

Signaling Pathway Interference: The anti-inflammatory actions of benzimidazoles are linked to the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response, has been identified as a target.[7] Additionally, the STAT3 signaling pathway has been implicated in the anti-inflammatory effects of related compounds.[7]

Below is a diagram illustrating the key signaling pathways involved in inflammation that are targeted by synthetic benzimidazoles.

G Inflammatory Signaling Pathways Targeted by Benzimidazoles cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 NFkB NF-κB Pathway TLR4->NFkB STAT3 STAT3 Pathway TLR4->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT3->Cytokines COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Prostaglandins->Inflammation Benzimidazoles Synthetic Benzimidazoles Benzimidazoles->NFkB Inhibition Benzimidazoles->STAT3 Modulation Benzimidazoles->COX Inhibition

Caption: Key inflammatory signaling pathways modulated by synthetic benzimidazoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

Carrageenan-Induced Paw Edema Protocol

This protocol outlines the induction and assessment of acute inflammation in rodents.

G Carrageenan-Induced Paw Edema Workflow start Start drug_admin Administer Benzimidazole Derivative or Vehicle (Control) or Standard Drug start->drug_admin wait1 Wait for Drug Absorption (e.g., 30-60 min) drug_admin->wait1 measure_initial Measure Initial Paw Volume (Plethysmometer) wait1->measure_initial carrageenan Inject Carrageenan (1%) into the plantar surface of the right hind paw measure_hourly Measure Paw Volume Hourly (for up to 6 hours) carrageenan->measure_hourly measure_initial->carrageenan calculate Calculate % Inhibition of Edema [(Vc - Vt) / Vc] x 100 Vc = Edema in control Vt = Edema in treated measure_hourly->calculate end End calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Selection: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard drug, and test groups.

  • Drug Administration: Test compounds, vehicle (control), or a standard anti-inflammatory drug (e.g., Nimesulide, Diclofenac) are administered, usually orally or intraperitoneally.

  • Induction of Edema: After a specific period to allow for drug absorption (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., hourly for up to 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Freund's Complete Adjuvant (FCA)-Induced Arthritis Protocol

This protocol details the induction and assessment of chronic inflammation in a rat model.

Procedure:

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of FCA at the base of the tail.

  • Treatment: Treatment with benzimidazole derivatives or a standard drug (e.g., piroxicam) is typically initiated after the onset of arthritis (e.g., day 7) and continued for a specified duration (e.g., up to 28 days).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, arthritic scoring, and radiographic analysis of the joints.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. Joint tissues are processed for histopathological examination to assess inflammation, pannus formation, and bone erosion.

  • Cytokine Analysis: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the joint tissue or serum is measured using techniques like RT-PCR or ELISA.

Lipopolysaccharide (LPS)-Induced Sepsis Protocol

This protocol outlines the induction and assessment of systemic inflammation in a mouse model.

Procedure:

  • Drug Administration: Mice are pre-treated with the test benzimidazole derivative or vehicle.

  • Induction of Sepsis: Sepsis is induced by an intraperitoneal injection of LPS.[8]

  • Monitoring: Survival rates are monitored over a specific period (e.g., 72 hours).[8]

  • Cytokine Measurement: Blood samples are collected at different time points to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[8]

  • Histopathology: Organs such as the lungs may be collected for histopathological analysis to assess tissue damage.[8]

Conclusion

The in vivo studies presented in this guide collectively validate the significant anti-inflammatory activity of synthetic benzimidazoles. Various derivatives have demonstrated potent efficacy in acute, chronic, and systemic inflammation models, often comparable to established NSAIDs. Their mechanism of action appears to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. The favorable activity profiles of these compounds underscore their potential as lead structures for the development of novel anti-inflammatory drugs. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to fully elucidate their therapeutic potential.

References

Validation

A Comparative Guide to Heterocyclic Corrosion Inhibitors: Benchmarking 2-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the corrosion inhibition performance of 2-(2-Hydroxyethyl)benzimidazole and other major classes of heteroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition performance of 2-(2-Hydroxyethyl)benzimidazole and other major classes of heterocyclic corrosion inhibitors, including benzotriazoles, imidazoles, and tetrazoles. The information is compiled from various experimental studies to offer an objective overview for researchers in materials science and drug development.

Executive Summary

Heterocyclic compounds are a cornerstone in the development of corrosion inhibitors, offering robust protection for a variety of metals in aggressive environments. Their efficacy is largely attributed to their ability to adsorb onto metal surfaces, forming a protective barrier that stifles corrosive processes. This guide delves into the quantitative performance of 2-(2-Hydroxyethyl)benzimidazole in comparison to other well-established heterocyclic inhibitors. While direct comparative studies are limited, this guide synthesizes available data to provide a clear performance benchmark.

Performance Comparison of Heterocyclic Corrosion Inhibitors

The corrosion inhibition efficiency of these compounds is influenced by factors such as the metal substrate, the nature of the corrosive medium, the concentration of the inhibitor, and the operating temperature. The following tables summarize key performance data from various experimental studies.

Note: Data for 2-(α-hydroxyethyl)benzimidazole is used as a proxy for 2-(2-Hydroxyethyl)benzimidazole due to structural similarities and the limited availability of direct experimental data for the latter.

Table 1: Performance of Benzimidazole Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-(α-hydroxyethyl)benzimidazole----Data not available in full text[1]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 mM25-4587.09[2]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 mM25-4585.06[2]
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl1 x 10⁻³ M-88.2[3]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)Carbon Steel1.0 M HCl1 x 10⁻³ M-95.4[3]
2-mercaptobenzimidazole (2MBI)Mild Steel1.0 M HCl10⁻³ M3598[4]
Table 2: Performance of Benzotriazole Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Benzotriazole (BTA)CopperDilute Seawater1 mM-100[5]
Benzotriazole (BTA)CopperDeoxygenated Acid--95[5]
Benzotriazole (BTA)CopperOxygenated Acid--<35[5]
Table 3: Performance of Imidazole Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
1H-imidazole (IM)Brass0.1 M HNO₃10⁻² M--[6]
N-methylimidazole (MIM)Brass0.1 M HNO₃10⁻² M--[6]
1H-benzimidazole (BIM)Brass0.1 M HNO₃10⁻² M-94[6]
Levamisole (LMS)CopperSulfuric Acid8 mM-99.03[6]
4-phenylimidazole (PIZ)CopperSulfuric Acid8 mM-95.84[6]
Table 4: Performance of Tetrazole Derivatives
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
5-Mercapto-1-methyltetrazole (MTAH)Copper3.5% NaCl0.01 M--[7]
5-Aminotetrazole (ATAH)Copper3.5% NaCl0.01 M-98[7]
5-Aminotetrazole (ATAH)Brass3.5% NaCl0.01 M-86[7]

Experimental Protocols

The data presented in this guide are derived from standard electrochemical and weight loss measurement techniques. Below are generalized protocols for these key experiments.

Weight Loss Measurements
  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a set duration.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)
  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct). The inhibition efficiency is calculated as:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Mechanism of Corrosion Inhibition

The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized as physisorption, chemisorption, or a combination of both. The lone pair electrons on the heteroatoms (N, S, O) and the π-electrons of the heterocyclic ring play a crucial role in the adsorption process.

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process Inhibitor Inhibitor Molecules Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Adsorb onto Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosion_Reaction Corrosion Reaction Corrosive_Ions->Corrosion_Reaction Attack Metal_Surface Metal Surface Metal_Surface->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Leads to Protective_Film->Metal_Surface Blocks Protective_Film->Corrosion_Reaction Inhibits ExperimentalWorkflow A Inhibitor Synthesis & Characterization C Weight Loss Measurements A->C D Electrochemical Tests (PDP, EIS) A->D B Metal Specimen Preparation B->C B->D F Data Analysis & Inhibition Efficiency Calculation C->F E Surface Analysis (SEM, AFM, XPS) D->E D->F G Mechanism Elucidation E->G F->G

References

Comparative

A Comparative Analysis of Cytotoxicity: Benzimidazole Derivatives Versus Cisplatin in Cancer Cell Lines

For Immediate Release In the ongoing search for more effective and less toxic cancer therapies, researchers are increasingly turning their attention to novel compounds that can outperform or supplement existing chemother...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and less toxic cancer therapies, researchers are increasingly turning their attention to novel compounds that can outperform or supplement existing chemotherapeutic agents. This guide provides a detailed comparative analysis of the in vitro cytotoxicity of various benzimidazole derivatives against the widely-used chemotherapy drug, cisplatin, across several human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic effects of benzimidazole derivatives and cisplatin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined through various cytotoxicity assays, primarily the MTT assay. The results, collated from multiple studies, are summarized below. It is important to note that IC50 values can vary based on experimental conditions such as incubation time.

Compound/DrugCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Benzimidazole Derivatives
Compound se-182HepG2Liver CarcinomaNot Specified15.58[1][2]
A549Lung CarcinomaNot Specified15.80[1][2]
Benzimidazole complex 6MCF-7Breast Adenocarcinoma4816.18 ± 0.07[3]
HL-60Promyelocytic Leukemia4815.15 ± 0.05[3]
Benzimidazole complex 7MCF-7Breast Adenocarcinoma4819.21 ± 0.08[3]
HL-60Promyelocytic Leukemia4818.29 ± 0.06[3]
Imidazopyridine-benzimidazole 11iA-549Lung CarcinomaNot Specified1.48[3]
Imidazopyridine-benzimidazole 11pA-549Lung CarcinomaNot Specified1.92[3]
1-substituted benzimidazole (Compound 3)A-549, HCT-116, MCF-7Lung, Colon, BreastNot Specified28.29[3]
N-substituted benzimidazoles (20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23c)OVCAR-3Ovarian CancerNot Specified10.34 - 14.88[3]
Platinum(II) complex with 2-acetoxymethylbenzimidazole (Compound 1)Sk-Hep-1Liver Carcinoma7219.78[4]
MDA-MB-231Breast Cancer (ER-)7213.60[4]
MCF-7Breast Cancer (ER+)7248.15[4]
Platinum(II) complex with 2-(2'-hydroxyethyl)benzimidazole (Compound 2)Sk-Hep-1Liver Carcinoma7250.02[4]
MDA-MB-231Breast Cancer (ER-)7240.51[4]
MCF-7Breast Cancer (ER+)72>80[4]
Cisplatin (Reference)
HepG2Liver CarcinomaNot Specified37.32[2]
MCF-7Breast Adenocarcinoma4840.45 ± 0.29[3]
HL-60Promyelocytic Leukemia4841.08 ± 0.32[3]
OVCAR-3Ovarian CancerNot Specified16.04[3]
A549Lung Carcinoma2416.48[5]
A549 (Cisplatin-resistant)Lung Carcinoma2433.85[5]
Sk-Hep-1Liver Carcinoma729.71[4]
HeLaCervical Cancer48-72Varies widely (0.75 - 8.6)[6][7]
HepG2Liver Carcinoma48-72Varies widely (7.75 - 24.1)[6][7]
MCF-7Breast Adenocarcinoma48-72Varies widely (3.09 - 12.5)[6][7]
A549Lung Carcinoma4823.4 (Ad-LacZ infected)[8]

Experimental Protocols

MTT Cytotoxicity Assay

The determination of cytotoxicity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11] This colorimetric assay is a widely accepted method for assessing cell viability.

Principle: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives or cisplatin for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and wells with vehicle (solvent) only are also included.

  • MTT Incubation: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours under the same conditions to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple-colored solution.[12]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add varying concentrations of benzimidazole derivatives or cisplatin incubate_24h->add_compounds incubate_treatment Incubate for 24, 48, or 72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at ~570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

Benzimidazole Derivatives' Mechanism of Action

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[13] Their structural similarity to purine nucleotides allows them to interact with various biomolecules.[3] Key mechanisms include:

  • Microtubule Inhibition: Certain benzimidazole derivatives can disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[14]

  • Kinase Inhibition: They can inhibit the activity of various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt and MAPK signaling pathways.[14]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[13]

benzimidazole_pathway cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Outcomes benzimidazole Benzimidazole Derivatives microtubules Microtubules benzimidazole->microtubules kinases Protein Kinases (e.g., PI3K, Akt, MAPK) benzimidazole->kinases dna_topo DNA & Topoisomerases benzimidazole->dna_topo bcl2_family Bcl-2 Family Proteins benzimidazole->bcl2_family disruption Microtubule Disruption microtubules->disruption inhibition Signal Transduction Inhibition kinases->inhibition dna_damage DNA Damage dna_topo->dna_damage apoptosis_regulation Modulation of Apoptosis Regulators bcl2_family->apoptosis_regulation g2m_arrest G2/M Cell Cycle Arrest disruption->g2m_arrest proliferation_inhibition Inhibition of Proliferation & Survival inhibition->proliferation_inhibition apoptosis Apoptosis dna_damage->apoptosis apoptosis_regulation->apoptosis g2m_arrest->apoptosis proliferation_inhibition->apoptosis

Diverse anticancer mechanisms of benzimidazole derivatives.

Cisplatin's Mechanism of Action

Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effects by damaging DNA.[15]

  • DNA Adduct Formation: After entering the cell, cisplatin is aquated and becomes a reactive species that binds to the N7 position of purine bases in DNA, forming DNA adducts.[15] These adducts, primarily intrastrand crosslinks, cause distortions in the DNA double helix.

  • Inhibition of DNA Replication and Transcription: The DNA damage induced by cisplatin inhibits DNA replication and transcription, leading to cell cycle arrest.

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired by the cell's machinery, it triggers the intrinsic apoptotic pathway, leading to programmed cell death.[15] This involves the activation of signaling pathways that include p53 and MAP kinases.[16]

cisplatin_pathway cisplatin Cisplatin cell_entry Cellular Uptake cisplatin->cell_entry aquation Aquation cell_entry->aquation activated_cisplatin Activated Cisplatin aquation->activated_cisplatin dna Nuclear DNA activated_cisplatin->dna Binds to N7 of purines dna_adducts DNA Adducts (Crosslinks) dna->dna_adducts dna_damage_response DNA Damage Response dna_adducts->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis Apoptosis dna_damage_response->apoptosis If damage is irreparable repair DNA Repair dna_damage_response->repair Attempted cell_cycle_arrest->apoptosis

References

Validation

A Comparative Guide to the Structural and Spectroscopic Landscape of Benzimidazole Derivatives

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural and spectroscopic properties of various benzimidazole derivatives, supported by experimental da...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural and spectroscopic properties of various benzimidazole derivatives, supported by experimental data. Benzimidazole and its derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.

The unique structural features and electron-rich environment of the benzimidazole scaffold allow for a wide range of chemical modifications, leading to a vast library of derivatives with distinct biological activities. Understanding the intricate relationship between the molecular structure and the spectroscopic behavior of these compounds is paramount for the rational design of new and more effective therapeutic agents. This guide provides a comprehensive analysis of key structural parameters and spectroscopic signatures, facilitating a deeper understanding of this important class of molecules.

Comparative Structural Analysis

The precise three-dimensional arrangement of atoms in benzimidazole derivatives, as determined by X-ray crystallography, governs their intermolecular interactions and, consequently, their biological activity. Key structural parameters such as bond lengths, bond angles, and dihedral angles provide a fundamental understanding of the molecular geometry.

In many derivatives, the benzimidazole core is nearly planar.[1][2] However, the substitution at the N1 and C2 positions can significantly influence the overall conformation. For instance, in 1,2-diphenyl-1H-benzimidazole (DPBI), the phenyl rings at the N1 and C2 positions are twisted with respect to the benzimidazole mean plane.[2] The planarity of the benzimidazole system is a crucial factor in facilitating π-π stacking interactions, which play a significant role in the crystal packing and stabilization of the molecular structure.[1][2]

Intermolecular hydrogen bonds are another critical feature in the crystal structures of benzimidazole derivatives, often dictating the supramolecular architecture.[3][4] For example, in 2-(3-hydroxypropyl)benzimidazole, molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming zigzag chains.[3] Protonation of the benzimidazole ring can lead to significant delocalization of electron density within the imidazole ring, resulting in changes in bond lengths and intermolecular interactions.[3]

Table 1: Comparison of Selected Bond Lengths and Angles in Benzimidazole Derivatives

DerivativeBondLength (Å)Bond AngleAngle (°)Reference
2-(3-Hydroxypropyl)-1H-benzimidazoleN1—C71.322 (4)N1—C7—N2-[3]
N2—C71.352 (4)[3]
2-(3-Hydroxypropyl)-1H-benzimidazol-3-ium nitrateN1—C71.329 (2)N1—C7—N2-[3]
N2—C71.331 (2)[3]
N-Butyl-1H-benzimidazole (Theoretical)C1–N261.386N26-C7-N27114.3[5]
C2–N271.387C2-N27-C7104.6[5]
N-Butyl-1H-benzimidazole (Experimental)C1–N261.391N26-C7-N27121.6[5]
C2–N271.367C2-N27-C7105.4[5]

Note: Atom numbering may vary between different reported structures. The data presented here is for comparative purposes.

Comparative Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the electronic and vibrational properties of benzimidazole derivatives, complementing the structural data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzimidazole derivatives in solution.[6] The chemical shifts of the protons and carbons are highly sensitive to the electronic environment and the substitution pattern on the benzimidazole core.

The N-H proton of the imidazole ring is a particularly diagnostic signal, typically appearing as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[6] The aromatic protons on the benzene ring give rise to complex multiplets, and their coupling constants can be used to determine the substitution pattern.[6] In ¹³C NMR spectra, the C2 carbon of the benzimidazole ring is typically observed in the range of 143-152 ppm.[7]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Benzimidazole Derivatives

DerivativeSolvent¹H NMR (N-H)¹H NMR (Aromatic)¹³C NMR (C2)Reference
BenzimidazoleDMSO-d₆~12.37.15-7.65~141.5[8]
2-(6-bromonaphthalen-2-yl)-1H-benzo[d]imidazoleDMSO-d₆13.067.21-8.72152.84
1-Alkyl-2-methylbenzimidazolium saltsCDCl₃11.17-11.61-143.2-152.2[7]
2-(phenoxymethyl)benzimidazoleCDCl₃-6.91-7.58-[9]
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3200-3400 cm⁻¹.[10] The C=N stretching vibration of the imidazole ring appears around 1580-1630 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1430-1650 cm⁻¹ region.[11][12]

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Benzimidazole Derivatives

DerivativeN-H StretchC=N StretchAromatic C=C StretchReference
5-Benzoyl-2-benzimidazolinone3400-3200~1710 (Amide C=O)1620-1580[10]
2-(6-bromonaphthalen-2-yl)-1H-benzo[d]imidazole3408-1423
2-(phenoxymethyl)benzimidazole-~1522-[9]
A 1,2-disubstituted benzimidazole derivative-1580-[12]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system.[10] The position and intensity of these bands are influenced by the nature and position of the substituents, as well as the solvent. For example, the benzoyl chromophore in 5-Benzoyl-2-benzimidazolinone results in a strong absorption at approximately 280 nm.[10]

Table 4: UV-Vis Absorption Maxima (λmax) for Benzimidazole Derivatives

DerivativeSolventλmax (nm)Electronic TransitionReference
BenzimidazoleWater245, 271, 278π → π[13]
5-Benzoyl-2-benzimidazolinoneEthanol/Methanol~280π → π[10]
N-Butyl-1H-benzimidazole-248, ~295-[5]
2-(p-tolyl)-1H-benzo[d]imidazole-303n → π*[14]

Experimental Protocols

A summary of the general experimental methodologies for the key analytical techniques is provided below.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the benzimidazole derivative in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using Mo Kα or Cu Kα radiation.[15]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[15] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: 5-25 mg of the benzimidazole derivative is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk.

  • Data Acquisition: The FT-IR spectrum is recorded using a spectrophotometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding molecular vibrations.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the benzimidazole derivative is prepared in a suitable solvent (e.g., ethanol, methanol, water).

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the comparative analysis of benzimidazole derivatives and the logical relationship between their structure and spectroscopic properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis MassSpec Mass Spectrometry Purification->MassSpec StructuralData Structural Parameters (Bond Lengths, Angles) XRay->StructuralData SpectroscopicData Spectroscopic Data (Chemical Shifts, Wavenumbers, λmax) NMR->SpectroscopicData IR->SpectroscopicData UVVis->SpectroscopicData Comparison Comparative Analysis StructuralData->Comparison SpectroscopicData->Comparison G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_spectroscopy Spectroscopic Signature Core Benzimidazole Core Electronic Electronic Environment Core->Electronic Vibrational Vibrational Modes Core->Vibrational Geometry Molecular Geometry Core->Geometry Substituents Substituents (Nature & Position) Substituents->Electronic Substituents->Vibrational Substituents->Geometry NMR_Signal NMR Chemical Shifts & Coupling Constants Electronic->NMR_Signal UV_Abs UV-Vis Absorption Maxima Electronic->UV_Abs IR_Bands IR Absorption Bands Vibrational->IR_Bands Geometry->NMR_Signal

References

Comparative

A Comparative Guide: Conventional vs. Microwave-Assisted Benzimidazole Synthesis

The synthesis of benzimidazoles, a core scaffold in numerous pharmaceuticals, has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis has offered...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of benzimidazoles, a core scaffold in numerous pharmaceuticals, has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis has offered a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of benzimidazole derivatives. The primary advantages of microwave irradiation are a dramatic reduction in reaction time and a significant increase in product yields.

EntryReactantsMethodReaction TimeYield (%)Reference
1o-phenylenediamine, p-Nitrobenzoic acidConventional240 min80[1]
Microwave4.0 min95[1]
2o-phenylenediamine, Cinnamic acidConventional240 min40[1]
Microwave4.0 min80[1]
3o-phenylenediamine, Thioglycolic acidConventional240 min90[1]
Microwave1.5 min95[1]
4N-phenyl-o-phenylenediamine, BenzaldehydeConventional60 min61.4[2][3]
Microwave5 min99.9[2][3]
5o-phenylenediamine, various aldehydesConventional2-8 hours~70-80[4]
Microwave3-10 min~80-95[4]

The data clearly illustrates that microwave-assisted reactions are significantly faster, often reducing reaction times from hours to minutes.[4][5][6] This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which directly interact with polar molecules.[1] Furthermore, this rapid heating can lead to cleaner reactions with fewer side products, thus contributing to higher yields.[1] Studies have shown that microwave irradiation can make the synthesis of benzimidazoles 60–160 times faster than conventional heating methods.[1] The increase in yield under microwave conditions can range from 3% to as high as 113% compared to conventional methods.[4]

Experimental Protocols

Conventional Synthesis of 2-Phenylbenzimidazole

This protocol is a representative example of a traditional synthesis method involving the condensation of an o-phenylenediamine with an aldehyde under acidic conditions.[7]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution and stir.

  • Slowly add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[7]

Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol demonstrates a rapid and efficient microwave-assisted synthesis.

Materials:

  • o-Phenylenediamine

  • Appropriate carboxylic acid (e.g., p-Nitrobenzoic acid)

  • Hydrochloric acid (4 M)

  • Ethanol/Water mixture (for recrystallization)

Procedure:

  • In a 25 mL glass beaker, mix o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Add two drops of 4 M hydrochloric acid to the mixture.

  • Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the carboxylic acid used.[1]

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture.

  • Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[1]

Comparative Workflow

The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted benzimidazole synthesis.

References

Validation

In Vitro Antimicrobial Activity of 2-Substituted Benzimidazoles: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzimidazole and its derivatives have bee...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzimidazole and its derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides an objective comparison of the in vitro antimicrobial performance of various 2-substituted benzimidazoles against clinically relevant pathogens, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Performance

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of 2-substituted benzimidazole derivatives against common bacterial and fungal strains, with Ciprofloxacin and Fluconazole included as standard comparators. Lower MIC values are indicative of higher antimicrobial potency.

Compound IDDerivative TypeStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
Benzimidazole Derivative 1 2-(trifluoromethyl)-1H-benzimidazole81632>64>64[1]
Benzimidazole Derivative 2 N-alkyl-2-substituted-1H-benzimidazole (62a)-2 (TolC mutant)---[2]
Benzimidazole Derivative 3 Benzimidazole-triazole hybrid (63a)16Excellent Activity---[2]
Benzimidazole Derivative 4 Benzimidazole-triazole hybrid (63c)8----[2]
Ciprofloxacin Standard Antibiotic0.6[3]0.013 - 0.08[3]0.15[3]--[3]
Fluconazole Standard Antifungal---≤2[4]>256[5][4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique for this purpose.[6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the 2-substituted benzimidazole derivatives and comparator drugs in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganism Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from the agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the test compound (in duplicate) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of the dilution series.

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing medium and inoculum but no test compound) and a sterility control well (containing only medium).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

5. Reading and Interpretation:

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Workflow

To better understand the process of in vitro validation of antimicrobial activity, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Test Compound Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate compound_prep->serial_dilution media_prep Prepare Growth Media (e.g., CAMHB, RPMI) media_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (e.g., 37°C, 16-20h) inoculation->incubation read_results Visually Read Plates for Turbidity incubation->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic compare_activity Compare Activity with Standard Antimicrobials determine_mic->compare_activity

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

Conclusion

The presented data indicates that 2-substituted benzimidazoles exhibit a range of antimicrobial activities, with some derivatives showing promising potency against clinically important pathogens, including drug-resistant strains like MRSA. The provided experimental protocol for the broth microdilution method offers a standardized approach for researchers to validate these findings and explore the potential of new benzimidazole-based compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial efficacy and pharmacokinetic properties of this versatile chemical scaffold for the development of future therapeutic agents.

References

Comparative

Unveiling the Protective Power of Benzimidazole Derivatives: A Comparative Guide to Corrosion Inhibition

A deep dive into the synergistic world of experimental analysis and computational modeling reveals the remarkable efficacy of benzimidazole and its derivatives as corrosion inhibitors. This guide provides researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synergistic world of experimental analysis and computational modeling reveals the remarkable efficacy of benzimidazole and its derivatives as corrosion inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these compounds, supported by experimental data and elucidated by Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Benzimidazole and its derivatives are a cornerstone in the development of corrosion inhibitors, primarily for metals and alloys in acidic environments.[1][2] Their effectiveness stems from their unique molecular structure, featuring a planar, fused bicyclic system of benzene and imidazole rings with two nitrogen atoms.[3] These heteroatoms, along with the π-electrons of the aromatic system, facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][4] The versatility of the benzimidazole scaffold allows for the introduction of various substituent groups, enabling the fine-tuning of their inhibitive properties.[5]

This guide compares the performance of several key benzimidazole derivatives, integrating experimental corrosion inhibition efficiencies with theoretical parameters derived from DFT and MD simulations. These computational methods provide invaluable insights into the electronic properties and adsorption behavior of the inhibitor molecules, explaining the observed differences in their protective capabilities.[6]

Performance Comparison of Benzimidazole Corrosion Inhibitors

The following tables summarize the experimental corrosion inhibition efficiency and key quantum chemical parameters calculated using DFT for a selection of benzimidazole derivatives. These parameters help to rationalize the observed performance.

Table 1: Experimental Corrosion Inhibition Efficiency of Benzimidazole Derivatives

Inhibitor MoleculeCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(allylthio)-1H-benzo[d]imidazole (SHA)1.0 M HCl0.5 mM92.3[4]
bis((1H-benzo[d]imidazol-2-yl)thio)methane (BB1C)1.0 M HCl0.5 mM95.8[4]
(1H-benzimidazol-2-yl)methanethiol (LF1)1.0 M HCl10⁻³ M88.2[1]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)1.0 M HCl10⁻³ M95.4[1]
2-methylbenzimidazole (2-CH3-BI)1 M HCl--[5][7]
2-mercaptobenzimidazole (2-SH-BI)1 M HCl--[5][7]

Note: Inhibition efficiencies can vary based on experimental conditions such as temperature and exposure time.

Table 2: DFT-Calculated Quantum Chemical Parameters for Benzimidazole Derivatives

Inhibitor MoleculeEHOMO (eV)ELUMO (eV)ΔE (ELUMO - EHOMO) (eV)Dipole Moment (Debye)
2-(allylthio)-1H-benzo[d]imidazole (SHA)-8.931-1.1327.7991.832
bis((1H-benzo[d]imidazol-2-yl)thio)methane (BB1C)-8.995-1.4517.5442.585
(1H-benzimidazol-2-yl)methanethiol (LF1)-6.041-0.8315.210-
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2)-5.731-0.9914.740-
Benzimidazole (BI)-6.108---
2-methylbenzimidazole (2-CH3-BI)----
2-mercaptobenzimidazole (2-SH-BI)----

Note: Computational parameters are dependent on the chosen functional and basis set.

Higher EHOMO (Highest Occupied Molecular Orbital) values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[8] A lower ELUMO (Lowest Unoccupied Molecular Orbital) value suggests a higher ability to accept electrons from the metal surface.[8] A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.[9]

Experimental and Computational Methodologies

A synergistic approach combining experimental techniques and computational simulations is crucial for a comprehensive understanding of corrosion inhibition mechanisms.

Experimental Protocols

The evaluation of corrosion inhibitor performance typically involves a suite of electrochemical and surface analysis techniques:

  • Weight Loss Measurements: Metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration. The difference in weight loss is used to calculate the inhibition efficiency.[4][10]

  • Potentiodynamic Polarization (PDP): This technique measures the current response of the metal to a controlled change in potential. It helps to determine the corrosion current density and to classify the inhibitor as anodic, cathodic, or mixed-type.[4][11] Most benzimidazole derivatives act as mixed-type inhibitors.[1][12]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[2][4] An increase in charge transfer resistance and a decrease in double-layer capacitance are indicative of effective inhibition.[1]

  • Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis: SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[4] EDX analysis confirms the elemental composition of the surface, verifying the adsorption of the inhibitor.[4]

Computational Methodologies

DFT and MD simulations provide atomic and molecular-level insights that complement experimental findings:

  • Density Functional Theory (DFT): DFT calculations are employed to determine the electronic properties of the inhibitor molecules.[5][6] Key parameters such as EHOMO, ELUMO, the energy gap (ΔE), dipole moment, and Mulliken charges are calculated to predict the reactivity and adsorption behavior of the inhibitors.[8] These calculations are often performed using software like Gaussian, with functionals such as B3LYP and a suitable basis set (e.g., 6-311G++(d,p)).[8][13]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to model the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment.[6][14] These simulations provide information on the adsorption energy, the orientation of the inhibitor molecules on the surface, and the binding mechanism.[15] MD simulations help visualize how the inhibitor molecules displace water and other corrosive species from the metal surface, forming a protective layer.[16]

Visualizing the Process and Mechanism

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of inhibition.

G cluster_exp Experimental Evaluation cluster_comp Computational Modeling exp_synthesis Inhibitor Synthesis exp_wl Weight Loss exp_synthesis->exp_wl exp_eis EIS exp_synthesis->exp_eis exp_pdp PDP exp_synthesis->exp_pdp exp_sem SEM/EDX exp_synthesis->exp_sem correlation Correlation & Mechanism Elucidation exp_wl->correlation exp_eis->correlation exp_pdp->correlation exp_sem->correlation comp_dft DFT Calculations comp_dft->correlation comp_md MD Simulations comp_md->correlation G cluster_adsorption Adsorption Mechanism metal Metal Surface (Fe) protective_film Formation of Protective Film inhibitor Benzimidazole Inhibitor physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption van der Waals forces chemisorption Chemisorption (Coordinate Bonding) inhibitor->chemisorption Electron Donation/Back-donation (N, S, π-electrons to Fe d-orbitals) physisorption->metal physisorption->protective_film chemisorption->metal chemisorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Validation

Confirming the Molecular Integrity of 2-(2-Hydroxyethyl)benzimidazole: A Comparative Guide to Analytical Techniques

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential efficacy. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential efficacy. This guide provides a comparative analysis of X-ray diffraction—the gold standard for molecular structure determination—with other powerful spectroscopic techniques for the characterization of 2-(2-Hydroxyethyl)benzimidazole, a key heterocyclic compound.

While a dedicated single-crystal X-ray diffraction study for 2-(2-Hydroxyethyl)benzimidazole is not readily found in publicly available literature, its molecular structure is well-established through a combination of other analytical methods. This guide will leverage data from analogous compounds and spectroscopic databases to present a comprehensive overview for researchers seeking to verify the structure of this and similar benzimidazole derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unparalleled, definitive proof of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the overall three-dimensional architecture of the molecule.

Expected Crystallographic Parameters for 2-(2-Hydroxyethyl)benzimidazole

Based on the analysis of a closely related structure, 2-(3-hydroxypropyl)benzimidazole, we can anticipate the key crystallographic parameters for 2-(2-Hydroxyethyl)benzimidazole.[1] These parameters, presented in Table 1, serve as a benchmark for what to expect from a successful X-ray diffraction experiment.

ParameterExpected Value RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/c or similarDefines the specific symmetry elements within the crystal.
a (Å)8 - 12Unit cell dimension along the a-axis.
b (Å)5 - 10Unit cell dimension along the b-axis.
c (Å)12 - 18Unit cell dimension along the c-axis.
α (°)90Angle of the unit cell.
β (°)90 - 110Angle of the unit cell.
γ (°)90Angle of the unit cell.
Volume (ų)900 - 1300The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated) (g/cm³)1.3 - 1.4The calculated density of the crystal.
Hydrogen BondingO-H···N, N-H···OKey intermolecular interactions influencing crystal packing.

Table 1. Anticipated Crystallographic Data for 2-(2-Hydroxyethyl)benzimidazole.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed protocol for the X-ray diffraction analysis of a small organic molecule like 2-(2-Hydroxyethyl)benzimidazole is outlined below.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement CrystalGrowth Dissolve compound in a suitable solvent (e.g., ethanol, acetonitrile). Slowly evaporate the solvent at room temperature. Mounting Mount a suitable single crystal (typically 0.1-0.3 mm) on a goniometer head. CrystalGrowth->Mounting Diffractometer Place in a single-crystal X-ray diffractometer. Cool the crystal (e.g., to 100 K) to reduce thermal motion. Mounting->Diffractometer DataAcquisition Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated. Diffractometer->DataAcquisition Indexing Determine the unit cell parameters and space group from the diffraction pattern. DataAcquisition->Indexing Solution Solve the phase problem to obtain an initial electron density map (e.g., using direct methods). Indexing->Solution Refinement Refine the atomic positions and thermal parameters against the experimental data to improve the model. Solution->Refinement Validation Validate the final structure using metrics like R-factor and check for consistency. Refinement->Validation

Caption: A generalized workflow for determining a molecule's crystal structure.

Alternative and Complementary Analytical Techniques

While X-ray diffraction provides the most definitive structural data, other spectroscopic methods are routinely used to confirm the identity and purity of 2-(2-Hydroxyethyl)benzimidazole. These techniques are often more accessible and provide valuable, complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For 2-(2-Hydroxyethyl)benzimidazole, both ¹H and ¹³C NMR are highly informative.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring system and the aliphatic protons of the hydroxyethyl side chain.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, confirming the presence of the benzimidazole core and the side chain.

TechniqueKey Observables and Expected Values
¹H NMR (in DMSO-d₆)Aromatic protons: ~7.1-7.6 ppm; -CH₂-CH₂- protons: ~3.0-4.0 ppm; -OH proton: variable, broad signal; N-H proton: ~12.0 ppm (broad).
¹³C NMR (in DMSO-d₆)Aromatic carbons: ~110-150 ppm; Aliphatic carbons: ~50-60 ppm.

Table 2. Expected NMR Spectroscopic Data for 2-(2-Hydroxyethyl)benzimidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Hydroxyethyl)benzimidazole will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=N bonds. The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[2]

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200-3600Broad
N-H (imidazole)3100-3500Broad
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=N (imidazole)1580-1650Medium to strong

Table 3. Characteristic IR Absorption Bands for 2-(2-Hydroxyethyl)benzimidazole.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-(2-Hydroxyethyl)benzimidazole (C₉H₁₀N₂O), the expected molecular weight is approximately 162.19 g/mol .[2][3] The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Comparison of Techniques

FeatureX-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided 3D molecular structure, bond lengths, bond angles, crystal packing.Atomic connectivity, chemical environment of atoms.Presence of functional groups.Molecular weight, elemental composition (HRMS), fragmentation pattern.
Sample Phase Solid (single crystal).Liquid (solution).Solid or liquid.Solid, liquid, or gas.
Sample Amount Micrograms to milligrams.Milligrams.Milligrams.Micrograms to nanograms.
Definitive Structure Yes.Inferred from connectivity.No.Inferred from fragmentation.
Complementary Use Provides the ultimate structural proof.Confirms the covalent structure in solution.A rapid check for key functional groups.Confirms molecular formula and provides structural clues.

Table 4. Comparison of Analytical Techniques for Molecular Structure Confirmation.

G Logical Flow for Structural Confirmation cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized Compound (2-(2-Hydroxyethyl)benzimidazole) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray If single crystals are obtained Structure_Confirmed Molecular Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed Definitive Confirmation

References

Comparative

A Comparative Guide to the Biological Activities of 2-Substituted Benzimidazoles: 2-Hydroxyethyl vs. 2-Phenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the reported biological activities of two key benzimidazole scaffolds: 2-hydroxyethyl benzimidazole and 2-phen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of two key benzimidazole scaffolds: 2-hydroxyethyl benzimidazole and 2-phenyl benzimidazole. While direct comparative studies on the parent compounds are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to offer insights into their potential as therapeutic agents.

Executive Summary

The benzimidazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. This guide focuses on comparing the biological profiles of benzimidazoles substituted at the 2-position with either a hydroxyethyl group or a phenyl group.

  • 2-Phenyl benzimidazole derivatives have been extensively studied and have demonstrated potent anticancer and antimicrobial activities. Their mechanism of action in cancer is often attributed to the inhibition of key signaling pathways.

  • 2-Hydroxyethyl benzimidazole derivatives have also shown promise, particularly in the realm of anticancer research, with some demonstrating significant cytotoxic effects against various cancer cell lines.

Due to a lack of direct head-to-head comparative data for the parent compounds, this guide will present the available data for representative derivatives to facilitate a broader comparison of these two important classes of benzimidazoles.

Data Presentation: A Comparative Look at Derivatives

The following tables summarize the reported biological activities of various derivatives of 2-hydroxyethyl benzimidazole and 2-phenyl benzimidazole. It is important to note that the activity of these compounds is highly dependent on the other substitutions on the benzimidazole core and the specific cell lines or microbial strains tested.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromideMDA-MB-231 (Breast Cancer)7.59 ± 0.68[1]
1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromideDLD-1 (Colorectal Cancer)Comparable to Cisplatin[1]
2-Phenylbenzimidazole derivative 38 A549 (Lung Cancer)4.47 µg/mL[2]
2-Phenylbenzimidazole derivative 38 MDA-MB-231 (Breast Cancer)4.68 µg/mL[2]
2-Phenylbenzimidazole derivative 38 PC3 (Prostate Cancer)5.50 µg/mL[2]
2-Phenylbenzimidazole derivative 40 MDA-MB-231 (Breast Cancer)3.55 µg/mL[2]
2-Phenylbenzimidazole-4-carboxamide derivativesP388 leukemia cellsModerate in vivo activity[3]

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Phenylbenzimidazole derivativesPseudomonas sp.75[4]
N-alkylated 2-phenyl-1H-benzimidazole 2g Staphylococcus aureus4[5]
N-alkylated 2-phenyl-1H-benzimidazole 2g MRSA4[5]
N-alkylated 2-phenyl-1H-benzimidazole 2g Streptococcus faecalis8[5]
2-Phenylbenzimidazole-triazole hybrid 5d H. influenzae32[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (2-hydroxyethyl benzimidazole / 2-phenyl benzimidazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Generalized workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in broth C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate for 16-24 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Generalized workflow for the broth microdilution MIC assay.

Signaling Pathway Diagram

Many 2-phenyl benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR Benzimidazole 2-Phenyl Benzimidazole Derivatives Benzimidazole->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by 2-phenyl benzimidazole derivatives.

Concluding Remarks

While this guide highlights the significant potential of both 2-hydroxyethyl and 2-phenyl benzimidazole derivatives as scaffolds for the development of new therapeutic agents, it also underscores the need for direct comparative studies. The available data suggests that 2-phenyl benzimidazoles are a more extensively explored class with a broad spectrum of well-documented biological activities. However, the promising cytotoxic effects of 2-hydroxyethyl benzimidazole derivatives warrant further investigation to fully elucidate their therapeutic potential. Future research should aim to conduct head-to-head comparisons of the parent compounds and their systematically modified derivatives to establish a clearer structure-activity relationship and guide the rational design of more potent and selective drug candidates.

References

Validation

A Comparative Guide to Purity Assessment of Synthesized 2-(2-Hydroxyethyl)benzimidazole: HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of pharmaceutical intermediates like 2...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of pharmaceutical intermediates like 2-(2-Hydroxyethyl)benzimidazole, a versatile building block, ensuring high purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of synthesized 2-(2-Hydroxyethyl)benzimidazole against other viable analytical techniques. Detailed experimental protocols and comparative data are presented to facilitate informed decision-making in a research and development setting.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, resolution, and throughput. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and robust technique for purity assessment in the pharmaceutical industry, several alternative methods offer distinct advantages and can serve as orthogonal techniques for comprehensive purity profiling.[1][2]

Method Principle Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.High resolution and sensitivity, excellent reproducibility, and well-established methodology for a wide range of compounds.[3]May have limited retention for very polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.Offers better retention for polar and hydrophilic compounds, providing an alternative selectivity to RP-HPLC.[1][4]Can have longer equilibration times and may be more sensitive to the water content of the mobile phase.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically carbon dioxide) as the mobile phase, often modified with a small amount of organic solvent.A "greener" alternative with reduced organic solvent consumption, faster analysis times, and unique selectivity.[1][4]Requires specialized instrumentation and may not be suitable for all types of compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of absolute purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Provides a direct, non-destructive measure of absolute purity without the need for a reference standard of the analyte itself.[2]Lower sensitivity compared to HPLC and requires access to an NMR spectrometer.
Thin-Layer Chromatography (TLC) A simple and rapid qualitative technique for monitoring reaction progress and detecting the presence of impurities.[5][6]Primarily qualitative, with lower resolution and sensitivity compared to HPLC.
Melting Point Analysis A basic technique to assess the purity of a crystalline solid based on the principle that impurities broaden and depress the melting point range.[5]Only provides a general indication of purity and is not suitable for amorphous or non-crystalline substances.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for Purity Assessment

This protocol is a robust starting point for the purity analysis of 2-(2-Hydroxyethyl)benzimidazole, adapted from established methods for similar benzimidazole derivatives.[7][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 2-(2-Hydroxyethyl)benzimidazole reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized 2-(2-Hydroxyethyl)benzimidazole sample in the same manner as the standard solution.

Alternative Methodologies: A Brief Overview
  • HILIC: This method would involve a polar stationary phase (e.g., silica or amide-bonded) with a mobile phase consisting of a high percentage of acetonitrile and a small percentage of an aqueous buffer. HILIC is particularly advantageous if impurities are more polar than the main compound.[1][4]

  • SFC: An SFC method would typically use a packed column (similar to HPLC) with supercritical CO2 as the primary mobile phase, modified with a co-solvent like methanol. This technique can offer rapid analysis and orthogonal selectivity.[1][4]

  • qNMR: For qNMR analysis, a known amount of the synthesized 2-(2-Hydroxyethyl)benzimidazole is dissolved in a deuterated solvent along with a certified internal standard of known purity. The purity of the sample is calculated by comparing the integrated signal areas of the analyte and the internal standard.[2]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of 2-(2-Hydroxyethyl)benzimidazole.

Purity_Assessment_Workflow Purity Assessment Workflow for 2-(2-Hydroxyethyl)benzimidazole cluster_synthesis Synthesis and Initial Check cluster_hplc Primary Purity Analysis cluster_orthogonal Orthogonal and Further Characterization cluster_final Final Assessment Synthesis Synthesis of 2-(2-Hydroxyethyl)benzimidazole TLC Reaction Monitoring by TLC Synthesis->TLC Workup Work-up and Isolation TLC->Workup MeltingPoint Melting Point Analysis Workup->MeltingPoint HPLC_Analysis RP-HPLC Analysis MeltingPoint->HPLC_Analysis Proceed if initial checks are satisfactory Data_Processing Data Processing and Purity Calculation HPLC_Analysis->Data_Processing qNMR_Analysis qNMR for Absolute Purity Data_Processing->qNMR_Analysis If orthogonal method is required HILIC_SFC HILIC/SFC for Polar Impurities Data_Processing->HILIC_SFC For complex impurity profiles Final_Report Final Purity Report Data_Processing->Final_Report qNMR_Analysis->Final_Report HILIC_SFC->Final_Report

Caption: Workflow for purity assessment of 2-(2-Hydroxyethyl)benzimidazole.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(2-Hydroxyethyl)benzimidazole: A Guide for Laboratory Professionals

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper dis...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Hydroxyethyl)benzimidazole, tailored for researchers, scientists, and drug development professionals.

2-(2-Hydroxyethyl)benzimidazole is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, adherence to established safety protocols during its disposal is critical.

Core Disposal Principle

The primary guideline for the disposal of 2-(2-Hydroxyethyl)benzimidazole is to entrust it to a licensed and approved waste disposal facility.[1][2][3][4][5] This ensures that the chemical is managed in a way that complies with all applicable local, state, and federal regulations. Attempting to dispose of this chemical through standard laboratory drains or as general waste is improper and can lead to environmental contamination and regulatory non-compliance.

Step-by-Step Disposal Procedure

Researchers must follow a systematic approach to ensure the safe disposal of 2-(2-Hydroxyethyl)benzimidazole and its containers.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of dust or aerosol formation, a NIOSH-approved respirator is recommended.

2. Waste Collection and Storage:

  • Collect waste 2-(2-Hydroxyethyl)benzimidazole in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and be leak-proof.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "2-(2-Hydroxyethyl)benzimidazole".

3. Container Decontamination:

  • Empty containers that held 2-(2-Hydroxyethyl)benzimidazole must also be treated as hazardous waste unless properly decontaminated.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[6]

  • For containers that held highly toxic substances, the first three rinses must be collected as hazardous waste.[6]

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with accurate information about the waste, including its composition and volume.

Quantitative Data Summary

While specific quantitative disposal parameters such as drain disposal concentration limits or incineration temperatures are not publicly available and are typically determined by the waste disposal facility based on the material's characteristics and prevailing regulations, the following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValue
CAS Number 4857-01-6
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Melting Point 152-154 °C
Boiling Point 428.6±28.0 °C at 760 mmHg
Flash Point 213.0±24.0 °C
Hazards Skin Irritant, Serious Eye Damage, Respiratory Irritant

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Hydroxyethyl)benzimidazole.

G start Start: Disposal of 2-(2-Hydroxyethyl)benzimidazole wear_ppe Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat start->wear_ppe assess_waste Assess Waste Type: - Unused/Expired Chemical - Contaminated Materials - Empty Container collect_waste Collect in a Labeled, Sealed, Compatible Container assess_waste->collect_waste Chemical or Contaminated Material rinse_container Triple Rinse Empty Container? (Follow institutional guidelines) assess_waste->rinse_container Empty Container wear_ppe->assess_waste store_waste Store Waste in a Designated, Cool, Dry, Well-Ventilated Area collect_waste->store_waste collect_rinseate Collect Rinseate as Hazardous Waste rinse_container->collect_rinseate Yes rinse_container->store_waste No (Dispose as non-hazardous if clean) collect_rinseate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs disposal Professional Disposal by Approved Facility contact_ehs->disposal

Caption: Disposal workflow for 2-(2-Hydroxyethyl)benzimidazole.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(2-Hydroxyethyl)benzimidazole, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Handling

Personal protective equipment for handling 2-(2-Hydroxyethyl)benzimidazole

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Hydroxyethyl)benzimidazole. Adherence to these procedures is vital for ensuring...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Hydroxyethyl)benzimidazole. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Profile:

PropertyValue
Chemical Name 2-(2-Hydroxyethyl)benzimidazole
Synonyms 2-(1H-Benzo[d]imidazol-2-yl)ethanol, 2-(beta-Hydroxyethyl)benzimidazole
CAS Number 4857-01-6
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol

Hazard Identification

2-(2-Hydroxyethyl)benzimidazole is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-(2-Hydroxyethyl)benzimidazole to minimize exposure and ensure safety.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be necessary for splash hazards.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when dusts are generated.[2][6]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage. Damaged packages should not be opened and should be treated as a potential spill.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][6][8]

2. Handling:

  • Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][9]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke when using this product.[9][10]

3. First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][8][10][11] Remove contaminated clothing and wash it before reuse.[1][8] If skin irritation occurs, get medical advice.[1][11]

  • If in Eyes: Immediately rinse with water for several minutes.[1][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8][10][11] Seek immediate medical attention.[1][8]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][8][10][11] If you feel unwell, get medical help.[1][8]

  • If Swallowed: Rinse mouth.[10][11] Call a POISON CENTER or doctor/physician if you feel unwell.[10][11]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[1][8][10][11]

  • Contaminated PPE, such as gloves and lab coats, should be disposed of as hazardous waste.

  • Do not dispose of down the drain or with general office trash.

Emergency Spill Workflow

In the event of a spill, follow the workflow outlined below.

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Secure Area Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue Absorb->Collect Containerize Place in a Labeled, Sealed Container Collect->Containerize Dispose Dispose as Hazardous Waste Containerize->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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